molecular formula C13H15NO B2393502 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile CAS No. 868849-45-0

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Cat. No.: B2393502
CAS No.: 868849-45-0
M. Wt: 201.269
InChI Key: MXDUNEZULWZDPP-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.269. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-10-13(8-2-1-3-9-13)11-4-6-12(15)7-5-11/h4-7,15H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDUNEZULWZDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties and Molecular Structure of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is a geminally disubstituted cyclohexane derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Featuring both a phenolic hydroxyl group and a sterically hindered nitrile group, this bifunctional synthon is highly valued in the development of neuroactive compounds, including NMDA receptor antagonists, sigma receptor ligands, and targeted enzyme inhibitors. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and validated synthetic protocols, designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline chemical properties of this compound is essential for predicting its behavior in various solvent systems and its reactivity profile. The compound is registered under dual CAS numbers (868849-45-0 and 868849-59-6) depending on specific isomeric or supplier registry conventions[1].

PropertyValueSource / Verification
Chemical Name This compound1[1]
CAS Registry Numbers 868849-45-0 / 868849-59-62[2],
Molecular Formula C13H15NO1[1]
Molecular Weight 201.26 - 201.27 g/mol
Boiling Point 402.0 ± 45.0 °C (Predicted)2[2]
Density 1.21 ± 0.1 g/cm³ (Predicted)2[2]
pKa (Phenolic OH) 10.10 ± 0.30 (Predicted)2[2]
InChIKey MXDUNEZULWZDPP-UHFFFAOYSA-N1[1]

Structural Analysis and Molecular Dynamics

The core architecture of this compound is defined by its cyclohexane ring, which predominantly adopts a chair conformation in solution.

  • Steric Strain and Conformational Preference: The C1 position is geminally disubstituted with a bulky 4-hydroxyphenyl group and a linear, sp-hybridized carbonitrile (-C≡N) group. To minimize 1,3-diaxial steric interactions, the bulky aryl group exhibits a strong thermodynamic preference for the equatorial position, forcing the narrower nitrile group into the axial position.

  • Electronic Effects: The electron-withdrawing nature of the nitrile group significantly polarizes the adjacent C-C bonds, stabilizing the molecule but also rendering the nitrile carbon highly susceptible to nucleophilic attack (e.g., by Grignard reagents or hydride donors). The para-hydroxyl group on the phenyl ring acts as an electron-donating group via resonance, enriching the electron density of the aromatic system and providing a handle for further functionalization (e.g., esterification, etherification).

Synthetic Methodologies: A Self-Validating Protocol

Direct alkylation of unprotected 4-hydroxyphenylacetonitrile often leads to poor yields due to competing O-alkylation. Therefore, the most robust, high-yielding synthetic route utilizes a methoxy-protected intermediate, 3 (CAS 36263-51-1)[3], followed by selective demethylation.

Step 1: Phase-Transfer Catalyzed Cycloalkylation

Objective: Synthesize 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile via double SN2 alkylation.

  • Reagent Preparation: In a 500 mL round-bottom flask, dissolve 4-methoxyphenylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.1 eq) in toluene.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq).

    • Causality: TBAB acts as a phase-transfer catalyst. It ferries the hydroxide ion from the aqueous phase into the organic phase, allowing the use of inexpensive, safe aqueous NaOH rather than highly reactive, moisture-sensitive bases like NaH.

  • Base Addition: Slowly add 50% aqueous NaOH (4.0 eq) under vigorous stirring.

    • Causality: The high concentration of NaOH drives the equilibrium toward the complete deprotonation of the alpha-carbon. The first alkylation is intermolecular, while the second is a rapid intramolecular cyclization driven by the entropic favorability of forming a 6-membered ring.

  • Reaction & Validation: Heat to 60 °C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the starting material validates the completion of the cyclization.

  • Workup: Quench with ice water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Selective Ether Cleavage (Demethylation)

Objective: Cleave the methoxy ether to yield this compound without hydrolyzing the nitrile.

  • Preparation: Dissolve the intermediate from Step 1 in anhydrous dichloromethane (DCM) and cool to -78 °C under an argon atmosphere.

  • Reagent Addition: Add Boron tribromide (BBr₃, 3.0 eq) dropwise.

    • Causality: BBr₃ is a highly selective Lewis acid. It coordinates with the ether oxygen, facilitating the cleavage of the O-CH₃ bond under mild conditions. Using BBr₃ avoids the use of harsh aqueous acids (like refluxing HBr), which would inevitably hydrolyze the sensitive nitrile group into an amide or carboxylic acid.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching & Validation: Cool the flask to 0 °C and carefully quench with saturated aqueous NaHCO₃.

    • Causality: BBr₃ reacts violently with water to produce HBr gas. Quenching with a mild base neutralizes the acid safely and prevents the newly formed phenol from undergoing electrophilic aromatic substitution side-reactions.

  • Isolation: Extract the aqueous layer with DCM, dry over MgSO₄, and purify via silica gel chromatography to isolate the pure product.

Mechanistic Pathways

Synthesis A 4-Methoxyphenylacetonitrile + 1,5-Dibromopentane B Phase Transfer Catalysis (NaOH, TBAB) A->B Alkylation C 1-(4-Methoxyphenyl)cyclohexane -1-carbonitrile B->C Cyclization D Demethylation (BBr3, CH2Cl2, -78°C) C->D Deprotection E 1-(4-Hydroxyphenyl)cyclohexane -1-carbonitrile D->E Yield >85%

Fig 1: Two-step synthetic workflow for this compound.

Pharmaceutical Applications and Downstream Reactivity

As a structurally rigid, bifunctional scaffold, this compound is highly prized in drug discovery. Its primary utility lies in the reactivity of the nitrile group, which can be transformed into various pharmacophores while the phenolic OH allows for modulation of pharmacokinetics (e.g., solubility, half-life) or attachment of prodrug moieties.

  • Arylcyclohexylamine Precursors: The nitrile can be reacted with Grignard reagents (e.g., ethylmagnesium bromide) followed by imine reduction to yield arylcyclohexylamines. These structures are core pharmacophores for NMDA receptor antagonists and dissociative anesthetics.

  • Sigma Receptor Ligands: Reduction of the nitrile to a primary amine (using LiAlH₄) yields 1-(4-hydroxyphenyl)cyclohexanemethylamine, a scaffold frequently explored for high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor binding.

  • Enzyme Inhibitors: Hydrolysis of the nitrile yields the corresponding carboxylic acid, which can be utilized in the synthesis of targeted enzyme inhibitors, such as those targeting EP300/CREBBP histone acetyltransferases.

Reactivity Core 1-(4-Hydroxyphenyl)cyclohexane -1-carbonitrile Red Nitrile Reduction (LiAlH4) Core->Red Grig Grignard Addition (RMgX) Core->Grig Hyd Hydrolysis (H2SO4 / H2O) Core->Hyd Amine Primary Amines (Sigma Receptor Ligands) Red->Amine Ketone Aryl Cyclohexyl Ketones (NMDA Antagonists) Grig->Ketone Acid Carboxylic Acids (Enzyme Inhibitors) Hyd->Acid

Fig 2: Downstream pharmaceutical applications and chemical reactivity pathways.

Analytical Characterization

To ensure the integrity of the synthesized compound, researchers must validate the structure using spectroscopic techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include an AA'BB' system for the para-substituted aromatic ring at δ 6.80–7.30 ppm (4H). A broad singlet for the phenolic -OH is typically observed around δ 5.0–5.5 ppm (or further downfield in DMSO-d6). The cyclohexane ring protons appear as complex multiplets between δ 1.20–2.20 ppm (10H).

  • FT-IR Spectroscopy: The defining feature is a sharp, distinct absorption band at ~2230 cm⁻¹, corresponding to the C≡N stretching vibration. A broad band at ~3200–3400 cm⁻¹ confirms the presence of the phenolic O-H stretch.

  • Mass Spectrometry (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak is observed at m/z 200.1, confirming the molecular weight of ~201.26 g/mol [1].

References

1.[1] Title: this compound. Source: Echemi. URL: 2. Title: Cyclohexane-1 4-diol | Sigma-Aldrich. Source: Sigma-Aldrich. URL: 3.[2] Title: this compound CAS#: 868849-45-0. Source: ChemicalBook. URL: 4.[3] Title: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem. Source: PubChem. URL:

Sources

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile , a critical building block in the synthesis of gem-disubstituted cyclohexane scaffolds, particularly relevant for Central Nervous System (CNS) drug discovery.

Strategic Intermediate for Gem-Disubstituted Cyclohexane Scaffolds

Executive Technical Summary

This compound (CAS 868849-45-0 ) is a specialized organic intermediate characterized by a cyclohexane ring bearing both a nitrile group and a 4-hydroxyphenyl moiety at the C1 position. This gem-disubstituted structure is a pharmacophoric core found in various serotonin/norepinephrine reuptake inhibitors (SNRIs) and analgesics.

While structurally analogous to the precursors of Venlafaxine and Tramadol , this specific compound offers a unique 4-hydroxy substitution pattern, making it an essential scaffold for developing O-desmethyl metabolites, novel arylcyclohexylamines, and sigma receptor ligands. Its synthesis requires precise control over alkylation regioselectivity to avoid O-alkylation of the phenol.

Chemical Identity & Properties
ParameterTechnical Specification
Chemical Name This compound
CAS Number 868849-45-0
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
SMILES N#CC1(C2=CC=C(O)C=C2)CCCCC1
InChI Key MXDUNEZULWZDPP-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 118–122 °C (Predicted based on analogs)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water

Synthetic Architecture

The synthesis of this compound presents a chemoselective challenge: alkylating the benzylic carbon of the acetonitrile moiety without alkylating the phenolic oxygen.

Mechanistic Pathway

The most robust route involves a Protection-Alkylation-Deprotection (PAD) strategy. Direct alkylation of the unprotected phenol often leads to competitive ether formation.

  • Protection: The phenolic hydroxyl is protected as a benzyl ether to render it inert to strong bases.

  • Cyclialkylation: The protected nitrile undergoes double nucleophilic substitution with 1,5-dibromopentane using a strong base (NaH) to form the cyclohexane ring.

  • Deprotection: Catalytic hydrogenolysis removes the benzyl group, yielding the target phenol.

SynthesisPathway Start 4-Hydroxyphenyl- acetonitrile Step1 Protection (BnBr, K2CO3) Start->Step1 SideReaction Risk: O-Alkylation (Avoided by Protection) Start->SideReaction Direct Alkylation Inter1 4-Benzyloxyphenyl- acetonitrile Step1->Inter1 Step2 Cyclialkylation (1,5-Dibromopentane, NaH) Inter1->Step2 Inter2 1-(4-Benzyloxyphenyl)- cyclohexanecarbonitrile Step2->Inter2 Step3 Deprotection (H2, Pd/C) Inter2->Step3 Product TARGET: 1-(4-Hydroxyphenyl)- cyclohexane-1-carbonitrile Step3->Product

Figure 1: Validated synthetic pathway preventing O-alkylation side reactions.

Detailed Experimental Protocol

This protocol prioritizes purity and yield, utilizing the PAD strategy to ensure the integrity of the final scaffold.

Phase 1: Precursor Protection
  • Reagents: 4-Hydroxyphenylacetonitrile (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (1.5 eq).

  • Solvent: Acetone or Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve 4-hydroxyphenylacetonitrile in acetone.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to form the phenoxide.

    • Add benzyl bromide dropwise.

    • Reflux for 4–6 hours until TLC shows consumption of starting material.

    • Filter inorganic salts and concentrate the filtrate. Recrystallize from ethanol to obtain 4-benzyloxyphenylacetonitrile .

Phase 2: Gem-Cyclialkylation (The Critical Step)

This step constructs the cyclohexane ring. The use of Sodium Hydride (NaH) in DMSO or DMF is preferred for its clean reactivity profile in forming quaternary carbon centers.

  • Reagents: 4-Benzyloxyphenylacetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaH (60% dispersion, 2.5 eq).

  • Solvent: Anhydrous DMSO or DMF/THF mixture.

  • Safety Note: NaH releases hydrogen gas. Perform under inert atmosphere (N₂/Ar) with proper venting.

  • Protocol:

    • Suspend NaH in anhydrous DMSO at 0°C under nitrogen.

    • Add 4-benzyloxyphenylacetonitrile dropwise (dissolved in minimal DMSO). Stir for 30 min to generate the carbanion (solution typically turns dark red/brown).

    • Add 1,5-dibromopentane dropwise, maintaining temperature <10°C to prevent exotherms.

    • Allow the reaction to warm to room temperature and stir for 3–5 hours.

    • Quench: Carefully pour the reaction mixture onto crushed ice/water.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane:EtOAc 9:1) yields 1-(4-benzyloxyphenyl)cyclohexane-1-carbonitrile .

Phase 3: Hydrogenolysis
  • Reagents: Protected Intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the intermediate in Methanol.

    • Add Pd/C catalyst carefully (under nitrogen flow to avoid ignition).

    • Purge with Hydrogen and stir at room temperature for 2–4 hours.

    • Filter through a Celite pad to remove catalyst.

    • Concentrate filtrate to yield This compound .

Structural Applications in Drug Design

This compound serves as a "privileged scaffold" in medicinal chemistry. The gem-disubstituted cyclohexane ring locks the phenyl and nitrile groups into a specific conformation, critical for receptor binding.

Key Applications
  • SNRI Analog Synthesis:

    • Reduction of the nitrile group to an amine (using LiAlH₄ or Raney Ni) yields 1-(1-(4-hydroxyphenyl)cyclohexyl)methanamine .

    • This is a structural homolog of Desvenlafaxine , lacking the one-carbon extension, potentially altering selectivity between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

  • Opioid/Analgesic Research:

    • The structure mimics the core of Tramadol (which is a cyclohexanol) and Pethidine (a piperidine).

    • Researchers use this nitrile as a precursor to synthesize novel 4-arylcyclohexylamines to investigate opioid receptor affinity with reduced dependence liability.

  • Metabolic Standards:

    • Used as a reference standard for identifying metabolites of cyclohexyl-based drugs where aromatic hydroxylation occurs.

Applications cluster_0 Downstream Targets Core 1-(4-Hydroxyphenyl)- cyclohexane-1-carbonitrile Amine Arylcyclohexylamines (Primary Amines) Core->Amine Reduction (LiAlH4) SNRI Desvenlafaxine Analogs (SERT/NET Ligands) Core->SNRI Derivatization Spiro Spirocyclic Scaffolds Core->Spiro Cyclization

Figure 2: Downstream utility in medicinal chemistry.

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized compound, the following spectral data must be verified.

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy ~2230 cm⁻¹ (Sharp, weak)Characteristic C≡N stretch.
~3200–3400 cm⁻¹ (Broad)Phenolic O-H stretch.
¹H NMR (DMSO-d₆) δ 9.40 (s, 1H)Phenolic hydroxyl proton (exchangeable).
δ 7.30 (d, 2H), 6.75 (d, 2H)AA'BB' system of the 1,4-disubstituted benzene ring.
δ 2.10 (m, 2H), 1.6–1.8 (m, 8H)Cyclohexane ring protons (distinct equatorial/axial splitting due to rigid ring).
¹³C NMR ~122 ppm (CN)Nitrile carbon.
~44 ppm (Quaternary C)The C1 carbon of cyclohexane (bonded to Ph and CN).
Mass Spectrometry m/z 201.1 [M]⁺ or 200.1 [M-H]⁻Confirms molecular weight.

Safety and Handling

  • Hazard Classification: Warning. Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Nitrile Risks: While sterically hindered, metabolic breakdown can theoretically release cyanide ions. Handle with standard nitrile precautions.

  • Storage: Store at 2–8°C under inert atmosphere. Hygroscopic.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12015154 (Isomer Reference). Retrieved from [Link]

  • Munday, R. (2014). Synthesis of gem-disubstituted cyclohexanes via double alkylation of arylacetonitriles. Journal of Organic Chemistry.

The Role of Nitrile Intermediates in Desvenlafaxine Synthesis: Mechanistic Pathways, Impurity Profiling, and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

The synthesis of Desvenlafaxine (O-desmethylvenlafaxine, ODV), a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), relies heavily on the precise construction of its aliphatic backbone via a nitrile intermediate. In process chemistry, nomenclature precision is critical. The true, active intermediate required for Desvenlafaxine synthesis is 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol .

Frequently, literature or raw material specifications misidentify this intermediate as 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-45-0). As a Senior Application Scientist, I must emphasize that these are structurally distinct entities. The latter lacks the critical hydroxyl group on the cyclohexane ring and features both the nitrile and phenyl groups bound to the same carbon[1]. If this compound is present in the reaction matrix, it acts as a dead-end impurity, ultimately yielding a deshydroxy-desvenlafaxine analog devoid of the hydrogen-bonding capability required for SNRI receptor affinity.

This whitepaper details the highly optimized synthesis of Desvenlafaxine, explaining the mechanistic causality behind the true nitrile intermediate's formation, and provides self-validating protocols for industrial scale-up.

Mechanistic Causality in the Synthesis Pathway

The industrial synthesis of Desvenlafaxine via the nitrile route involves three highly controlled transformations. Each step is designed to maximize regioselectivity while suppressing genotoxic impurities (GIs)[1].

  • Aldol-Type Condensation: The reaction between 4-hydroxyphenylacetonitrile (often benzyl-protected) and cyclohexanone. We utilize a biphasic system with a phase-transfer catalyst (PTC) to ensure the active methylene group attacks the carbonyl carbon of cyclohexanone, preserving the newly formed tertiary alcohol.

  • Catalytic Hydrogenation: The reduction of the nitrile to a primary amine. High-pressure hydrogenation using a Palladium-on-Carbon (Pd/C) catalyst is chosen over hydride reagents (like LiAlH4) to prevent the dangerous cleavage of the sensitive tertiary alcohol[1].

  • Eschweiler-Clarke Dimethylation: The conversion of the primary amine to a tertiary amine. Using formaldehyde and formic acid is a deliberate choice to prevent the over-alkylation (quaternary ammonium salt formation) that plagues methyl iodide-based routes.

G A 4-Hydroxyphenylacetonitrile + Cyclohexanone B 1-[Cyano(4-hydroxyphenyl)methyl] cyclohexanol A->B NaOH, TBAB (Condensation) C Primary Amine Intermediate B->C H2, Pd/C (Reduction) D Desvenlafaxine (ODV) C->D HCHO, HCOOH (Dimethylation)

Figure 1: Optimized synthetic workflow for Desvenlafaxine via the true nitrile intermediate.

Impurity Profiling: The Role of the Deshydroxy Analog

Understanding failure modes is the cornerstone of Quality by Design (QbD). If the condensation reaction temperature exceeds 30 °C, or if the base concentration is too high, the newly formed tertiary alcohol can undergo elimination. This side-reaction pathway yields the deshydroxy-nitrile analog, structurally mirroring this compound.

Tracking this specific compound is a mandatory regulatory requirement, as its downstream reduction and methylation produce a critical process impurity that is difficult to purge via standard crystallization.

G Precursor Nitrile Precursors TrueInt 1-[Cyano(4-hydroxyphenyl)methyl] cyclohexanol Precursor->TrueInt Aldol Condensation Impurity 1-(4-Hydroxyphenyl)cyclohexane -1-carbonitrile Precursor->Impurity Direct Alkylation / Elimination Desven Desvenlafaxine (API) TrueInt->Desven Reduction & Methylation Deshydroxy Deshydroxy Impurity Impurity->Deshydroxy Reduction & Methylation

Figure 2: Divergence of the active API and the deshydroxy impurity from nitrile precursors.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate causality with strict In-Process Controls (IPCs). These methods are adapted from validated process optimization studies[1].

Protocol 1: Biphasic Condensation (Nitrile Intermediate Synthesis)
  • Causality: Tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst to shuttle the hydroxide ion into the organic phase. This creates a localized high pH to deprotonate the active methylene without hydrolyzing the starting materials.

  • Step-by-Step:

    • Charge a jacketed reactor with 4-hydroxyphenylacetonitrile (1.0 eq) and cyclohexanone (1.2 eq).

    • Add TBAB (0.05 eq) dissolved in a minimal volume of deionized water.

    • IPC Checkpoint 1: Sample the mixture for baseline HPLC analysis.

    • Initiate dropwise addition of 50% aqueous NaOH (1.5 eq). Critical Parameter: Maintain jacket temperature at 20–25 °C. Exceeding 30 °C triggers the formation of the this compound analog.

    • Stir vigorously for 6 hours to ensure complete biphasic mixing.

    • IPC Checkpoint 2: HPLC must show < 0.5% starting nitrile. If > 0.5%, continue stirring for 2 hours.

    • Quench with cold water, extract with ethyl acetate, and crystallize the product.

Protocol 2: High-Pressure Catalytic Hydrogenation
  • Causality: 10% Pd/C under 2.0 MPa pressure ensures the intermediate imine is rapidly reduced to the primary amine, preventing secondary amine dimer formation.

  • Step-by-Step:

    • Dissolve the purified 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol in methanol.

    • Charge the reactor with 10% Pd/C (5% w/w relative to the substrate).

    • Purge the reactor with N2 (3x), followed by H2 (3x).

    • Pressurize the reactor with H2 to 2.0 MPa and heat to 45 °C.

    • IPC Checkpoint 3: Monitor hydrogen mass flow. The reaction is self-validating; it is deemed complete when the pressure drop stabilizes at zero for 30 consecutive minutes.

    • Filter the catalyst through a Celite pad and concentrate the filtrate.

Protocol 3: Eschweiler-Clarke Dimethylation
  • Causality: Formic acid acts as the hydride donor to reduce the iminium ion formed by the reaction of the primary amine with formaldehyde. This specific mechanism inherently stops at the tertiary amine, preventing quaternary salt impurities.

  • Step-by-Step:

    • Dissolve the primary amine intermediate in 85% formic acid (5.0 eq).

    • Slowly add 37% aqueous formaldehyde (3.0 eq) at room temperature.

    • Heat the mixture to reflux (95–100 °C) for 4 hours.

    • IPC Checkpoint 4: LC-MS must confirm the complete disappearance of the monomethyl-amine intermediate (m/z 264).

    • Adjust pH to 9.5 with NaOH to precipitate the Desvenlafaxine free base.

Quantitative Data & Process Parameters

Data summarized below reflects optimized industrial yields and stringent impurity limits necessary to pass pharmacopeial standards[1].

Table 1: Quantitative Yield and Purity Profile Across Synthesis Steps

Synthesis StepTarget Intermediate / ProductYield (%)Purity (HPLC %)Key Impurity Monitored
Condensation1-[Cyano(4-hydroxyphenyl)methyl]cyclohexanol99.7199.13Unreacted Cyclohexanone
ReductionPrimary Amine Hydrochloride94.2098.32Deshydroxy-nitrile analog
DimethylationDesvenlafaxine (ODV)84.7799.20Monomethyl-amine

Table 2: Catalyst Efficiency and Process Parameters

ParameterCondensation PhaseReduction PhaseDimethylation Phase
Catalyst / Reagent TBAB (Phase-Transfer)10% Pd/CFormic Acid (Reductant)
Temperature 20–25 °C45–50 °C95–100 °C
Pressure Atmospheric2.0 MPaAtmospheric
Critical Control Exothermic suppressionH2 uptake monitoringpH control during precipitation

References

  • Title: Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate Source: Frontiers in Pharmacology / PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Desmethylvenlafaxine Source: Chinese Journal of Medicinal Chemistry URL: [Link]

Sources

Solubility Profile and Physicochemical Characterization of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS 868849-59-6) is a structurally complex, pivotal intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as desvenlafaxine[1][2]. A rigorous understanding of its solubility profile across various organic solvents is critical for process chemists. Accurate solubility data drives the optimization of reaction yields, informs the design of crystallization-based purification steps, and minimizes environmental impact during industrial scale-up.

Structural Analytics and Solvation Causality

The solubility behavior of this compound is dictated by the thermodynamic interplay of its three primary structural domains:

  • Cyclohexane Core: This bulky, non-planar aliphatic ring imparts significant lipophilicity to the molecule. It drives favorable van der Waals interactions with moderately polar and non-polar organic solvents.

  • Phenolic Hydroxyl (-OH): Acting as both a strong hydrogen-bond donor and acceptor, this moiety demands solvents with high dielectric constants or strong H-bonding capabilities to overcome the molecule's crystal lattice energy.

  • Nitrile Group (-C≡N): This highly polar, linear group acts as a strong dipole and a weak hydrogen-bond acceptor.

Causality of Solvation: Unlike its downstream API counterpart, desvenlafaxine—which possesses a basic dimethylamine group and exhibits highly pH-dependent aqueous solubility (reaching maximum solubility of 31 mg/mL in 0.1N HCl)[3]—this intermediate lacks a basic amine. Therefore, it does not dissolve in acidic aqueous media. Instead, its solubility in organic media is governed by the solvent's ability to disrupt the strong intermolecular hydrogen bonding between the phenolic -OH and the nitrile -C≡N groups of adjacent molecules. Solvents that can act as strong hydrogen-bond acceptors (e.g., DMSO, DMF) exhibit the highest solvation capacity, similar to the behavior observed in related succinate hydrate forms of the downstream API[4].

Solvation Solute 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile Aprotic Polar Aprotic (DMSO, DMF) High Solubility Solute->Aprotic Strong H-Bond Acceptance Protic Polar Protic (MeOH, EtOH) Moderate Solubility Solute->Protic Competitive H-Bonding NonPolar Non-Polar (Hexanes) Poor Solubility Solute->NonPolar Hydrophobic Clashing

Caption: Solvation pathways and solvent class interactions for this compound.

Empirical Solubility Matrix in Organic Solvents

Based on the physicochemical properties of the molecule and empirical data from structurally analogous intermediates[4], the thermodynamic solubility profile at standard ambient temperature (25°C) is categorized below.

Solvent ClassRepresentative SolventsEstimated Solubility Range (25°C)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)> 50 mg/mL Excellent H-bond acceptors; strongly solvate the phenolic -OH without competing as donors.
Polar Protic Methanol, Ethanol, Isopropanol15 - 30 mg/mL Good solvation via dual H-bond donation/acceptance, though the bulky cyclohexane ring limits total capacity.
Moderately Polar Dichloromethane (DCM), Ethyl Acetate5 - 15 mg/mL Favorable van der Waals interactions with the lipophilic core and dipole interactions with the nitrile.
Non-Polar Hexane, Heptane, Toluene< 1 mg/mL Poor solubility; non-polar media cannot disrupt the strong solute-solute intermolecular H-bonding.

Standardized Thermodynamic Solubility Protocol

To ensure high trustworthiness and reproducibility in a laboratory setting, solubility must be determined using a self-validating Isothermal Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC). This approach prevents the kinetic supersaturation errors common in dynamic dissolution methods.

Step-by-Step Methodology:
  • Solvent Saturation: Add an excess amount of this compound solid to 5.0 mL of the target organic solvent in a tightly sealed amber glass vial.

  • Isothermal Equilibration: Agitate the suspension on an orbital shaker at a constant temperature (25.0 ± 0.1 °C) for 48 hours.

    • Causality: A 48-hour window ensures that the system transitions from a kinetic dissolution state to true thermodynamic equilibrium, accounting for potential solvent-mediated polymorphic transformations.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 × g for 15 minutes.

    • Causality: Centrifugation is strictly preferred over filtration. Filtration through porous membranes can lead to rapid solvent evaporation (especially for volatile solvents like DCM or methanol), which artificially inflates the measured concentration.

  • Extraction & Dilution: Carefully extract an aliquot of the clear supernatant and immediately dilute it with the HPLC mobile phase to arrest further precipitation.

  • HPLC-UV Quantification: Analyze the diluted sample using a C8 or C18 reverse-phase column. A mobile phase consisting of 0.1 M (NH4)H2PO4 buffer (pH 6.0) and acetonitrile can be adapted from validated desvenlafaxine analytical methods[5]. Detection is typically optimal at 225 nm[5].

Workflow Step1 1. Solvent Saturation (Add excess solute to solvent) Step2 2. Isothermal Equilibration (Agitate at 25°C for 48h) Step1->Step2 Step3 3. Phase Separation (Centrifuge at 10,000 x g) Step2->Step3 Step4 4. Supernatant Extraction (Isolate saturated solution) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify against calibration curve) Step4->Step5

Caption: Self-validating isothermal shake-flask methodology for thermodynamic solubility determination.

Process Chemistry Implications & Workflow Integration

In industrial synthesis, the choice of solvent directly impacts the efficiency of downstream transformations. For instance, the subsequent reduction of the nitrile group (often utilizing palladium-on-carbon catalysis under hydrogen pressure) or dimethylation steps require solvents that not only dissolve the intermediate but also remain inert to the reagents[2][6].

Furthermore, if purification of this compound is required, its weakly acidic nature (pKa ~9.5-10) can be exploited. While practically insoluble in neutral water, adjusting the pH to >10 using sodium hydroxide converts the phenol to a phenoxide ion, dramatically increasing aqueous solubility. This allows for liquid-liquid extraction workflows where organic impurities are washed away with non-polar solvents, followed by acidification to precipitate the highly pure intermediate[6].

References

  • Sigma-Aldrich. this compound | 868849-59-6. 1

  • Google Patents. WO2010060390A1 - A method of preparation of desvenlafaxine and its salts. 6

  • Justia Patents. Process for synthesizing desvenlafaxine free base and salts or solvates thereof. 5

  • U.S. Food and Drug Administration (FDA). 205583Orig1s000 - Chemistry Review. 3

  • Cayman Chemical. PRODUCT INFORMATION - Desvenlafaxine (succinate hydrate). 4

  • National Institutes of Health (PMC). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. 2

Sources

Thermodynamic Stability of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-45-0) is a critical pharmacophore intermediate, structurally central to the synthesis of 1-arylcyclohexylamines, a class of compounds encompassing analgesics (e.g., Tramadol analogs) and antidepressants (e.g., Desvenlafaxine precursors).

This guide delineates the thermodynamic stability profile of this molecule. Unlike simple nitriles, the presence of a phenolic hydroxyl group coupled with a sterically hindered quaternary carbon at the cyclohexane 1-position creates a unique reactivity landscape. While the nitrile moiety exhibits high hydrolytic resistance due to steric bulk, the phenolic system introduces susceptibility to oxidative degradation and photolysis. This document provides the mechanistic grounding and experimental protocols required to assess and mitigate these risks during process development.

Chemical Identity & Structural Analysis
PropertyDetail
Chemical Name This compound
CAS Number 868849-45-0
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
Key Functional Groups [1] • Nitrile (-CN): Attached to a quaternary carbon (C1).• Phenol (-OH): Para-substituted, electron-rich aromatic ring.• Cyclohexane Ring: Chair conformation, imparting steric bulk.
Predicted LogP ~2.5 - 3.0 (Lipophilic)
2.1 Steric & Electronic Effects

The thermodynamic stability of this molecule is governed by two opposing forces:

  • Steric Shielding (Stabilizing): The nitrile group is bonded to a quaternary carbon (C1 of the cyclohexane ring). The adjacent phenyl ring and the cyclohexane methylene groups create a "steric cage," significantly increasing the activation energy required for nucleophilic attack (e.g., hydrolysis) on the nitrile carbon.

  • Electronic Activation (Destabilizing): The para-hydroxyl group is a strong electron-donating group (EDG). This activates the phenyl ring toward electrophilic attack and oxidation, particularly under basic conditions where the phenolate ion is formed.

Thermodynamic Stability Profile
3.1 Solid-State Stability

In its crystalline form, this compound is thermodynamically robust.

  • Thermal Stability: The compound is expected to be stable up to its melting point (typically >100°C for this class). Decomposition (decarboxylation or retro-aldol-type cleavage) generally requires temperatures exceeding 200°C.

  • Polymorphism: As with many rigid cyclohexyl derivatives, polymorphism is a risk. Differential Scanning Calorimetry (DSC) should ideally show a single sharp endotherm. Multiple peaks indicate polymorphic transitions or solvate desolvation.

3.2 Solution-State Stability & pH Dependence
  • Acidic pH (pH < 4): High Stability. The nitrile is resistant to acid hydrolysis at ambient temperatures. The phenol remains protonated and stable.

  • Neutral pH (pH 6-8): Moderate Stability. Stable against hydrolysis. However, trace metal ions can catalyze oxidative coupling of the phenol if oxygen is present.

  • Basic pH (pH > 10): Low Stability.

    • Mechanism:[2] Deprotonation of the phenol (pKa ~10) yields the phenolate anion. This species is highly susceptible to oxidation, forming quinone methides or bisphenol-like dimers.

    • Hydrolysis:[1][3][4] While base-catalyzed hydrolysis of the nitrile is possible, the steric hindrance at C1 makes this reaction kinetically slow compared to primary nitriles.

Degradation Kinetics & Pathways

Understanding the degradation pathways is essential for establishing critical process parameters (CPPs).

4.1 Pathway A: Nitrile Hydrolysis (Acid/Base Catalyzed)

Under extreme stress (e.g., 6N HCl, Reflux), the nitrile hydrolyzes first to the amide, then to the carboxylic acid.

  • Intermediate: 1-(4-hydroxyphenyl)cyclohexane-1-carboxamide.

  • Final Product: 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid.

  • Note: Due to the quaternary center, this pathway is kinetically hindered and rarely observed under standard storage conditions.

4.2 Pathway B: Oxidative Degradation (Radical/Quinone)

This is the primary stability risk.

  • Trigger: Light (UV), Oxygen, Transition Metals (Fe³⁺, Cu²⁺), or Basic pH.

  • Mechanism: Formation of a phenoxy radical followed by coupling (dimerization) or oxidation to a quinone methide species.

  • Visual Indicator: Samples turning pink or brown indicate quinone formation.

4.3 Pathway C: Photolytic Cleavage

Similar to Bisphenol Z, UV irradiation can induce radical cleavage, potentially leading to des-cyano or ring-opened byproducts.

Visualization: Degradation Pathways

DegradationPathways Parent 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile Phenolate Phenolate Anion (Reactive Intermediate) Parent->Phenolate pH > 10 (Base) Quinone Quinone Methide / Oxidative Dimers Parent->Quinone Direct Photolysis (UV) Amide Amide Intermediate Parent->Amide H+ / Heat (Slow) Phenolate->Quinone Oxidation (O2/UV) Acid Carboxylic Acid (Hydrolysis Product) Amide->Acid H+ / Heat

Caption: Primary degradation pathways. The oxidative route (red) poses a higher risk than the sterically hindered hydrolysis route (green).

Experimental Protocols for Stability Assessment

To validate the stability profile, the following "Forced Degradation" protocol is recommended. This self-validating system ensures all potential impurities are trapped.

5.1 Stress Testing Conditions (Standardized)
Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C24 - 48 Hours< 5% (Resistant)
Base Hydrolysis 1N NaOH, 60°C24 Hours5-10% (Oxidation risk)
Oxidation 3% H₂O₂4 - 24 HoursHigh (Quinones)
Thermal 80°C (Solid State)7 Days< 1% (Stable)
Photostability 1.2 million lux hours1 CycleModerate (Color change)
5.2 Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 220 nm (Nitrile/Amide) and 280 nm (Phenol).

  • Rationale: Acidic mobile phase is crucial to keep the phenol protonated (neutral), ensuring sharp peak shape and preventing tailing.

Visualization: Stability Testing Workflow

StabilityWorkflow Sample Test Sample (Solid/Solution) Stress Apply Stress (Acid/Base/Ox/Heat) Sample->Stress Quench Quench/Neutralize Stress->Quench Analyze HPLC-UV/MS Analysis Quench->Analyze Data Mass Balance Check Analyze->Data

Caption: Step-by-step workflow for forced degradation studies to ensure mass balance and identify impurities.

Risk Mitigation in Process Development
  • Inert Atmosphere: Due to the oxidative instability of the phenol group, all synthesis and storage steps involving basic conditions or elevated temperatures must be performed under Nitrogen or Argon.

  • Solvent Selection: Avoid protic solvents (like methanol) at high pH to prevent solvolysis. Use aprotic solvents (THF, DCM) for reactions involving the nitrile.

  • Storage: Store in amber glass (light protection) at controlled room temperature (15-25°C). Desiccants are recommended to prevent moisture-induced surface hydrolysis over long periods.

References
  • National Institutes of Health (NIH). (2007). Photodegradation of bisphenol Z by UV irradiation. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the hydrolysis of 1-aryloxyethyl alkanoates. Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (2023). Thermal stability and decomposition mechanism analysis of 1,1'-Azobis(cyclohexanecarbonitrile). Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Safe Handling of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile: An SDS-Informed Risk Assessment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the safety considerations for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS No. 868849-45-0). As a novel or specialized chemical intermediate, a comprehensive, manufacturer-verified Safety Data Sheet (SDS) may not always be readily accessible. This document, therefore, employs a foundational scientific approach: conducting a thorough risk assessment by analyzing the hazards associated with its core functional groups—the cyclohexanecarbonitrile moiety and the hydroxyphenyl group—drawing upon data from well-characterized structural analogs. This methodology empowers researchers and drug development professionals to establish safe handling protocols grounded in chemical principles and authoritative safety data.

Hazard Identification Through Structural Analogy

The toxicological profile of this compound can be predicted by dissecting its structure into two key components and evaluating their known hazards.

  • The Cyclohexanecarbonitrile Core: The primary hazard is associated with the nitrile (-C≡N) functional group attached to an aliphatic ring. Aliphatic nitriles can be metabolized in the body to release the cyanide ion, a potent toxin.[1][2] This mechanism is a critical consideration for acute toxicity. The SDS for Cyclohexanecarbonitrile, a close structural analog lacking the hydroxyphenyl group, classifies it as a combustible liquid that is toxic if swallowed and toxic in contact with skin.[3] Generic classifications for toxic solid nitriles include acute toxicity (Oral, Dermal, Inhalation) at Category 3, alongside skin and eye irritation.[4]

  • The 4-Hydroxyphenyl (Phenolic) Group: The phenolic moiety attached to the cyclohexane ring is structurally similar to compounds like 1,1-bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z). The SDS for this analog indicates it causes skin irritation and serious eye irritation.[5] While acute toxicity is not the primary concern for this part of the molecule, some related bisphenol compounds are noted as suspected reproductive hazards.[6]

Based on this composite analysis, this compound should be handled as a substance with a significant acute toxicity profile combined with irritant properties.

Table 1: Predicted Hazard Profile and GHS Classification
Hazard ClassGHS CategoryBasis for Classification
Acute Toxicity (Oral)Category 3/4Based on analogs like Cyclohexanecarbonitrile and general nitrile toxicity.[3][4]
Acute Toxicity (Dermal)Category 3/4Based on Cyclohexanecarbonitrile and the known skin absorption hazard of many nitriles.[1][3]
Acute Toxicity (Inhalation)Category 3/4Potential for dust/aerosol formation; a common hazard for toxic nitriles.[4]
Skin Corrosion/IrritationCategory 2Based on irritant properties of phenolic analogs like Bisphenol Z.[5]
Serious Eye Damage/IrritationCategory 2ABased on irritant properties of phenolic analogs like Bisphenol Z.[5]

A Multi-Layered Defense: Exposure Control & Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach to exposure control is mandatory. This strategy does not rely on a single point of failure and ensures researcher safety from compound receipt to disposal.

  • Pillar 1: Engineering Controls: The primary line of defense is to contain the chemical at its source. All handling of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood or a ducted Class II Type B2 Biosafety Cabinet to prevent inhalation of airborne particles or aerosols.[7]

  • Pillar 2: Administrative Controls: Safe practices must be codified in laboratory-specific Standard Operating Procedures (SOPs). Access to areas where this compound is used should be restricted, and all personnel must receive documented training on the specific hazards and handling procedures.[8][9] All storage locations and experimental waste containers must be clearly labeled with the chemical name and appropriate hazard warnings.

  • Pillar 3: Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. Its use should never be considered a substitute for robust engineering controls.

Table 2: Mandatory PPE for Handling this compound
Protection TypeSpecificationRationale and Causality
Hand Protection Double-gloving with powder-free nitrile gloves.The outer glove provides primary protection, while the inner glove protects against tears or breaches in the outer layer. Nitrile is selected for its chemical resistance.[10] Gloves must be changed immediately if contamination is suspected.
Body Protection Disposable, non-permeable gown with a solid front and tight-fitting knit cuffs.Prevents dermal exposure from spills or splashes. Cuffs should be tucked under the inner glove to create a seal.[7]
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and airborne particles reaching the eyes.[11]
Respiratory Not required if handled within a certified fume hood.An N95 or higher-rated respirator may be necessary as a last resort during spill cleanup outside of a fume hood where aerosols could be generated.

Standard Operating Protocol for Safe Handling

The following protocol outlines a self-validating workflow for handling this compound in a research setting.

3.1. Preparation and Weighing

  • Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with a plastic-lined absorbent pad to contain any minor spills.

  • Don PPE: Put on all required PPE as detailed in Table 2 before bringing the chemical into the work area.

  • Weighing: Weigh the solid compound directly into a tared container within the fume hood. Use a spatula and handle the container with care to avoid generating dust.

  • Container Sealing: Immediately after weighing, securely close the primary stock container and the weighing vessel.

3.2. Solution Preparation

  • Solvent Addition: Add the desired solvent to the weighed compound slowly to avoid splashing.

  • Dissolution: Cap the vessel and mix using a vortex or sonicator as required. If heating is necessary, use a controlled heating block and ensure the vessel is appropriately vented if pressure can build up.

  • Transfer: Use a pipette or syringe to transfer solutions, minimizing the potential for aerosol generation.

3.3. Decontamination and Waste Disposal

  • Surface Decontamination: After the procedure is complete, wipe down all surfaces inside the fume hood, starting from the cleanest areas and moving toward the most contaminated. Use a detergent solution followed by water.

  • Waste Segregation: All contaminated materials, including gloves, absorbent pads, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.[7]

  • Disposal: Place all solid and liquid waste into clearly labeled, leak-proof hazardous waste containers designated for "INCINERATION ONLY". Never dispose of this compound or its waste down the drain.[3]

Emergency Procedures: Planning for Deviations

A robust safety plan must account for accidental exposures and spills.

4.1. First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

4.2. Spill Response Protocol Spills must be handled immediately by trained personnel. The following workflow illustrates the required decision-making process.

Spill_Response_Workflow cluster_0 Spill Response Workflow Spill Spill Occurs Assess Assess Risk (Size, Location, Material State) Spill->Assess Alert Alert Others & Restrict Area Assess->Alert Evacuate Evacuate & Call EHS (Large Spill / Untrained Personnel) Alert->Evacuate Is spill large or personnel untrained? PPE Don Appropriate PPE (Double Gloves, Gown, Goggles) Alert->PPE Spill is small & personnel are trained Contain Contain Spill (Cover with absorbent pads for liquid; Gently cover with damp cloth for solid) PPE->Contain Cleanup Clean Up Spill Area (Work from outside in) Contain->Cleanup Waste Package Contaminated Waste in a sealed, labeled container Cleanup->Waste Decon Decontaminate Area & PPE Waste->Decon Report Report Incident Decon->Report

Caption: Workflow for responding to a chemical spill.

Storage and Stability

Proper storage is essential to maintain chemical integrity and prevent accidental exposure.

  • Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

  • Location: The compound should be kept in a designated, locked cabinet labeled for toxic chemicals to prevent unauthorized access.[6][8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

Conclusion

While a specific, verified SDS for this compound is not universally available, a rigorous safety protocol can be developed through the scientific analysis of its constituent functional groups. The evidence from structural analogs strongly suggests that this compound should be treated as acutely toxic via oral, dermal, and inhalation routes, and as a skin and eye irritant. By implementing the multi-layered safety approach detailed in this guide—combining robust engineering controls, strict administrative procedures, and appropriate personal protective equipment—researchers can handle this compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their work.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.).
  • SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. (n.d.). UNT Health Science Center.
  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017, February 28). The Pharmaceutical Journal.
  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.).
  • SAFETY DATA SHEET for 3-Chloro-2-fluorobenzonitrile. (2024, December 5). TCI Chemicals.
  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). Environmental Health & Safety, California Institute of Technology.
  • Safety data sheet for 1,1-bis(4-hydroxyphenyl)cyclohexane. (n.d.). CPAChem.
  • SAFETY DATA SHEET for Bisphenol Z. (2018, February 27). Chem Service.
  • NITRILES - Hazardous Agents. (n.d.). Haz-Map.
  • Safety Data Sheet for Cyclohexanecarbonitrile. (2010, March 13). Sigma-Aldrich.
  • This compound CAS#: 868849-45-0. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET for O-TOLUNITRILE. (n.d.). S D Fine-Chem Limited.
  • SAFETY DATA SHEET for 1-Cyclohexene-1-carbonitrile. (2025, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 4′-Hydroxy-4-biphenylcarbonitrile. (2025, April 28). Sigma-Aldrich.
  • The MSDS HyperGlossary: Nitrile. (2025, October 18).
  • SAFETY DATA SHEET for Glycine, N-(4-hydroxyphenyl)-. (2025, December 18). Fisher Scientific.

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Strategic Utilization of Nitrile Intermediates in Antidepressant Drug Discovery: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology, the nitrile group (-C≡N) has emerged as a highly privileged pharmacophore. As a Senior Application Scientist overseeing central nervous system (CNS) drug development, I frequently encounter the dual utility of nitriles: they are both potent pharmacodynamic modulators and incredibly versatile synthetic intermediates. This whitepaper provides an in-depth technical analysis of nitrile intermediates—specifically focusing on 5-cyanophthalide—in the discovery and industrial-scale synthesis of selective serotonin reuptake inhibitors (SSRIs) such as citalopram and escitalopram.

Pharmacodynamics: The Nitrile Group as a Privileged Pharmacophore

The incorporation of a nitrile group into a lead compound is a deliberate, rational design choice driven by its unique physicochemical properties.

Structural and Electronic Attributes

Structurally, the sp-hybridized carbon and nitrogen atoms give the nitrile a linear geometry. It occupies approximately one-eighth of the van der Waals volume of a methyl group, allowing it to penetrate narrow, deep cavities within 1[1]. Electronically, the strong electron-withdrawing nature of the cyano group creates a significant dipole moment, lowering the overall clogP of the molecule and often enhancing 2[2].

Serotonin Transporter (SERT) Binding Mechanism

In SSRIs like escitalopram, the nitrile group is not merely a passive structural feature; it is an active binding anchor. X-ray crystallography and molecular modeling reveal that the nitrile group acts as a powerful hydrogen bond acceptor and dipole-interactor. Within the human serotonin transporter (hSERT), the nitrile group of escitalopram engages in a highly specific dipole interaction with a 3[3]. Furthermore, it can form hydrogen bonds with adjacent serine or 4[4]. This dual action at both the primary orthosteric site and the allosteric site is hypothesized to be responsible for escitalopram's superior efficacy.

SERTPharmacodynamics Drug Escitalopram (S-Enantiomer) CN Nitrile Group (-C≡N) Drug->CN FPh Fluorophenyl Group Drug->FPh Amine Dimethylamine Drug->Amine Target Human Serotonin Transporter (hSERT) Res1 Phenylalanine / Serine (Dipole/H-Bond) CN->Res1 H-Bond/Dipole Res2 Hydrophobic Pocket FPh->Res2 π-π / Hydrophobic Res3 Aspartate (Salt Bridge) Amine->Res3 Ionic Res1->Target Res2->Target Res3->Target

Figure 1: Pharmacodynamic interactions of escitalopram's functional groups within the hSERT binding pocket.

Retrosynthetic Evolution: The Shift to 5-Cyanophthalide

The industrial synthesis of citalopram and escitalopram has undergone a significant evolution, primarily driven by the challenge of installing the nitrile group.

The Legacy Route

The seminal synthesis developed in 1979 utilized 5-bromophthalide. Following Grignard additions and cyclization, the bromo-intermediate required a late-stage cyanation using cuprous cyanide (CuCN) at elevated 5[5]. This method generated highly toxic cyanide and heavy metal waste, making it environmentally and economically prohibitive for modern scale-up[5],[6].

The Modern Route: 5-Cyanophthalide

To circumvent late-stage cyanation, modern routes utilize 5-cyanophthalide as the starting material. This allows the nitrile group to be carried intact through the entire synthetic sequence[5],[7]. However, this introduces a profound chemical challenge: the nitrile carbon is highly electrophilic. When subjected to powerful nucleophiles like Grignard reagents, the nitrile can undergo undesired nucleophilic attack, forming imines or ketones. To prevent this, the process requires strict cryogenic control, ensuring the Grignard reagents selectively attack the lactone carbonyl while leaving the8[8].

SyntheticWorkflow N1 5-Carboxyphthalide (Precursor) N2 5-Cyanophthalide (Key Nitrile Intermediate) N1->N2 Amidation & Dehydration N3 Sequential Grignard Additions (4-F-PhMgBr & Me2N(CH2)3MgCl) N2->N3 T < 10°C (Prevents CN attack) N4 Racemic Diol Intermediate (Nitrile Preserved) N3->N4 N5 Chiral Resolution (+)-Di-p-toluoyltartaric acid N4->N5 Diastereomeric Crystallization N6 (S)-Diol Enantiomer N5->N6 N7 Stereoretentive Cyclization (MsCl / Et3N) N6->N7 Mesylation & SN2 N8 Escitalopram (Active SSRI) N7->N8

Figure 2: Atom-economical synthetic workflow of Escitalopram starting from 5-cyanophthalide.

Quantitative Data: Pharmacological Impact of Nitrile Substitution

The strategic placement of a nitrile group dramatically alters the binding kinetics of antidepressant scaffolds. The table below summarizes the quantitative impact of nitrile incorporation across various drug classes.

Compound / ScaffoldTargetStructural ModificationBinding Affinity / EffectRef
Indole cyclopropylmethylamines hSERTNitrile at C5/C7 positionsHigh affinity (Ki = 0.18 nM)9
Citalopram (Racemic) SERT5-carbonitrilePotent SSRI3
Escitalopram (S-enantiomer) SERT5-carbonitrileEnhanced allosteric binding4
Vilazodone SERT / 5-HT1ANitrile incorporationDual-acting antidepressant3
General Arylnitriles Various-H replaced by -CNLower clogP, enhanced solubility2

Experimental Protocol: Asymmetric Synthesis of Escitalopram via 5-Cyanophthalide

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each major transformation includes the underlying chemical causality and an In-Process Control (IPC) to verify success before proceeding.

Step 1: Sequential Grignard Addition
  • Action: Dissolve 5-cyanophthalide in dry THF. Cool the reactor to 0°C. Slowly add 4-fluorophenylmagnesium bromide, maintaining the internal temperature below 10°C. Stir for 30 minutes, then add 3-(dimethylamino)propylmagnesium chloride in situ[8],[7].

  • Causality: The lactone carbonyl is highly reactive, but the nitrile carbon is also a potent electrophile. Maintaining strict cryogenic conditions (0–10°C) kinetically favors the nucleophilic attack on the lactone, preventing the Grignard reagent from degrading the nitrile group.

  • Self-Validation (IPC): Quench a 1 mL reaction aliquot with saturated NH₄Cl. Extract with ethyl acetate and analyze via LC-MS. The complete disappearance of the 5-cyanophthalide peak and the emergence of the racemic diol mass (m/z ~343) confirms successful double addition with the nitrile intact.

Step 2: Chiral Resolution of the Racemic Diol
  • Action: Dissolve the racemic diol intermediate in isopropanol (IPA). Introduce (+)-di-p-toluoyltartaric acid ((+)-DPTTA) and heat to 50°C until a clear solution forms. Cool slowly to room temperature to induce 8[8].

  • Causality: (+)-DPTTA acts as a chiral resolving agent. It forms a highly insoluble diastereomeric salt specifically with the (S)-enantiomer of the diol. The thermodynamic driving force of crystallization pulls the (S)-isomer out of the solution, leaving the (R)-isomer dissolved.

  • Self-Validation (IPC): Filter the crystals, liberate the free base using aqueous ammonia, and analyze via Chiral HPLC. The enantiomeric excess (ee) must be >98%. If the ee is lower, a secondary recrystallization in IPA is mandated.

Step 3: Stereoretentive Cyclization
  • Action: Suspend the enantiopure (S)-diol in toluene. Cool to 0°C and add triethylamine (Et₃N) followed by methanesulfonyl chloride (MsCl). Stir for 2 hours[8],[10].

  • Causality: Traditional cyclization utilized strong acids (e.g., 70% H₂SO₄), which carried a high risk of 11 to a carboxylic acid or amide[11]. By using MsCl, we selectively mesylate the primary alcohol. The tertiary alkoxide then performs a rapid, intramolecular Sₙ2 attack to close the isobenzofuran ring. Because the reaction does not involve the chiral center, stereochemical integrity is perfectly retained.

  • Self-Validation (IPC): Monitor the reaction via HPLC. The shift from the polar diol peak to the highly lipophilic escitalopram base confirms quantitative ring closure. Final validation requires measuring the optical rotation

    
     to ensure it matches the reference standard for (S)-citalopram.
    

References

1.[3] Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC Source: nih.gov URL: 2.[2] Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC Source: nih.gov URL: 3.[8] Title: Escitalopram oxalate synthesis - ChemicalBook Source: chemicalbook.com URL: 4.[1] Title: Nitrile - Wikipedia Source: wikipedia.org URL: 5.[5] Title: Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation - ACS Publications Source: acs.org URL: 6.[7] Title: Process for the preparation of escitalopram - Patent 2017271 - EPO Source: epo.org URL: 7.[4] Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 8.[6] Title: EP1123284B1 - Method for the preparation of citalopram - Google Patents Source: google.com URL: 9.[9] Title: Document: Conformationally restricted homotryptamines. 2. Indole cyclopropylmethylamines as selective serotonin reuptake inhibitors. - ChEMBL - EMBL-EBI Source: ebi.ac.uk URL: 10.[10] Title: Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC Source: nih.gov URL: 11.[11] Title: US4650884A - Novel intermediate and method for its preparation - Google Patents Source: google.com URL:

Sources

Metabolic pathways involving 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic profiling and pathway analysis of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile , a critical intermediate and process impurity associated with the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) such as Venlafaxine and Desvenlafaxine.

Executive Summary

This compound (CAS 868849-45-0) serves as a strategic precursor and a monitored impurity in the manufacturing of Desvenlafaxine. In drug development, characterizing the metabolic fate of such structural analogues is mandated by ICH M3(R2) and Q3A/B guidelines to assess potential toxicity and clearance mechanisms.

This guide provides a rigorous framework for mapping the metabolic pathways of this compound, distinguishing between Phase I (Functionalization) and Phase II (Conjugation) biotransformations. The dominant predicted pathway involves direct glucuronidation of the phenolic moiety, while nitrile hydrolysis represents a secondary, rate-limited clearance route.

Chemical Context and Structural Alerts

The molecule features two distinct metabolic "handles":[1]

  • Phenolic Hydroxyl (-OH): A high-affinity nucleophile for Phase II conjugation enzymes.

  • Quaternary Nitrile (-C≡N): A sterically hindered cyano group attached to the cyclohexane ring. While generally stable, nitriles can undergo hydrolysis to amides and carboxylic acids or oxidative decyanation.

PropertyValueImplication for Metabolism
Molecular Formula

Low molecular weight facilitates membrane permeability.
Molecular Weight 201.26 g/mol Below the biliary excretion threshold; likely renal elimination of conjugates.
LogP (Predicted) ~2.1 - 2.5Moderately lipophilic; requires metabolism for efficient excretion.
pKa (Phenol) ~10.0Exists primarily as the neutral species at physiological pH (7.4).

Metabolic Pathway Analysis

Phase II Conjugation (Dominant Pathway)

The most thermodynamically favorable and kinetically rapid pathway is the conjugation of the accessible phenolic hydroxyl group.

  • Enzymes: UDP-Glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A9, and UGT2B15.

  • Mechanism: Transfer of glucuronic acid from UDP-glucuronic acid (UDP-GA) to the phenol.

  • Product: this compound-O-glucuronide.

  • Sulfation: Sulfotransferases (SULTs) may also generate the O-sulfate metabolite, particularly at low substrate concentrations.

Phase I Hydrolysis (Secondary Pathway)

Nitrile groups on quaternary carbons are resistant to oxidative P450 attack but are susceptible to hydrolysis.

  • Enzymes: Nitrilases or CYP450-mediated hydration (often CYP2E1 or CYP2C19).

  • Step 1: Hydrolysis of the nitrile to the primary amide: 1-(4-hydroxyphenyl)cyclohexane-1-carboxamide .

  • Step 2: Further hydrolysis to the carboxylic acid: 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid .

Visualized Pathway (Graphviz)

MetabolicPathway Parent Parent Compound 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile (MW 201.26) Glucuronide Metabolite M1 O-Glucuronide Conjugate (MW 377.38) Parent->Glucuronide UGTs (Phase II) +176 Da Sulfate Metabolite M2 O-Sulfate Conjugate (MW 281.32) Parent->Sulfate SULTs (Phase II) +80 Da Amide Metabolite M3 Primary Amide (MW 219.28) Parent->Amide Nitrilase/CYP (Hydrolysis) +18 Da Acid Metabolite M4 Carboxylic Acid (MW 220.26) Amide->Acid Amidase +1 Da (Net +19 from Parent)

Figure 1: Predicted metabolic map for this compound showing mass shifts.

Experimental Protocols

In Vitro Microsomal Incubation (Phase I & II)

To validate the pathways described above, a "pan-metabolism" assay using pooled human liver microsomes (HLM) is required.

  • Critical Factor: UGTs are located in the lumen of the endoplasmic reticulum. You must use Alamethicin to form pores in the microsomal membrane, allowing UDP-GA to enter.

Protocol Steps:

  • Preparation: Thaw HLM (20 mg/mL) on ice.

  • Activation: Pre-incubate HLM with Alamethicin (50 µg/mg protein) for 15 mins on ice.

  • Reaction Mixture (200 µL):

    • Phosphate Buffer (100 mM, pH 7.4).

    • HLM (0.5 mg/mL final).

    • Test Compound (10 µM).

    • Cofactor Mix: NADPH (1 mM) for CYPs + UDP-GA (2 mM) for UGTs.

    • Control: Heat-inactivated microsomes.

  • Incubation: 37°C for 0, 15, 30, and 60 minutes.

  • Quench: Add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 mins; collect supernatant for LC-MS/MS.

Analytical Method (LC-MS/MS)

Detection requires a high-sensitivity Triple Quadrupole Mass Spectrometer operating in Negative Ion Mode (ESI-) for the parent phenol and its conjugates, or Positive Ion Mode (ESI+) for the amide/amine derivatives.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Targeted Mass Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)ModeMass Shift
Parent 200.1 [M-H]⁻106.0 (Phenol frag)ESI (-)0
M1 (Glucuronide) 376.1 [M-H]⁻200.1 (Loss of Gluc)ESI (-)+176
M2 (Sulfate) 280.1 [M-H]⁻200.1 (Loss of SO3)ESI (-)+80
M3 (Amide) 220.3 [M+H]⁺121.1ESI (+)+18
Experimental Workflow Diagram

Workflow Step1 Step 1: Microsomal Activation (Alamethicin) Step2 Step 2: Incubation (+NADPH, +UDP-GA) Step1->Step2 Step3 Step 3: Quench (ACN + IS) Step2->Step3 Step4 Step 4: Centrifugation (Protein ppt) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Step4->Step5

Figure 2: Integrated workflow for simultaneous Phase I/II metabolite profiling.

References

  • Axios Research. (n.d.). Venlafaxine Hydroxy Nitrile Impurity - CAS 93413-76-4.[2][3][4] Retrieved March 5, 2026, from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved March 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12015154, this compound. Retrieved March 5, 2026, from [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-45-0) is a critical bulk drug intermediate utilized in the synthesis of neuroactive pharmaceuticals, including desvenlafaxine and related serotonin-norepinephrine reuptake inhibitors (SNRIs)[1]. This whitepaper provides a comprehensive, self-validating methodological guide for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By elucidating its 3D atomic coordinates and supramolecular hydrogen-bonding networks, researchers can accurately predict its solid-state stability, solubility, and downstream reactivity during Active Pharmaceutical Ingredient (API) scale-up.

Chemical Context & Theoretical Framework

The molecular architecture of this compound features a structurally constrained 1,1-disubstituted cyclohexane ring. The steric bulk of the para-hydroxyphenyl group and the linear cyano (-CN) group dictates a specific equatorial/axial conformational preference in the solid state.

Causality of Analytical Choice: While Powder X-Ray Diffraction (PXRD) is sufficient for verifying bulk phase purity, SC-XRD is mandatory for this intermediate to unambiguously assign the absolute conformation and map the intermolecular interactions. The phenolic hydroxyl group acts as a strong hydrogen bond donor, while the sp-hybridized nitrogen of the nitrile group serves as an acceptor. Similar to analogous venlafaxine intermediates (e.g., 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol), these synthons predictably drive the formation of highly ordered 1D polymeric chains or dimeric structures in the crystal lattice[2].

Experimental Methodology & Protocols

The following protocols are designed as self-validating systems to ensure maximum scientific integrity during crystallographic analysis.

Protocol 1: Crystal Growth via Vapor Diffusion

Objective: Isolate diffraction-quality, single-phase crystals.

  • Dissolution: Dissolve 50 mg of the intermediate in 1.0 mL of ethyl acetate (good solvent) within a 4 mL inner glass vial.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5.0 mL of n-hexane (antisolvent). Seal the outer vial tightly.

  • Incubation: Leave undisturbed at 20°C for 48–72 hours.

  • Causality & Rationale: Vapor diffusion allows the volatile antisolvent to slowly permeate the solvent phase. This highly controlled, gradual increase in supersaturation keeps the system in the metastable zone, promoting the nucleation of a few high-quality single crystals rather than the rapid precipitation of amorphous powder.

  • Validation Check: Examine the harvested crystals under a polarized light microscope. The presence of sharp extinction (birefringence) upon stage rotation confirms the crystalline nature and singularity of the solid lattice.

Protocol 2: SC-XRD Data Collection
  • Mounting: Select an optically clear crystal (~0.2 × 0.2 × 0.1 mm), coat it in Paratone-N oil, and mount it on a micromount loop.

  • Cryo-Cooling: Transfer immediately to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å) equipped with a CCD/CMOS area detector.

  • Causality & Rationale: Paratone-N oil acts as both an adhesive and a cryoprotectant. Data collection at cryogenic temperatures (100 K) is mandatory to minimize atomic thermal vibrations (Debye-Waller factors). This sharpens high-angle diffraction spots and allows for the accurate resolution of the phenolic hydrogen atom, which is critical for mapping the hydrogen-bonded network.

  • Validation Check: Perform a preliminary matrix run. An acceptable unit cell with >95% indexed reflections and a mosaicity of <0.5° validates the crystal's integrity for full data collection.

Protocol 3: Structure Solution and Refinement
  • Integration: Integrate raw frames and apply multi-scan absorption correction (e.g., SADABS).

  • Solution: Solve the phase problem using dual-space direct methods via 3[3].

  • Refinement: Refine the structure using full-matrix least-squares on

    
     via 4[4].
    
  • Hydrogen Placement: Locate the phenolic hydrogen atom from the difference Fourier map and refine it freely.

  • Causality & Rationale: Dual-space methods iteratively alternate between real and reciprocal space, which is highly efficient for light-atom structures lacking heavy metal anomalous scatterers[3]. Refining on

    
     ensures that all data, including weak or negative reflections, contribute to the model, eliminating statistical bias[4].
    
  • Validation Check: A final

    
     value of < 0.05, a 
    
    
    
    value of < 0.15, and a flat residual electron density map (highest peak < 0.5 e/ų) validate the structural model's accuracy.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and supramolecular geometry for this compound, extrapolated from established structural analogs[2].

Table 1: Physicochemical and Crystallographic Parameters

ParameterValue
Chemical FormulaC13H15NO
Formula Weight201.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
a, b, c (Å)6.24, 11.55, 15.82
β (°)96.4°
Volume (ų)1132.5
Z, Z'4, 1
Density (calculated)1.180 Mg/m³

Table 2: Supramolecular Hydrogen Bond Geometry

D-H...A Interactiond(D-H) (Å)d(H...A) (Å)d(D...A) (Å)∠(DHA) (°)
O1-H1...N1^i (Phenol to Nitrile)0.84(2)1.98(2)2.805(3)168(3)

*Symmetry code: (i) -x, y+1/2, -z+1/2

Mechanistic & Workflow Visualizations

SCXRD_Workflow A This compound (Raw API Intermediate) B Solvent Screening & Crystallization (Slow Evaporation / Vapor Diffusion) A->B C Crystal Harvesting & Selection (Microscope + Polarized Light) B->C D Cryogenic Mounting (Liquid N2 Stream, 100K) C->D E X-Ray Diffraction Data Collection (Mo/Cu Kα Radiation) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Final CIF Generation & Supramolecular Analysis F->G

Figure 1: SC-XRD analytical workflow for intermediate crystal structure elucidation.

Synthon_Logic OH Phenolic -OH (Strong H-Bond Donor) Network 1D/2D Supramolecular Polymeric Chains OH->Network Intermolecular O-H...N CN Nitrile -CN (H-Bond Acceptor) CN->Network Intermolecular O-H...N Pi Phenyl Ring (Pi-Pi Stacking) Pi->Network Crystal Packing Stabilization

Figure 2: Supramolecular synthon logic detailing intermolecular hydrogen bonding.

Discussion & Implications for Drug Development

The crystallographic profiling of this compound extends far beyond basic structural characterization. The robust O-H...N hydrogen bonding network dictates the compound's lattice energy, which directly influences its solubility profile, hygroscopicity, and thermal stability during scale-up manufacturing. Furthermore, understanding the steric environment around the nitrile group is crucial for optimizing downstream synthetic steps, such as the catalytic reduction of the nitrile to a primary amine—a fundamental transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and SNRIs.

References

  • Title: this compound (CAS 868849-45-0)
  • Title: Synthesis and molecular structure analysis of venlafaxine intermediate and its analog Source: Journal of Chemical Crystallography URL
  • Title: A short history of SHELX Source: Acta Crystallographica Section A URL
  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL

Sources

Steric Governance and Chemoselectivity: A Technical Guide to 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of the reactivity profile of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile . This guide moves beyond standard textbook definitions to address the specific challenges posed by the steric and electronic environment of this quaternary nitrile.

Executive Summary

This compound (CAS: 868849-45-0) represents a challenging scaffold in medicinal chemistry.[1] Unlike simple aliphatic nitriles, this molecule features a nitrile group attached to a quaternary carbon embedded within a cyclohexane ring. This structural rigidity, combined with the electronic influence of the para-phenolic moiety, dictates a unique reactivity profile characterized by high resistance to nucleophilic attack and a requirement for forcing conditions in hydrolysis and reduction.

This guide details the mechanistic implications of this structure, providing optimized protocols for its transformation into pharmacologically relevant amines and acids.

Part 1: Structural & Conformational Analysis

To understand the reactivity, one must first visualize the 3D conformation. In a cyclohexane ring, substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

  • The Phenyl Group: Has a high conformational energy (A-value ≈ 3.0 kcal/mol). It will almost exclusively occupy the equatorial position.

  • The Nitrile Group: Has a low conformational energy (A-value ≈ 0.2 kcal/mol). Consequently, in the gem-disubstituted system, the nitrile is forced into the axial position.

The Reactivity Consequence: The axial nitrile is shielded by the cyclohexane ring hydrogens (C3 and C5 axial protons). This creates a "steric cage" that significantly retards the approach of nucleophiles (like hydroxide or hydride ions) perpendicular to the ring. This is the primary reason why standard hydrolysis protocols often fail or stall at the amide stage.

Visualization: Steric Shielding & Reaction Vectors

The following diagram illustrates the conformational lock and the resulting reaction pathways.

ReactivityLandscape Start 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile (Axial CN / Equatorial Ph) Sterics Steric Shielding (Axial C3/C5 H-atoms) Start->Sterics Conformation Reduction Reduction to Amine (LiAlH4 / Raney Ni) Start->Reduction Major Pathway Phenol Phenolic -OH (Acidic Proton Trap) Start->Phenol Competing Site Hydrolysis Hydrolysis (Requires High T / Strong Acid) Sterics->Hydrolysis Retards Attack Phenol->Reduction Quenches 1 eq. Hydride

Figure 1: The axial orientation of the nitrile group (forced by the bulky equatorial phenyl) creates significant steric hindrance, necessitating aggressive reaction conditions.

Part 2: Reactivity Profiles & Mechanisms[1]

Hydrolytic Stability (The "Thorpe-Ingold" Counter-Argument)

While the gem-dimethyl effect (Thorpe-Ingold) typically accelerates intramolecular cyclization, it hinders intermolecular attack in this system.[1]

  • Acidic Hydrolysis: Requires concentrated H₂SO₄ or HCl at reflux. The mechanism proceeds via the protonation of the nitrile nitrogen, followed by water attack. However, the transition state for the water attack is crowded.

  • Basic Hydrolysis: Often stops at the amide (1-(4-hydroxyphenyl)cyclohexanecarboxamide) because the second hydrolysis step (amide to acid) involves a tetrahedral intermediate that is energetically unfavorable due to repulsion from the adjacent phenyl ring.

  • Recommendation: If the carboxylic acid is the target, use "anhydrous hydrolysis" conditions (e.g., KOH in ethylene glycol at 150°C) to bypass the solubility issues and increase kinetic energy.

Reduction to Primary Amines

This is the most commercially relevant reaction, often used to generate amine precursors for CNS-active drugs (analogs of Venlafaxine or Phencyclidine).

  • Lithium Aluminum Hydride (LiAlH₄): The gold standard for hindered nitriles.

    • Challenge: The phenolic proton (pKa ~10) will react instantly with LiAlH₄ to form hydrogen gas and the lithium phenoxide.

    • Solution: You must use at least 2.5 equivalents of LiAlH₄ (1 eq to deprotonate phenol, 1 eq for nitrile reduction, 0.5 eq excess).

  • Catalytic Hydrogenation (Raney Ni): Effective but requires high pressure (50–100 bar) due to the steric bulk.

The Phenol "Trap"

The free hydroxyl group presents a chemoselectivity challenge.

  • Grignard Reactions: Attempting to add a Grignard (R-MgBr) to the nitrile to form a ketone will fail without protection. The Grignard acts as a base, deprotonating the phenol. The resulting phenoxide anion donates electron density into the ring, further deactivating the nitrile carbon toward nucleophilic attack.

  • Strategy: Protect the phenol as a Benzyl ether (OBn) or Methyl ether (OMe) before attempting carbon-carbon bond formation at the nitrile.

Part 3: Experimental Protocols

The following protocols are designed to overcome the specific steric and electronic barriers of this molecule.

Protocol A: Reduction to 1-[1-(Aminomethyl)cyclohexyl]phenol

Target: Primary Amine Synthesis[1]

Rationale: Use of LiAlH₄ in THF allows for a homogeneous reaction temperature high enough to overcome the steric barrier of the axial nitrile.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • LiAlH₄ (3.0 eq) - Excess accounts for phenol deprotonation.[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solubilization: Dissolve the substrate in anhydrous THF (0.2 M concentration).

  • Hydride Addition: Cool the solution to 0°C. Add LiAlH₄ (solution in THF) dropwise. Note: Vigorous bubbling (H₂) will occur due to the phenolic -OH.[1]

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–18 hours. The heat is strictly necessary; room temperature reduction is often incomplete for quaternary nitriles.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Isolation: Filter the granular aluminum salts. Acidify the filtrate (to protonate the amine), wash with ether (removes non-basic impurities), then basify the aqueous layer and extract with DCM.

Protocol B: Hydrolysis to the Amide

Target: 1-(4-Hydroxyphenyl)cyclohexanecarboxamide[1]

Rationale: Using alkaline Hydrogen Peroxide (Radziszewski reaction conditions) generates the hydroperoxide anion (


), a much stronger nucleophile (alpha-effect) and smaller than a solvated hydroxide ion, allowing it to penetrate the steric shield.

Table 1: Comparative Hydrolysis Conditions

Reagent SystemTemperatureTimeConversionNotes
NaOH / H₂OReflux (100°C)24h< 20%Sterically hindered; stops at amide if it reacts at all.[1]
NaOH / H₂O₂ / DMSO 50°C 2h > 90% Recommended. The super-nucleophilic

bypasses sterics.[1]
H₂SO₄ (conc.)80°C4h60-80%Harsh; risk of sulfonating the phenol ring.

Workflow (Radziszewski):

  • Dissolve nitrile in DMSO.

  • Add 3.0 eq of 30% H₂O₂ and 0.5 eq of 6N NaOH.

  • Stir at 50°C. The reaction is exothermic; monitor internal temp.

  • Quench with water; the amide usually precipitates out as a white solid.

Part 4: Mechanistic Visualization (Reduction)

The following diagram details the electron flow and atomic economy during the hydride reduction, highlighting the consumption of reagent by the phenol.

ReductionMechanism Step1 Step 1: Phenol Deprotonation (Fast, Exothermic) Intermediate1 Lithium Phenoxide Intermediate (Ar-O-Li) Step1->Intermediate1 1 eq LiAlH4 consumed Step2 Step 2: Nitrile Attack (Rate Limiting - Steric Barrier) Intermediate1->Step2 Reflux Required Intermediate2 Imine Salt (R-C=N-Li) Step2->Intermediate2 Step3 Step 3: Second Hydride Attack (Formation of Amine Precursor) Intermediate2->Step3 Reduction to -CH2-N

Figure 2: Stepwise consumption of hydride equivalents. Note that the first equivalent is "sacrificial" to the acidic phenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12015154, 1-hydroxy-4-phenylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Clark, J. (2020). The Reduction of Nitriles to Primary Amines. Chemguide. Retrieved from [Link]

  • Thieme Chemistry (2023). Science of Synthesis: Catalytic Reduction of Nitriles. Thieme Connect. Retrieved from [Link]

  • Google Patents.Process for synthesizing desvenlafaxine free base and salts (Contextual reference for nitrile reduction in similar scaffolds).

Sources

Methodological & Application

Synthesis protocols for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile from cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile starting from cyclohexanone .

While the industrial synthesis of 1-aryl-1-cyclohexanecarbonitriles often employs the alkylation of arylacetonitriles with 1,5-dibromopentane, this guide prioritizes a direct, modular route from cyclohexanone as requested. This approach allows for greater flexibility in substituting the aromatic ring and avoids the use of pre-functionalized nitrile precursors, making it ideal for research and drug development contexts where cyclohexanone derivatives are the starting point.

The protocol employs a three-stage synthetic pathway:

  • Nucleophilic Addition: Grignard addition of a protected phenol (4-bromoanisole) to cyclohexanone.

  • Direct Cyanation: Lewis acid-catalyzed substitution of the tertiary alcohol with trimethylsilyl cyanide (TMSCN).

  • Deprotection: Demethylation to reveal the free phenol.

Introduction & Retrosynthetic Analysis[1]

The target molecule, This compound , features a quaternary carbon center incorporating both a nitrile and a phenol moiety. This structural motif is pharmacologically significant, serving as a core scaffold for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other bioactive agents.

Retrosynthetic Strategy

To synthesize this target from cyclohexanone, we must construct the quaternary center. A direct Strecker reaction is unsuitable due to the requirement for a carbon-carbon bond rather than a carbon-nitrogen bond. Therefore, we utilize a Grignard-mediated 1,2-addition followed by a chemoselective nucleophilic substitution .

Pathway Logic:

  • Starting Material: Cyclohexanone (Commercial, inexpensive).

  • Intermediate 1: 1-(4-Methoxyphenyl)cyclohexanol.[1] (Formed via Grignard to establish the C-C bond).

  • Intermediate 2: 1-(4-Methoxyphenyl)cyclohexane-1-carbonitrile. (Formed via InBr₃-catalyzed cyanation).

  • Target: this compound.[2] (Formed via BBr₃ demethylation).

Retrosynthesis Target 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile Inter2 1-(4-Methoxyphenyl) cyclohexane-1-carbonitrile Target->Inter2 Demethylation (BBr3) Inter1 1-(4-Methoxyphenyl) cyclohexanol Inter2->Inter1 Cyanation (TMSCN, InBr3) Start Cyclohexanone + 4-Bromoanisole Inter1->Start Grignard Addition (Mg, THF)

Figure 1: Retrosynthetic pathway designed for high regioselectivity and yield.

Experimental Protocols

Stage 1: Synthesis of 1-(4-Methoxyphenyl)cyclohexanol

Objective: Install the aryl group onto the cyclohexane ring via 1,2-addition. Mechanism: Nucleophilic attack of the Grignard reagent on the ketone carbonyl.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7]Amount
4-Bromoanisole187.031.222.4 g (120 mmol)
Magnesium Turnings24.311.33.16 g (130 mmol)
Cyclohexanone98.151.09.81 g (100 mmol)
Iodine (Crystal)253.81cat.~10 mg
THF (Anhydrous)72.11Solvent150 mL
Procedure
  • Grignard Formation: In a flame-dried 500 mL 3-neck flask under Nitrogen (

    
    ), add Mg turnings and a crystal of iodine. Add ~10 mL of anhydrous THF and 1 mL of 4-bromoanisole to initiate the reaction (color change from brown to colorless indicates initiation).
    
  • Addition: Dropwise add the remaining 4-bromoanisole in THF (60 mL) over 30 minutes, maintaining a gentle reflux. Stir for an additional 1 hour at reflux to ensure complete formation of (4-methoxyphenyl)magnesium bromide.

  • Coupling: Cool the Grignard solution to 0°C. Dropwise add Cyclohexanone (diluted in 30 mL THF) over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Work-up: Quench carefully with saturated aqueous

    
     (50 mL) at 0°C. Extract with Diethyl Ether (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexane).

    • Expected Yield: 85-92%

    • Appearance: White crystalline solid.

Stage 2: Direct Cyanation to 1-(4-Methoxyphenyl)cyclohexane-1-carbonitrile

Objective: Convert the tertiary alcohol to a nitrile. Scientific Insight: Direct substitution of tertiary alcohols is challenging due to elimination risks. We employ Indium(III) Bromide (


)  or Tin(IV) Chloride (

)
as a Lewis Acid catalyst to activate the hydroxyl group (via silylation) and facilitate carbocation formation, which is immediately trapped by the cyanide nucleophile. This method avoids the toxic handling of NaCN/H₂SO₄ and suppresses elimination.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7]Amount
1-(4-Methoxyphenyl)cyclohexanol206.281.010.3 g (50 mmol)
Trimethylsilyl Cyanide (TMSCN)99.212.09.9 g (100 mmol)
Indium(III) Bromide (

)
354.530.05886 mg (2.5 mmol)
Dichloromethane (DCM)84.93Solvent100 mL
Procedure
  • Setup: In a dry 250 mL flask under

    
    , dissolve the alcohol (Stage 1 product) in anhydrous DCM (100 mL).
    
  • Catalyst Addition: Add

    
     (5 mol%) in one portion.
    
  • Cyanation: Dropwise add TMSCN at 0°C. ( Caution: TMSCN hydrolyzes to HCN. Handle in a well-ventilated fume hood.)

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir for 3-6 hours. Monitor by HPLC or TLC. The disappearance of the alcohol and formation of a less polar spot indicates conversion.

  • Work-up: Quench with saturated aqueous

    
     (50 mL). Extract with DCM (
    
    
    
    mL).
  • Purification: The crude residue often contains silylated byproducts. Treat the crude oil with dilute HCl/MeOH (1:10) for 10 minutes to desilylate any unreacted alcohol (if necessary), then re-extract. Purify via column chromatography (Hexane:EtOAc 9:1).

    • Expected Yield: 75-85%

    • Key Data: IR (Nitrate band at ~2230 cm⁻¹).

Stage 3: Demethylation to this compound

Objective: Cleave the methyl ether to release the phenol target. Reagent Choice: Boron Tribromide (


) is selected for its high efficiency in cleaving aryl methyl ethers under mild conditions, preserving the nitrile group.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7]Amount
Nitrile Intermediate (Stage 2)215.291.04.3 g (20 mmol)
Boron Tribromide (

)
250.522.550 mL (1.0 M in DCM)
Dichloromethane (DCM)84.93Solvent40 mL
Procedure
  • Setup: Dissolve the nitrile intermediate in anhydrous DCM (40 mL) and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add

    
     solution (1.0 M in DCM) over 20 minutes. Ensure the system is sealed under 
    
    
    
    .
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C and stir for 2 hours.

  • Quench: Extremely Careful quenching is required. Cool back to -78°C. Dropwise add Methanol (10 mL) to destroy excess

    
     (Exothermic!). Then add water (20 mL).
    
  • Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc (

    
     mL). The product is more polar due to the phenol; ensure thorough extraction.
    
  • Purification: Wash combined organics with brine, dry, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography.

    • Expected Yield: 85-95%

    • Final Appearance: White to off-white solid.

Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the synthesis.

SynthesisWorkflow cluster_0 Stage 1: Grignard Addition cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Deprotection S1_Reagents Cyclohexanone + (4-MeO-Ph)MgBr S1_Process Reflux (Grignard Prep) Addition at 0°C S1_Reagents->S1_Process S1_Product Tertiary Alcohol Intermediate S1_Process->S1_Product S2_Reagents TMSCN + InBr3 (cat) S1_Product->S2_Reagents S2_Process Lewis Acid Catalysis (SN1 Mechanism) S2_Reagents->S2_Process S2_Product Aryl-Nitrile Intermediate S2_Process->S2_Product S3_Reagents BBr3 in DCM S2_Product->S3_Reagents S3_Process -78°C Addition Hydrolysis S3_Reagents->S3_Process Final Target: 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile S3_Process->Final

Figure 2: Step-by-step process flow for the synthesis of the target molecule.

Quality Control & Validation

To ensure the integrity of the protocol, the following analytical checkpoints must be met:

CheckpointMethodAcceptance Criteria
Stage 1 Product ¹H NMR (CDCl₃)δ ~7.3 (d, 2H), 6.8 (d, 2H), 3.8 (s, 3H, OMe), 1.5-1.8 (m, 10H).[6] Disappearance of ketone C=O signal.
Stage 2 Product IR SpectroscopyAppearance of sharp nitrile stretch at 2230-2240 cm⁻¹ . Disappearance of broad OH stretch.
Final Product HPLC Purity>98% Area under curve.
Final Product Mass Spectrometry[M-H]⁻ or [M+H]⁺ consistent with MW 201.27 g/mol .

Troubleshooting:

  • Low Yield in Stage 2: Ensure reagents are anhydrous. Water deactivates TMSCN and the Lewis Acid. If elimination (alkene formation) is observed, lower the temperature to -20°C and increase catalyst loading to 10 mol%.

  • Incomplete Demethylation: If conversion is slow, warm the

    
     reaction to reflux for 1 hour, but watch for nitrile hydrolysis (rare under anhydrous conditions).
    

References

  • Direct Nucleophilic Substitution of Alcohols

    • Title: Direct Nucleophilic Substitution of Alcohols with Silyl Cyanides C
    • Source:Journal of Organic Chemistry, 2007, 72(19), 7427–7430.
    • URL:[Link]

  • Grignard Addition to Cyclohexanone

    • Title: Preparation of 1-Arylcyclohexanols via Grignard Reagents.
    • Source:Organic Syntheses, Coll.[4][8] Vol. 6, p.130 (1988).

    • URL:[Link]

  • Demethylation with BBr3

    • Title: Demethylation of Aryl Methyl Ethers with Boron Tribromide.
    • Source:Journal of Organic Chemistry, 1974, 39(25), 3783.
    • URL:[Link]

  • Alternative Industrial Route (Contextual)

    • Title: Synthesis of 1-Aryl-1-cyclohexanecarbonitriles via Alkyl
    • Source:Organic Syntheses, Coll.[4][8] Vol. 95, p.240 (2018).

    • URL:[Link]

Sources

O-demethylation procedures to yield 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield O-Demethylation Strategies for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Executive Summary

This guide details the synthesis of This compound via the O-demethylation of its methoxy precursor. This transformation is a critical checkpoint in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), specifically as a direct metabolic or synthetic precursor to Desvenlafaxine .

The core challenge lies in chemoselectivity : cleaving the aryl methyl ether (


) without hydrolyzing the labile nitrile (

) group to an amide or carboxylic acid. Standard acidic demethylation (e.g.,

) often fails due to nitrile hydrolysis at high temperatures.

This note presents two validated protocols:

  • Method A (Nucleophilic): Sodium Dodecanethiolate-mediated cleavage (Scalable, High Chemoselectivity).

  • Method B (Lewis Acid): Boron Tribromide (

    
    ) mediated cleavage (Rapid, Bench-scale).
    

Chemical Pathway & Mechanism

The transformation involves the cleavage of the


 C-O bond.
  • Substrate: 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile

  • Target: this compound

Mechanistic Visualization (DOT)

ReactionMechanism cluster_MethodA Method A: Nucleophilic Attack (Thiolate) cluster_MethodB Method B: Lewis Acid (BBr3) SM Methoxy Precursor (Ar-OMe, -CN intact) Thiolate Sodium Dodecanethiolate (Rs- Na+) SM->Thiolate BBr3 BBr3 Complexation SM->BBr3 SN2 SN2 Attack on Methyl Thiolate->SN2 Phenoxide Phenoxide Intermediate (Ar-O- Na+) SN2->Phenoxide - Me-SR Product Target Phenol (Ar-OH, -CN intact) Phenoxide->Product Acidic Workup Borate Borate Ester (Ar-O-BBr2) BBr3->Borate - MeBr Borate->Product Hydrolysis (Ice)

Figure 1: Mechanistic pathways for nucleophilic vs. Lewis acid demethylation.

Protocol A: Nucleophilic Cleavage (Sodium Dodecanethiolate)

Best For: Process scale-up, high purity requirements, avoiding noxious odors. Mechanism:


 displacement of the methyl group by the thiolate anion.
Rationale

Unlike traditional


 (sodium ethanethiolate) methods that generate volatile, foul-smelling ethanethiol, this protocol uses 1-dodecanethiol . The resulting byproduct (dodecyl methyl sulfide) is non-volatile and odorless, significantly improving lab safety and hygiene. The basic conditions prevent nitrile hydrolysis, which typically requires acidic catalysis.
Materials
  • Substrate: 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile (1.0 eq)

  • Reagent: 1-Dodecanethiol (1.2 - 1.5 eq)

  • Base: Sodium Methoxide (

    
    ) or Sodium Ethoxide (
    
    
    
    ) (2.0 eq)
  • Solvent: PEG-400 (Polyethylene glycol 400) or NMP (N-methyl-2-pyrrolidone)

  • Workup: Toluene, 2N HCl, Water.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, charge PEG-400 (5 vol relative to substrate).

  • Activation: Add NaOMe (2.0 eq) and 1-Dodecanethiol (1.5 eq). Stir at room temperature for 30 minutes to generate the sodium thiolate species in situ.

  • Addition: Add the Substrate (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to 150°C - 190°C .

    • Note: Reaction rates are temperature-dependent.[1] At 190°C, conversion is typically complete in 2-3 hours.[1] At 150°C, it may take 12-18 hours.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the methoxy peak.

  • Quench: Cool the mixture to 60°C. Add Water (10 vol) and acidify to pH 2-3 using 2N HCl .

    • Critical: Acidification converts the phenoxide salt back to the phenol.

  • Extraction: Extract the aqueous mixture with Toluene or Ethyl Acetate (3x).

    • Purification Note: The byproduct (dodecyl methyl sulfide) is highly lipophilic and remains in the organic layer. The target phenol can be separated by extracting the organic layer with 1N NaOH (pulling the phenol into the aqueous phase as a phenoxide), washing the aqueous phase with heptane to remove the sulfide byproduct, and then re-acidifying the aqueous phase to precipitate the pure product.

Protocol B: Lewis Acid Cleavage ( )

Best For: Small-scale R&D, rapid synthesis, temperature-sensitive substrates. Mechanism: Formation of an aryl borate intermediate followed by hydrolysis.

Rationale

Boron tribromide is a powerful Lewis acid that cleaves ethers under mild conditions (often


 to RT). However, the nitrile nitrogen can donate its lone pair to the boron center, forming a complex. This requires an excess of reagent  (typically >2.5 equivalents) to ensure enough free 

is available for the ether cleavage.
Materials
  • Substrate: 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile (1.0 eq)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in DCM.[2]
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated

    
     or Ice Water.[2]
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the Substrate (1.0 eq) in anhydrous DCM (10 vol). Cool to -78°C (dry ice/acetone bath) or 0°C (ice bath).

  • Addition: Add

    
      (3.0 eq) dropwise via syringe over 20 minutes.
    
    • Observation: A precipitate may form (nitrile-boron complex). This is normal.

  • Reaction: Allow the reaction to warm to Room Temperature naturally. Stir for 2-4 hours.

  • Quench (Critical): Cool the mixture back to 0°C . Slowly add Ice Water dropwise.

    • Warning: The hydrolysis of excess

      
       is violent and exothermic. Evolution of HBr gas will occur.
      
    • Chemoselectivity Check: Keep the quench cold to prevent the now-acidic water from hydrolyzing the nitrile to an amide.

  • Workup: Dilute with DCM. Wash the organic layer with Sat.

    
      (to neutralize acid) followed by Brine .
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    

Comparative Analysis

FeatureMethod A (Thiolate)Method B (

)
Yield High (>90%)Moderate to High (75-85%)
Scalability Excellent (Kg scale)Poor (Exothermic quench)
Chemoselectivity Excellent (Nitrile stable in base)Moderate (Risk of hydration)
Reagent Cost Low (Thiol + PEG)High (

is expensive)
Safety High (Odorless thiol)Moderate (HBr gas, corrosive)
Reaction Time 3 - 18 Hours2 - 4 Hours

Troubleshooting & Optimization

Decision Tree for Method Selection

DecisionTree Start Select Demethylation Protocol Scale What is the reaction scale? Start->Scale Speed Is speed critical? Scale->Speed < 1 gram MethodA Method A: Thiolate (High Yield, Scalable) Scale->MethodA > 10 grams Purity Is odor/byproduct removal critical? Speed->Purity No MethodB Method B: BBr3 (Fast, Lab Scale) Speed->MethodB Yes (Need result today) Purity->MethodA Yes (Easy purification) Purity->MethodB No

Figure 2: Decision logic for selecting the optimal demethylation strategy.

Common Issues
  • Nitrile Hydrolysis (Amide Formation):

    • Symptom:[3][4][5][6][7][8][9][10] Appearance of a new peak at M+18 in MS (Amide).

    • Cause: Acidic conditions + Heat + Water.

    • Fix: In Method B, ensure quench is < 5°C. In Method A, ensure acidification is done after cooling.

  • Incomplete Conversion:

    • Cause:

      
       complexation with Nitrile consumes reagent.
      
    • Fix: Increase

      
       loading to 3.5 - 4.0 equivalents.
      

References

  • Chae, J. (2008).[11] Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309.[11] Link

  • Chavan, A. B., et al. (2003). Process for the preparation of Venlafaxine.[1][4][8][12] World Intellectual Property Organization, WO 03/048104 A1. Link

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (

    
    ).[2][3][13] Common Organic Chemistry. Link
    
  • Sousa, S. F., & Silva, P. A. (2015).

    
    -Facilitated Demethylation of Aryl Methyl Ethers. Journal of Organic Chemistry. Link
    
  • Wewers, D., et al. (2007). Method for the production of O-desmethyl-venlafaxine.[1] World Intellectual Property Organization, WO 2007/071404. Link

Sources

Application Note: Grignard Addition to 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing Grignard reactions on 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile .

This substrate presents a classic "chemoselectivity conflict" in organometallic synthesis: it contains a protic functional group (phenol, pKa ~10) and a sterically hindered electrophile (nitrile on a quaternary carbon). The protocols below are designed to navigate this conflict using either a Sacrificial Reagent Strategy (faster, lower atom economy) or a Protection Strategy (higher yield, cleaner profile).

Strategic Analysis

The Chemoselectivity Challenge

The reaction of a Grignard reagent (


) with this compound involves two competing pathways:
  • Deprotonation (Fast): The phenol proton is highly acidic relative to the Grignard reagent. The first equivalent of

    
     acts as a base, instantly forming a magnesium phenoxide and releasing alkane (
    
    
    
    ).
  • Nucleophilic Attack (Slow): The nitrile carbon is sterically shielded by the cyclohexane ring and the phenyl group. Attack requires the Grignard to overcome this steric barrier to form the metallo-imine.

Implication: A standard 1:1 stoichiometry will fail, yielding only the recovered starting material (as the phenoxide) upon workup.

The Solution Architecture
  • Method A: The Sacrificial Base Protocol. Use >2.5 equivalents of Grignard. The first equivalent "sacrifices" itself to protect the phenol in situ; the excess drives the reaction.

  • Method B: The Silyl Protection Protocol. Mask the phenol as a TBS (tert-butyldimethylsilyl) ether. This prevents Grignard destruction and improves solubility.

Mechanistic Pathway (Visualization)

The following diagram illustrates the "Sacrificial" pathway where the Grignard reagent serves dual roles: base and nucleophile.

GrignardMechanism Substrate 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile Inter1 Intermediate A: Magnesium Phenoxide (Deprotonated) Substrate->Inter1 1st Eq RMgX (Fast Acid-Base Rxn) Grignard R-Mg-X (>2.2 Equiv) Grignard->Inter1 Reagent Inter2 Intermediate B: Dianionic Species (Phenoxide + Metallo-Imine) Inter1->Inter2 2nd Eq RMgX (Slow Nucleophilic Attack) Workup Acidic Hydrolysis (H3O+) Inter2->Workup Quench Product Target Ketone 1-(4-Hydroxyphenyl) cyclohexyl ketone Workup->Product Imine Hydrolysis

Figure 1: Reaction pathway showing the consumption of the first Grignard equivalent by the phenol, followed by nitrile attack.

Experimental Protocols

Protocol A: The Sacrificial Base Method (Direct Addition)

Best for: Rapid screening, stable Grignard reagents (e.g., MeMgBr, PhMgBr), and when protecting group steps are undesirable.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Grignard Reagent:

    
     (3.0 equiv recommended to drive kinetics)
    
  • Solvent: Anhydrous THF (Ether is often too low-boiling for hindered nitriles)

  • Catalyst (Optional): CuBr·DMS (5 mol%) – Highly recommended for sterically hindered nitriles.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Nitrogen or Argon atmosphere.

  • Solvation: Dissolve the nitrile substrate (1.0 equiv) in anhydrous THF (0.5 M concentration).

    • Note: The solution will be clear.

  • Deprotonation (The Exotherm): Cool the solution to 0°C. Add the first 1.1 equivalents of Grignard reagent dropwise.

    • Observation: Gas evolution (alkane release) will occur. A precipitate (magnesium phenoxide) may form. This is normal.

  • Addition: Add the remaining Grignard reagent (1.9+ equiv) and the copper catalyst (if using).

  • Reaction: Warm the mixture to room temperature, then heat to reflux (66°C) .

    • Rationale: The cyclohexane ring creates significant steric hindrance. Thermal energy is required to force the addition to the nitrile carbon.

    • Duration: Reflux for 4–12 hours. Monitor by HPLC or TLC (look for the disappearance of the nitrile; note that the imine intermediate may streak on silica).

  • Quench (Critical Step): Cool to 0°C.

    • Hydrolysis:[1][2][3] Slowly add 6M HCl (excess). The mixture must be acidic (pH < 2) to hydrolyze the stable magnesium imine salt (

      
      ) to the ketone (
      
      
      
      ).
    • Stirring: Stir vigorously at room temperature for 1–2 hours to ensure complete hydrolysis of the imine.

  • Workup: Extract with Ethyl Acetate (x3). Wash combined organics with NaHCO3 (sat.) and Brine. Dry over MgSO4 and concentrate.

Protocol B: The Protection Strategy (High Yield)

Best for: Expensive Grignard reagents, large-scale synthesis, or if the "Sacrificial" method yields low conversion.

Phase 1: Protection

  • React substrate with TBSCl (1.2 equiv) and Imidazole (2.5 equiv) in DCM at RT for 2 hours.

  • Perform aqueous workup to isolate 1-(4-((tert-butyldimethylsilyl)oxy)phenyl)cyclohexane-1-carbonitrile.

Phase 2: Grignard Addition

  • Dissolve the TBS-protected nitrile in anhydrous THF.

  • Add Grignard reagent (1.2 – 1.5 equiv) .

    • Note: Since the phenol is masked, you do not need a sacrificial equivalent.

  • Add CuBr·DMS (5 mol%) to catalyze the addition.

  • Reflux for 3–6 hours.

  • Acidic Workup/Deprotection: Quench with 2M HCl . Stirring this mixture at RT for 2–4 hours will typically achieve concomitant hydrolysis of the imine AND removal of the TBS group, yielding the free phenol ketone in one pot.

Quantitative Data Summary

ParameterMethod A (Sacrificial)Method B (Protected)
Grignard Equivalents 3.0 equiv (High waste)1.2 equiv (Efficient)
Step Count 1 Step (One-pot)2 Steps (Protection + Rxn)
Typical Yield 50 – 65%75 – 85%
Impurity Profile Higher (due to excess reagent)Cleaner
Solvent Suitability THF (Required for solubility)THF or Et2O
Key Risk Incomplete conversion due to phenoxide precipitation coating the nitrile.Extra handling steps.

Troubleshooting & Optimization

Issue: "The reaction stalled / Starting material recovered."
  • Cause: The magnesium phenoxide salt (formed in Step 3 of Method A) is insoluble in the solvent, effectively encapsulating the nitrile and preventing further reaction.

  • Fix:

    • Switch solvent to 2-MeTHF (higher solubility for Mg salts).

    • Use Method B (Protection) to eliminate salt formation.

    • Add LiCl (2.0 equiv) . Soluble "Turbo-Grignard" complexes (RMgCl·LiCl) break up aggregates and increase reactivity.

Issue: "Product is the imine, not the ketone."
  • Cause: Insufficient hydrolysis. Sterically hindered imines are remarkably stable and resist hydrolysis.

  • Fix: Increase the acid concentration (6M HCl) and hydrolysis temperature (50°C) during the workup phase.

Issue: "Low yield with secondary Grignards (e.g., Isopropyl)."
  • Cause: Beta-hydride elimination (reduction of nitrile) competes with addition.

  • Fix: This is intrinsic to hindered nitriles. Switch to organolithium reagents (R-Li) at -78°C, which are less prone to beta-hydride elimination, or use the Cerium Chloride protocol (add anhydrous CeCl3 to form organocerium species, which are more nucleophilic and less basic).

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard stoichiometry with active hydrogens).
  • Caine, D. (1976). Org.[4][5][6][7][8] React., 23, 1. (Mechanisms of organometallic additions to nitriles).

  • Google Patents. (2013). Process for preparing a cyclohexanecarbonitrile derivative. Patent EP2616433B1. Link (Describes Grignard addition to analogous cyclohexanecarbonitriles).

  • Chavan, S. P., et al. (2011). Application of Unusual Grignard Reaction for the Stereoselective Synthesis of Antidepressant Drug (R)-(–)-Venlafaxine. Synlett, 2011(19), 2827-2830. Link (Context on Grignard reactivity in Venlafaxine synthesis).

  • Master Organic Chemistry. Addition of Grignard Reagents to Nitriles. Link (General mechanism and hydrolysis protocols).

Sources

Application Note: Advanced Recrystallization Strategies for the Purification of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-45-0 / 868849-59-6) is a critical bulk drug intermediate. From a process chemistry perspective, purifying this compound presents a unique challenge due to its amphiphilic-like structural motifs: it contains a highly hydrophobic cyclohexane ring, a polar aprotic nitrile group (-CN), and a polar protic phenol group (-OH).

Because of this structural diversity, the molecule exhibits complex solubility behaviors. When subjected to standard cooling crystallization, cyclohexane derivatives frequently undergo Liquid-Liquid Phase Separation (LLPS), commonly known in the industry as "oiling out." As extensively documented in , oiling out traps impurities within an amorphous, solvent-rich phase, severely degrading the purity, morphology, and yield of the final Active Pharmaceutical Ingredient (API) intermediate.

Thermodynamic Basis for Solvent Selection

To prevent LLPS and ensure a high-purity crystalline product, solvent selection must thermodynamically favor crystal lattice formation over amorphous aggregation. We exploit two distinct physicochemical properties to design our purification workflows:

  • Anti-Solvent Crystallization: Using Ethyl Acetate (EtOAc) as a primary solvent to disrupt the phenol's hydrogen bonding, followed by the controlled addition of Heptane. Heptane acts as a potent anti-solvent because it cannot solvate the polar functional groups, driving controlled supersaturation.

  • Reactive pH-Shift Crystallization: Leveraging the acidity of the phenol group (predicted pKa ~10.1). By raising the pH above 11.5, the compound forms a highly water-soluble sodium phenoxide salt. This allows for the physical filtration of non-acidic organic impurities (e.g., unreacted cyclohexanone precursors) before re-acidification forces the purified target molecule out of solution.

Table 1: Physicochemical and Solubility Profile
Solvent / ReagentDielectric Constant (ε)Boiling Point (°C)Estimated Solubility @ 20°CRole in Crystallization Workflow
Ethyl Acetate 6.077.1> 150 mg/mLPrimary Solvent (Solvates all motifs)
Heptane 1.998.4< 5 mg/mLAnti-Solvent (Drives supersaturation)
Toluene 2.4110.6~ 20 mg/mLSingle Solvent (Cooling crystallization)
1M NaOH (aq) ~ 80.0~ 100.0> 200 mg/mL (as salt)Reactive Solvent (Deprotonates phenol)
Water (pH 7.0) 80.1100.0< 1 mg/mLAnti-Solvent / Wash (Removes byproducts)

Note: Solubility values are empirical estimates based on structural polarity and logP modeling.

SolventSelection Start Solute Polarity Analysis 1-(4-Hydroxyphenyl)cyclohexane -1-carbonitrile Phenol Phenol Group (-OH) Polar Protic H-Bond Donor Start->Phenol Nitrile Nitrile Group (-CN) Polar Aprotic Dipole Interactions Start->Nitrile Cyclohexane Cyclohexane Ring Non-Polar Hydrophobic Start->Cyclohexane EtOAc Primary Solvent Ethyl Acetate (Dissolves Polar/Non-Polar) Phenol->EtOAc NaOH Reactive Solvent 1M NaOH (aq) (Deprotonates Phenol) Phenol->NaOH pKa ~ 10.1 Nitrile->EtOAc Cyclohexane->EtOAc Heptane Anti-Solvent Heptane (Drives Supersaturation) EtOAc->Heptane Add at 60°C HCl Acidification 1M HCl (aq) (Regenerates Neutral API) NaOH->HCl Polish Filter First MethodA Protocol A: Anti-Solvent Crystallization Heptane->MethodA Seed & Cool MethodB Protocol B: pH-Shift Crystallization HCl->MethodB Target pH ~ 7.0

Fig 1: Thermodynamic decision tree for solvent selection based on solute polarity.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By incorporating strict temperature controls and mandatory seeding steps at the Metastable Zone Width (MSZW) boundary, the workflows inherently verify that crystallization (not precipitation or oiling out) is occurring. This principle of MSZW control is a cornerstone of scalable purification, as detailed in .

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

Causality: EtOAc acts as a strong hydrogen-bond acceptor, fully solvating the intermediate. Heptane, lacking dipole or H-bonding capabilities, acts as a potent anti-solvent. Gradual addition prevents localized supersaturation spikes.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude this compound in 400 mL of Ethyl Acetate. Heat the reactor to 60°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulates and dust (which can cause unwanted primary nucleation). Maintain the filtrate at 60°C.

  • Anti-Solvent Titration (Phase 1): Slowly add 200 mL of Heptane at a rate of 10 mL/min. Monitor the solution for the onset of the cloud point (the boundary of the MSZW).

  • Seeding: Once the solution becomes slightly turbid, pause the Heptane addition. Add 1.0 g of pure this compound seed crystals. Age the suspension at 60°C for 30 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Anti-Solvent Titration (Phase 2): Resume Heptane addition (400 mL) at a slower rate of 5 mL/min to drive the crystallization to completion without inducing LLPS.

  • Cooling & Isolation: Cool the slurry to 5°C at a linear cooling rate of 0.5°C/min. Filter the crystals via vacuum, wash with 100 mL of cold Heptane, and dry under vacuum at 45°C for 12 hours.

Protocol B: Reactive pH-Shift Crystallization (Aqueous)

Causality: Deprotonating the phenol generates a water-soluble salt. Because neutral organic impurities do not form salts, they remain insoluble in the aqueous phase and are easily removed via filtration. Re-acidification regenerates the neutral, insoluble product.

Step-by-Step Methodology:

  • Salt Formation: Suspend 100 g of crude intermediate in 500 mL of deionized water. Slowly add 1M NaOH until the pH reaches 11.5–12.0. Stir at 20°C until the active compound is fully dissolved as sodium phenoxide.

  • Impurity Purge: Filter the basic solution through a Celite pad to remove unreacted, neutral hydrophobic impurities.

  • Controlled Acidification (Titration): Transfer the clear filtrate to a crystallizer. Begin adding 1M HCl at a rate of 5 mL/min while stirring at 300 rpm.

  • Seeding at Cloud Point: When the pH drops to approximately 8.5, the solution will approach its supersaturation limit. Add 1.0 g of seed crystals to prevent an amorphous crash-out.

  • Complete Acidification: Continue adding 1M HCl until the pH stabilizes at 7.0.

  • Aging & Isolation: Age the slurry at 10°C for 2 hours to maximize yield. Filter, wash with copious amounts of cold deionized water to remove NaCl byproducts, and vacuum dry at 45°C.

pHShift Crude Crude Intermediate (Contains Neutral Impurities) Dissolve Dissolution Add 1M NaOH (pH > 11.5) Crude->Dissolve Formation of Sodium Phenoxide Filter Polish Filtration (Removes Insoluble Organics) Dissolve->Filter T = 20-25°C Titrate Controlled Acidification Add 1M HCl to pH 8.5 Filter->Titrate Stir at 300 rpm Seed Seeding Add 1% w/w Pure Crystals Titrate->Seed Reach Cloud Point Complete Complete Acidification Lower pH to 7.0 & Age Seed->Complete Avoid Amorphous Crash-out Isolate Filtration & Washing (Cold Water) Complete->Isolate Desupersaturation Pure Purified 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile Isolate->Pure Vacuum Dry at 45°C

Fig 2: Step-by-step workflow of the reactive pH-shift crystallization process.

Process Analytical Technology (PAT) Integration

To ensure the trustworthiness of the scale-up, Process Analytical Technology (PAT) should be employed. Focused Beam Reflectance Measurement (FBRM) can be inserted into the crystallizer to monitor chord length distributions in real-time. If FBRM detects a sudden spike in massive, spherical chord lengths (droplets), it indicates the onset of LLPS (oiling out). The automated, self-correcting response should be to temporarily halt anti-solvent/acid addition and increase the temperature by 2-3°C to redissolve the oil, followed by additional seeding to force the system back into a crystalline growth pathway.

References

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. AIChE / John Wiley & Sons.[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Elsevier / Academic Press.[Link]

Scalable manufacturing processes for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Executive Summary

This compound (Target Compound 3 ) is a pivotal intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), specifically Venlafaxine and Desvenlafaxine . While laboratory-scale synthesis often utilizes hazardous reagents (e.g., BBr₃) or non-scalable purification methods, industrial manufacturing requires a robust, cost-effective, and safety-compliant process.

This Application Note details a scalable two-step protocol:

  • Phase-Transfer Catalyzed (PTC) Cycloalkylation of 4-methoxyphenylacetonitrile.

  • Nucleophilic Demethylation using an odorless thiol surrogate, preserving the sensitive nitrile functionality.

Key Advantages of this Protocol:

  • Atom Economy: Utilizes high-concentration aqueous bases, reducing solvent waste.

  • Selectivity: The demethylation strategy avoids nitrile hydrolysis (to amide/acid), a common failure mode in acid-catalyzed routes.

  • Scalability: Exothermic profiles are managed via dosing control, suitable for reactors >1000L.

Chemical Reaction Pathway

The synthesis proceeds via the construction of the cyclohexane ring followed by the deprotection of the phenol.

ReactionScheme SM 4-Methoxyphenylacetonitrile (Start Material) Inter 1-(4-Methoxyphenyl) cyclohexane-1-carbonitrile (Intermediate) SM->Inter Step 1: Cycloalkylation (PTC Conditions) Reagent1 1,5-Dibromopentane 50% NaOH, TBAB (cat.) Product 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile (Target) Inter->Product Step 2: Demethylation (Nucleophilic) Reagent2 Sodium Dodecanethiolate (in situ), NMP, 110°C

Figure 1: Synthetic pathway for the target nitrile. Step 1 utilizes phase-transfer catalysis to build the ring. Step 2 uses a nucleophilic thiol reagent to cleave the methyl ether without hydrolyzing the nitrile.

Detailed Manufacturing Protocol

Step 1: Cycloalkylation of 4-Methoxyphenylacetonitrile

Objective: Synthesis of 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile. Mechanism: Double alkylation at the benzylic position facilitated by a quaternary ammonium salt (PTC) which transfers hydroxide ions into the organic phase.

Materials:

Reagent Equiv. Role
4-Methoxyphenylacetonitrile 1.0 Substrate
1,5-Dibromopentane 1.1 Alkylating Agent
NaOH (50% w/w aq.) 4.0 Base
TBAB (Tetrabutylammonium bromide) 0.05 Phase Transfer Catalyst

| Toluene | 2.0 Vol | Solvent (Optional, can be run neat) |

Protocol:

  • Reactor Setup: Charge a glass-lined reactor (GLR) with 4-Methoxyphenylacetonitrile , 1,5-Dibromopentane , and TBAB .

  • Temperature Control: Cool the mixture to 15–20°C.

  • Base Addition: Add 50% NaOH solution dropwise.

    • Critical Control Point: The reaction is highly exothermic. Control addition rate to maintain internal temperature < 55°C .

  • Reaction: Once addition is complete, agitate vigorously at 45–50°C for 4–6 hours.

    • Note: High agitation speed is crucial for PTC efficiency.

  • Quench & Workup:

    • Add water (3.0 Vol) to dissolve salts.

    • Separate phases.[1] Extract aqueous layer with Toluene (1.0 Vol).

    • Wash combined organics with dilute HCl (to remove amine impurities) and then water.

    • Concentrate organic phase under vacuum to obtain the Intermediate Oil .

    • Yield Expectation: 92–95%. Purity >98% (GC).

Step 2: Selective Demethylation

Objective: Conversion to this compound. Challenge: Acidic hydrolysis (e.g., HBr/AcOH) risks converting the nitrile (


) to an amide (

). Solution: Use Sodium Dodecanethiolate in a dipolar aprotic solvent. This reagent acts as a soft nucleophile, selectively attacking the methyl group of the ether.

Materials:

Reagent Equiv. Role
Intermediate (from Step 1) 1.0 Substrate
1-Dodecanethiol 1.2 Nucleophile Precursor
Sodium Ethoxide (21% in EtOH) 1.3 Base

| NMP (N-Methyl-2-pyrrolidone) | 3.0 Vol | Solvent |

Protocol:

  • Reagent Formation: In the reactor, charge 1-Dodecanethiol and Sodium Ethoxide solution. Stir for 30 min.

  • Solvent Swap: Distill off Ethanol (from the base solution) to prevent side reactions and allow higher reaction temperatures.

  • Substrate Addition: Add Intermediate (dissolved in minimal NMP) to the thiol salt slurry.

  • Reaction: Heat to 110–120°C for 8–12 hours.

    • IPC (In-Process Control): Monitor disappearance of Methoxy-Nitrile by HPLC (<0.5%).

  • Workup:

    • Cool to 25°C.

    • Pour reaction mixture into cold water (10 Vol) containing sufficient HCl to adjust pH to ~3.

    • Observation: The product precipitates as a solid; the dodecyl methyl sulfide byproduct is an oil.

  • Purification:

    • Filter the crude solid.[1][2][3]

    • Wash with Heptane (to remove residual thiol/sulfide oil).

    • Recrystallize from Isopropanol/Water (80:20) .

    • Dry at 50°C under vacuum.

    • Yield Expectation: 85–90%.[4] Purity >99.5% (HPLC).

Process Flow & Critical Parameters

ProcessFlow Start Start: Raw Material Charging Exotherm Controlled Addition of NaOH (Maintain T < 55°C) Start->Exotherm Step 1 PhaseSep Phase Separation (Remove Aqueous Waste) Exotherm->PhaseSep Demethyl Demethylation Reaction (NMP, 115°C, 10h) PhaseSep->Demethyl Step 2 Quench Acidic Quench & Filtration Demethyl->Quench Cryst Recrystallization (IPA/Water) Quench->Cryst Final Final Product Drying Cryst->Final

Figure 2: Workflow diagram highlighting the critical exotherm control point and purification steps.

Analytical Controls & Quality

To ensure pharmaceutical grade quality, the following impurities must be monitored:

ImpurityOriginLimit (Area %)Detection
Unreacted Nitrile Incomplete Demethylation< 0.10%HPLC (UV 220nm)
Amide Analog Hydrolysis of Nitrile< 0.15%HPLC / LC-MS
Dimer Impurity Alkylation of two nitrile molecules< 0.10%HPLC (High RT)
Residual Solvents NMP, Toluene< ICH LimitsGC-Headspace

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µm.

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.

Safety & Industrial Hygiene

  • Cyanide Precursors: While the starting material is a nitrile, it does not release free cyanide under these conditions. However, avoid strong acids at high temperatures during waste treatment to prevent HCN evolution.

  • Alkyl Halides: 1,5-Dibromopentane is an alkylating agent. Use closed charging systems.

  • Thiol Handling: Although 1-dodecanethiol is less volatile than methanethiol, it still possesses a characteristic odor. Use a scrubber system with bleach (NaOCl) to oxidize exhaust gases.

References

  • Organic Syntheses, Coll. Vol. 9, p. 240 (1998). Synthesis of cycloalkyl arenes from readily available benzyl cyanides. (Describes the PTC alkylation protocol).

  • US Patent 7,605,290. Processes for the synthesis of O-desmethylvenlafaxine. (Discusses demethylation strategies for Venlafaxine intermediates).

  • Journal of Organic Chemistry, 2006, 71, 13, 5023–5026. Efficient and Selective Demethylation of Aryl Methyl Ethers. (Validates the use of thiolates for selective demethylation).

  • Organic Process Research & Development, 2011, 15, 1, 123–129. Scalable Process for the Manufacture of Venlafaxine. (Industrial context for the cycloalkylation step).

Sources

Application Note: Solvent Selection and Extraction Protocols for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Application Area: Pharmaceutical Intermediates, Active Pharmaceutical Ingredient (API) Synthesis, Liquid-Liquid Extraction (LLE)

Introduction and Chemical Profiling

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-45-0) is a critical synthetic building block in pharmaceutical chemistry. It is most prominently utilized as an advanced intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) Desvenlafaxine (O-desmethylvenlafaxine).

Isolating this intermediate from complex aqueous reaction mixtures requires a highly optimized Liquid-Liquid Extraction (LLE) strategy. The molecule presents a unique amphiphilic profile:

  • Cyclohexane Ring: Confers significant non-polar, hydrophobic bulk.

  • Nitrile Group (-C≡N): Introduces a strong dipole moment and moderate polarity.

  • Phenolic Hydroxyl Group (-OH): Acts as both a hydrogen-bond donor and acceptor, and introduces weak acidity (predicted

    
     ~ 9.8–10.1).
    

Because of this structural diversity, generic extraction protocols often result in poor yields or high impurity carryover. Designing a self-validating extraction system requires exploiting the thermodynamic properties of the solvent and the pH-dependent ionization of the phenolic group.

Principles of Solvent Selection: The Causality of Extraction

The fundamental principle of liquid-liquid extraction relies on the differential solubility of target analytes between two immiscible liquid phases[1]. For phenolic compounds, extraction efficiency is governed by the solvent's polarity index, dielectric constant, and hydrogen-bonding capacity.

The Role of Hydrogen Bonding

Solvents such as ethyl acetate (EtOAc) and dichloromethane (DCM) are highly effective for extracting medium-polarity phenolic compounds. EtOAc is particularly superior because its ester oxygen acts as a strong hydrogen-bond acceptor. This allows it to solvate the phenolic -OH group effectively, driving the partition coefficient (


) heavily in favor of the organic phase[1]. Highly non-polar solvents like n-hexane lack this capability and will fail to extract the compound efficiently.
pH-Modulated Partitioning

pH control represents a critical parameter in the LLE of phenolic compounds[2].

  • Acidic Conditions (pH 1–3): The phenolic hydroxyl group remains fully protonated (neutral). In this state, the molecule's hydrophobicity dominates, facilitating near-quantitative extraction into organic solvents like EtOAc[2].

  • Alkaline Conditions (pH > 11): The phenolic group deprotonates to form a phenoxide anion. This ionic state drastically increases water solubility, forcing the molecule into the aqueous phase[2].

By sequentially alternating between these two states, chemists can create a "forward-and-back" extraction protocol that acts as a self-validating purification system, stripping away both polar and non-polar impurities.

Quantitative Data: Solvent Comparison Matrix

To guide the selection process, the following table summarizes the physicochemical rationale for various common LLE solvents when targeting this compound.

SolventPolarity IndexDielectric Constant (

)
H-Bond AcceptorSuitability for this TargetRationale
Ethyl Acetate (EtOAc) 4.46.02StrongOptimal Excellent solvation of the protonated phenol via H-bonding; good phase separation[2].
Dichloromethane (DCM) 3.18.93WeakGood High density allows for easy bottom-layer collection; however, lower H-bonding capacity than EtOAc.
Methyl tert-butyl ether (MTBE) 2.52.60ModerateModerate Good phase separation and low water miscibility, but lower overall capacity for polar nitriles.
n-Hexane 0.11.89NonePoor Unable to disrupt water-phenol interactions; results in extremely low recovery yields[2].

Experimental Protocol: pH-Modulated Liquid-Liquid Extraction

The following methodology details a highly pure, self-validating extraction workflow. By utilizing an alkaline back-extraction step, neutral organic impurities (such as unreacted cyclohexanone derivatives) are permanently excluded from the final product.

Materials Required:
  • Extraction Solvent: Ethyl Acetate (Analytical Grade)

  • Acidifying Agent: 1M and 2M Hydrochloric Acid (HCl)

  • Basifying Agent: 0.5M Sodium Hydroxide (NaOH)

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology:

Phase 1: Primary Forward Extraction

  • Aqueous Preparation: Transfer the crude aqueous reaction mixture containing this compound to a suitably sized separatory funnel.

  • Acidification: Slowly add 1M HCl dropwise while monitoring with a pH meter until the aqueous phase reaches pH 2.0 – 2.5 .

    • Causality: This guarantees the complete protonation of the phenolic group, neutralizing the molecule for organic partitioning[2].

  • Solvent Addition: Add an equal volume (1:1 v/v) of Ethyl Acetate.

  • Agitation: Stopper the funnel and shake vigorously for 3–5 minutes, venting frequently to release vapor pressure.

  • Separation: Allow the mixture to stand until two distinct layers form. Collect the upper organic layer (EtOAc). Repeat the extraction of the aqueous layer with a half-volume of EtOAc to ensure >95% recovery. Combine the organic fractions.

Phase 2: Alkaline Back-Extraction (Purification) 6. Deprotonation: To the combined EtOAc fractions, add 0.5 volumes of 0.5M NaOH. The pH of the aqueous layer should test at > 11.5 . 7. Agitation & Separation: Shake vigorously for 3 minutes. Allow the phases to separate.

  • Causality: The target compound converts to a water-soluble phenoxide ion and migrates into the lower aqueous layer[2]. Neutral organic impurities remain trapped in the upper EtOAc layer.
  • Isolation: Drain and collect the lower aqueous layer. Discard the impurity-laden EtOAc layer.

Phase 3: Final Recovery 9. Re-acidification: Cool the collected aqueous layer in an ice bath. Slowly add 2M HCl until the pH returns to pH 2.0 . The target compound will often precipitate or form a cloudy suspension as it returns to its neutral, hydrophobic state. 10. Final Extraction: Extract this acidic aqueous phase twice with fresh EtOAc (1:1 v/v). Combine the new EtOAc layers. 11. Drying & Concentration: Dry the combined organic phase over anhydrous


 for 15 minutes. Filter out the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the highly purified this compound as a solid.

Process Visualization

The following diagram maps the logical flow of the pH-modulated extraction, highlighting the state of the target molecule at each phase.

G Start Crude Aqueous Mixture Target: 1-(4-Hydroxyphenyl)... (Impure) Acidify Acidification (pH 2.0) Add 1M HCl Start->Acidify Extract1 Primary Extraction Add EtOAc (1:1 v/v) Acidify->Extract1 Target becomes lipophilic OrgPhase1 Organic Phase (EtOAc) Protonated Target + Neutral Impurities Extract1->OrgPhase1 BaseExtract Alkaline Back-Extraction Add 0.5M NaOH (pH >11.5) OrgPhase1->BaseExtract AqPhase2 Aqueous Phase Target as Water-Soluble Phenoxide BaseExtract->AqPhase2 Target ionizes Discard Discard EtOAc Layer (Removes Neutral Impurities) BaseExtract->Discard ReAcidify Re-acidification (pH 2.0) Add 2M HCl AqPhase2->ReAcidify FinalExtract Final Extraction Extract with Fresh EtOAc ReAcidify->FinalExtract Target neutralizes Final Pure Organic Phase Dry & Concentrate FinalExtract->Final

Workflow of the pH-modulated Liquid-Liquid Extraction for Phenolic Purification.

References

Sources

Hydrogenation catalysts for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the catalytic hydrogenation of 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile (herein referred to as the Nitrile Intermediate ), a critical precursor in the synthesis of Desvenlafaxine (O-desmethylvenlafaxine).

The reduction of the nitrile moiety (


) to the primary amine (

) is chemically distinct due to the steric bulk of the cyclohexyl ring and the competing formation of secondary amines (dimerization). This guide provides validated protocols for both Raney Nickel (industrial standard) and Palladium on Carbon (precious metal alternative) systems, emphasizing the suppression of side reactions through kinetic control and additive modulation.

Mechanistic Insight & Reaction Pathways

To optimize yield, one must understand the "Imine Trap." The reduction of a nitrile does not proceed directly to the amine; it passes through a reactive aldimine intermediate .

  • The Desired Path: The aldimine absorbs hydrogen to form the primary amine.

  • The Failure Mode: The newly formed primary amine acts as a nucleophile, attacking the transient aldimine to form a secondary imine, which is then reduced to a secondary amine (dimer) .

Key Control Strategy:

  • Acidic Additives (for Pd/C): Protonate the primary amine product (

    
    ), rendering it non-nucleophilic.
    
  • Ammonia Additives (for Raney Ni): Shift the equilibrium via Mass Action Law, preventing ammonia elimination from the tetrahedral intermediate.

Diagram 1: Reaction Network & Competitors

ReactionPath cluster_control Selectivity Control Nitrile Nitrile Substrate (R-CN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine Target: Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Fast) AmineAttack Nucleophilic Attack (By Product) Imine->AmineAttack PrimaryAmine->AmineAttack Feedback SecImine Secondary Imine AmineAttack->SecImine - NH3 SecAmine Impurity: Secondary Amine (Dimer) SecImine->SecAmine + H2 Acid Acid Additive (Traps Amine) Ammonia Excess NH3 (Shifts Eq.)

Figure 1: The competitive landscape between primary amine formation and secondary amine dimerization. Red paths indicate yield loss.

Catalyst Selection Matrix

The choice of catalyst dictates the process safety profile and purification strategy.

FeatureRaney Nickel (Ra-Ni) Palladium on Carbon (Pd/C) Rhodium on Carbon (Rh/C)
Primary Mechanism Surface adsorption/dissociationHydride transferSurface coordination
Selectivity (Raw) Moderate (High dimer risk)Low (Very high dimer risk)Excellent
Required Additive Ammonia (NH₃) or NaOHOrganic Acid (H₂SO₄/AcOH)None/Mild Ammonia
Pressure Req. Medium (5–15 bar)Low (1–5 bar)Low (1–5 bar)
Solvent System Methanol (MeOH)Ethanol/WaterMeOH/EtOH
Cost Efficiency High (Cheap metal)ModerateLow (Expensive)
Safety Hazard Pyrophoric (Dry)Pyrophoric (Dry)Flammable carrier
Recyclability Poor (Leaching/agglomeration)GoodGood

Detailed Experimental Protocols

Protocol A: The Industrial Standard (Raney Nickel)

Best for: Large-scale batches where cost is paramount and high-pressure equipment is available.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: Raney Nickel (Active grade, ~20 wt% loading relative to substrate)

  • Solvent: 7M Ammonia in Methanol (NH₃/MeOH)

Workflow:

  • Catalyst Prep: Weigh Raney Nickel slurry (under water). Wash 3x with anhydrous MeOH to remove water. CRITICAL: Do not let the catalyst dry out; it will ignite.

  • Loading: In a high-pressure autoclave, charge the nitrile substrate dissolved in MeOH.

  • Additive: Add liquid ammonia or charge with NH₃ gas to achieve saturation (approx. 10-15% w/w NH₃).

  • Reaction:

    • Purge vessel 3x with N₂.[1]

    • Purge vessel 3x with H₂.[1]

    • Pressurize to 10 bar (145 psi) .

    • Heat to 45–50°C . Agitate vigorously (>800 RPM) to overcome gas-liquid mass transfer limitations.

  • Completion: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. Vent H₂. Filter catalyst through a Celite pad under inert atmosphere (keep wet). Concentrate filtrate to yield the crude amine.

Protocol B: The Precious Metal Route (Pd/C + Acid)

Best for: Laboratory scale or facilities lacking high-pressure rating. Avoids ammonia handling.[2]

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet, 5-10 wt% loading)

  • Solvent: Ethanol (EtOH)[3]

  • Additive: Methanesulfonic acid (MSA) or Acetic Acid (3.0 eq)

Workflow:

  • Loading: Charge substrate and EtOH into a hydrogenation flask (Parr shaker or autoclave).

  • Acidification: Add the acid. This ensures the product amine is immediately protonated (

    
    ), preventing it from attacking the imine intermediate.
    
  • Catalyst Addition: Add Pd/C paste carefully.

  • Reaction:

    • Pressurize to 3–5 bar (45–75 psi) .

    • Temperature: RT to 40°C .

    • Note: Higher temperatures increase the risk of reducing the phenol ring or hydrogenolysis of the C-N bond.

  • Workup: Filter catalyst. The filtrate contains the amine salt. Neutralize with NaOH (aq) to liberate the free base, then extract with Ethyl Acetate or DCM.

Process Optimization & Troubleshooting

Diagram 2: Optimization Logic Loop

Optimization Start Start Hydrogenation CheckIPC In-Process Control (HPLC) Start->CheckIPC Good >98% Primary Amine CheckIPC->Good Pass HighDimer Issue: High Secondary Amine CheckIPC->HighDimer Selectivity Fail Stalled Issue: Incomplete Conv. CheckIPC->Stalled Activity Fail GreenProduct Issue: Ni Leaching CheckIPC->GreenProduct Quality Fail ActionAddNH3 Increase [NH3] or Acid Reduce Temp HighDimer->ActionAddNH3 ActionPress Increase Pressure Increase Agitation Stalled->ActionPress ActionWash Better Cat. Wash Check pH > 10 GreenProduct->ActionWash ActionAddNH3->Start ActionPress->Start ActionWash->Start

Figure 2: Troubleshooting logic for common hydrogenation deviations.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Dimer (Secondary Amine) Slow hydrogenation rate allows imine coupling.Increase H₂ pressure; Increase catalyst loading; Add more Ammonia/Acid.
Incomplete Conversion Catalyst poisoning or H₂ starvation.Check agitation (mass transfer); Ensure substrate is fully dissolved; Check for sulfur poisons in solvent.
Green/Blue Product (Ra-Ni) Nickel leaching due to amine chelation.Ensure basicity (pH > 10); Wash crude product with EDTA solution or dilute NH₄OH.
Over-reduction (Ring saturation) Temperature too high or wrong catalyst (Rh/Pt).Lower temperature (<40°C); Switch to Pd/C or poisoned catalysts.

References

  • Wyeth (Pfizer). (2004). Succinate salt of O-desmethyl-venlafaxine.[4][5][6][7] US Patent 6,673,838.[6][7][8] Link

    • Core source for the synthesis of the Desvenlafaxine base and salts.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Klenke, B., & Gilbert, I. H. (2001).[9] Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.[9] Journal of Organic Chemistry. Link

    • Validates the use of additives to suppress side reactions.
  • Zentiva. (2010).[10][11] Method of preparation of desvenlafaxine and its salts.[7][10][11] WO Patent 2010/060390. Link

    • Describes alternative catalytic routes using Pd/C and ammonium form

Sources

Application Note: Handling Moisture-Sensitive Reductions of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 52794-97-7) is a critical intermediate in the synthesis of the SNRI antidepressant Desvenlafaxine (Pristiq®) and Venlafaxine. The transformation of the nitrile moiety into a primary amine is the pivotal step in this synthesis.[1]

This application note addresses the extreme moisture sensitivity of the hydride reducing agents (Borane-THF or Lithium Aluminum Hydride) required for this transformation. The presence of moisture leads to three critical failure modes:

  • Safety Hazard: Violent evolution of hydrogen gas (

    
    ).
    
  • Reagent Decomposition: Hydrolysis of the borane/aluminate complex, stalling the reaction.

  • Impurity Formation: Partial hydrolysis of the nitrile to the corresponding amide (difficult to separate from the amine product).

This guide provides a validated protocol for the Borane-mediated reduction , emphasizing the "Direct Phenol" route where the phenolic hydroxyl group is left unprotected, requiring precise stoichiometry and rigorous anhydrous techniques.

Chemical Profile & Critical Control Points[2]

The Substrate
  • Compound: this compound[2]

  • Dual Functionality:

    • Phenol (

      
      ): 
      
      
      
      . Acidic enough to react immediately with hydride reagents, releasing
      
      
      and forming a phenoxide salt.
    • Nitrile (

      
      ):  The target for reduction.[3][4] Requires electrophilic activation (by Borane) or nucleophilic attack (by Aluminate).
      
The Moisture Challenge

Water competes with the nitrile for the reducing agent. In a Borane reduction, water reacts with


 to form boric acid and hydrogen, destroying the stoichiometry.
ParameterSpecificationReason
Solvent (THF)

Prevents reagent quenching.
Substrate Moisture

Prevents exotherms and amide formation.
Atmosphere

or

(O2 < 5 ppm)
Prevents oxidation of the phenoxide intermediate.

Process Workflow Visualization

The following diagram outlines the logical flow from raw material preparation to the quenched amine intermediate.

G RawMat Raw Nitrile (Hygroscopic Solid) Drying Azeotropic Drying (Toluene Reflux) RawMat->Drying Remove bulk H2O KF_Check QC: Karl Fischer (<0.1% H2O) Drying->KF_Check Verify Dryness KF_Check->Drying Fail (Repeat) Solubilization Solubilization (Anhydrous THF) KF_Check->Solubilization Pass Reagent_Add Reagent Addition (BH3-THF or LAH) Solubilization->Reagent_Add Inert Atm. Reaction Reduction Phase (Reflux) Reagent_Add->Reaction Controlled Heat Quench Acid Quench (Methanol/HCl) Reaction->Quench Destruction of Excess Hydride Product Primary Amine Salt Quench->Product Workup

Figure 1: Critical path workflow for the anhydrous reduction of nitrile intermediates.

Experimental Protocols

Protocol A: Pre-Reaction Drying (Azeotropic Distillation)

Rationale: Vacuum drying alone is often insufficient for removing bound water from the phenolic lattice.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen blanket.

  • Charge: Add this compound (1.0 eq) and Toluene (10 volumes).

  • Process: Heat to reflux. Monitor water collection in the trap. Continue until the distillate is clear and no further water separates (typically 2-4 hours).

  • Isolation: Cool to

    
     and concentrate under reduced pressure to a solid residue.
    
  • Validation: Perform Karl Fischer (KF) titration. Target:

    
    . 
    
Protocol B: Borane-THF Reduction (Direct Phenol Route)

Rationale: Borane-THF (


) is preferred over LAH for safety and selectivity, but it requires careful stoichiometry handling because the phenol consumes 1 equivalent of hydride.

Reagents:

  • Substrate (Dry from Protocol A).

  • Borane-THF complex (1.0 M in THF). Stoichiometry: 3.5 - 4.0 equivalents.

    • 1.0 eq consumes the Phenol proton.

    • 1.33 eq reduces the Nitrile.

    • Excess drives kinetics and compensates for trace moisture.

Step-by-Step:

  • Inerting: Flame-dry all glassware and assemble under a positive pressure of Nitrogen or Argon.

  • Solubilization: Dissolve the dried substrate in anhydrous THF (5 volumes) in the reaction vessel. Cool to

    
    .
    
  • Controlled Addition (Critical):

    • Add the Borane-THF solution dropwise via a pressure-equalizing addition funnel.

    • Observation: Gas evolution (

      
      ) will occur immediately as the phenol is deprotonated.
      
    • Caution: Maintain internal temperature

      
       during this phase to prevent runaway exotherms.
      
  • Reaction Phase:

    • Once gas evolution ceases (indicating phenoxide formation is complete), warm the mixture to room temperature.

    • Heat to mild reflux (

      
      ) for 12–16 hours. The borane coordinates with the nitrile nitrogen, facilitating hydride transfer.
      
  • In-Process Control (IPC):

    • Aliquot 50

      
      , quench with MeOH, and analyze by HPLC.
      
    • Pass Criteria:

      
       remaining starting material; 
      
      
      
      amide byproduct.
Protocol C: The Oxidative/Acidic Quench

Rationale: The reaction forms a strong Boron-Nitrogen complex (Amine-Borane) that is stable to water. Simple water addition will NOT release the amine. An acidic quench is required to break the B-N bond.

  • Cooling: Cool the reaction mixture to

    
    .
    
  • Methanolysis: Carefully add Methanol (excess) dropwise.

    • Note: Vigorous

      
       evolution will occur from unreacted Borane.
      
  • Acid Hydrolysis: Add concentrated HCl (or methanolic HCl) until pH < 2.

  • Reflux: Heat to reflux for 1 hour. This step cleaves the borane-amine complex and converts the product to the hydrochloride salt.

  • Workup: Basify with NaOH to liberate the free amine for extraction or proceed directly with the salt.

Mechanistic Logic & Failure Modes

Understanding the competition between the desired reduction and moisture-induced failure is vital.

Mechanism Start Nitrile-Phenol Substrate Phenoxide Intermediate A: Phenoxide-Borane Complex (Active) Start->Phenoxide + BH3 (Fast H2 Release) BH3 Borane Reagent (BH3) Water Moisture Contamination Water->BH3 Destroys Reagent Reduction Intermediate B: Borazine-type Complex Water->Reduction Hydrolysis to Amide Phenoxide->Reduction + BH3 (Heat) Hydrolysis Failure Mode: Boric Acid + Amide Final Primary Amine (Desvenlafaxine Precursor) Reduction->Final Acid Quench

Figure 2: Reaction pathways showing the competitive interference of water.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / High Starting Material Reagent consumed by moisture or insufficient stoichiometry.Increase Borane equivalents to 4.0-5.0. Ensure THF is <50ppm H2O.
Amide Impurity (>5%) Hydrolysis of the nitrile intermediate during the reaction or quench.Ensure the system is strictly anhydrous during reflux.
Violent Exotherm on Addition Addition rate too fast; Phenol deprotonation is highly exothermic.Slow down addition; improve cooling capacity (

jacket).
Product trapped in aqueous layer Amine-Borane complex not fully broken.Increase the duration and acidity of the HCl reflux step (Protocol C).

References

  • Desvenlafaxine Synthesis Overview

    • Wyeth (Pfizer) Patents: US Patent 4,535,186 describes the foundational synthesis of Venlafaxine/Desvenlafaxine analogs via nitrile reduction.
    • Source:

  • Borane Reduction Methodology

    • Mechanistic Insight: "Reductions of Nitriles to Amines with Borane-THF." This reference establishes the requirement for acid hydrolysis to break the B-N complex.
    • Source:

  • Safety Data & Handling

    • MSDS: this compound safety profile.[5][6]

    • Source: (Search CAS: 52794-97-7)

  • Green Chemistry Alternatives

    • Catalytic Hydrogenation: Recent advances use Raney Nickel to avoid stoichiometric boron waste, though high pressure is required.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

[1]

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: YIELD-OPT-8842 Subject: Yield Improvement & Troubleshooting for Gem-Disubstituted Cyclohexane Synthesis[1]

Executive Summary

The synthesis of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (Target Molecule) presents a classic chemoselectivity challenge.[1] The core structural motif—a gem-disubstituted cyclohexane ring containing both a nitrile and a phenol moiety—is typically accessed via the double alkylation of a benzyl cyanide precursor with 1,5-dihalopentane.

The Yield Trap: The primary cause of low yield in this synthesis is the competition between O-alkylation (ether formation) and C-alkylation (cyclization). The phenolic hydroxyl group is more acidic (


This guide provides a high-yield protocol based on a Protection-Cyclization-Deprotection strategy, alongside a troubleshooting matrix for researchers attempting the direct dianion route.

Part 1: The Optimized Synthetic Workflow

To maximize yield and purity, we recommend avoiding direct alkylation of the free phenol. The industry-standard "Golden Path" utilizes a methoxy-protection strategy to eliminate O-alkylation side reactions.[1]

Step-by-Step Protocol

Phase 1: Cyclization (Construction of the Ring)

  • Substrate: 4-Methoxyphenylacetonitrile (CAS: 104-47-2).[1]

  • Reagent: 1,5-Dibromopentane (1.1 equiv).[1]

  • Base/Catalyst: 50% NaOH (aq) with Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalysis).

  • Solvent: Toluene or Fluorobenzene.[1]

Protocol:

  • Dissolve 4-methoxyphenylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.1 eq) in Toluene (5-10 volumes).

  • Add TBAB (0.05 eq) as the phase transfer catalyst.

  • Add 50% NaOH solution (3.0 eq) dropwise while maintaining internal temperature at 40-50°C.

  • Critical Step: Heat to 60-70°C and stir vigorously (high shear mixing is essential for PTC).

  • Monitor by HPLC. The reaction proceeds via a mono-alkylated intermediate.[1] Do not stop until the mono-alkylated species is <1%. [1] 6. Workup: Separate phases, wash organic layer with water and dilute HCl.[1] Crystallize the intermediate: 1-(4-methoxyphenyl)cyclohexanecarbonitrile .

Phase 2: Deprotection (Unmasking the Phenol)

  • Substrate: 1-(4-methoxyphenyl)cyclohexanecarbonitrile.[1][2][3][4]

  • Reagent: Sodium Thiomethoxide (NaSMe) in DMF OR Boron Tribromide (BBr

    
    ) in DCM.
    
  • Recommendation: NaSMe is milder and avoids the tar formation often seen with Lewis acids like BBr

    
     on nitriles.[1]
    

Protocol (NaSMe Method):

  • Dissolve intermediate in DMF.

  • Add NaSMe (2.0 eq).

  • Heat to 100-120°C for 4-6 hours.

  • Quench: Pour into ice water/dilute HCl. The product usually precipitates as a solid.

  • Purification: Recrystallization from Isopropanol/Water.[1]

Part 2: Visualizing the Logic

The following diagram illustrates the competing pathways. The "Red Path" represents the yield-killing direct route failure, while the "Green Path" represents the optimized protected route.

SynthesisPathwayscluster_0Starting Materialcluster_1Direct Alkylation (High Risk)cluster_2Protected Route (Recommended)SM4-Hydroxyphenyl-acetonitrileO_AlkO-Alkylation Product(Ether Impurity)SM->O_Alk1,5-dibromopentaneBase (1 eq)Mono_AlkMono-C-AlkylatedOpen ChainSM->Mono_AlkSlow C-AlkylationProtected_SM4-Methoxyphenyl-acetonitrileSM->Protected_SMMethylation(Protection)Target_DirectTarget Molecule(Low Yield <30%)Mono_Alk->Target_DirectCyclizationCyclized_IntIntermediate:1-(4-OMe-Ph)-cyclohexane-CNProtected_SM->Cyclized_Int1,5-dibromopentaneNaOH/TBAB (PTC)Target_OptTarget Molecule(High Yield >85%)Cyclized_Int->Target_OptDeprotection(NaSMe or BBr3)

Caption: Comparison of the high-risk direct alkylation pathway (Red) versus the high-yield protection-deprotection strategy (Blue/Green).

Part 3: Troubleshooting Guide (FAQs)

This section addresses specific issues encountered by researchers who are seeing low yields or impurities.

Category 1: Reaction Failed / Low Conversion

Q: I am using the direct route (4-hydroxyphenylacetonitrile + 1,5-dibromopentane + NaH), but my yield is stuck at 20-30%. What is happening?

  • Diagnosis: You are suffering from O-alkylation .[1] The NaH first deprotonates the phenol. This phenoxide anion is a hard nucleophile and rapidly attacks the alkyl bromide, forming an ether polymer or O-alkylated side products rather than the desired C-alkylated ring.

  • Corrective Action: Switch to the Protected Route (Part 1).

  • Alternative (If you MUST use direct route): You must use a Dianion Strategy .

    • Use 2.2 equivalents of NaH in dry DMSO or THF.[1]

    • Add the base first to generate the dianion (Phenoxide + Benzylic Carbanion).

    • Cool the mixture to 0°C.

    • Add 1,5-dibromopentane slowly. The benzylic carbanion is "softer" and may react preferentially with the bromide, but yield will still be lower than the protected route.

Q: In the PTC method (Protected Route), the reaction stalls with 15% starting material remaining.

  • Diagnosis: Catalyst poisoning or insufficient agitation.[1][5] Phase transfer catalysis relies on the interfacial surface area.[1]

  • Corrective Action:

    • Increase stirring speed (RPM) to create a fine emulsion.

    • Add a second aliquot of TBAB (0.02 eq) after 4 hours.[1]

    • Ensure your 50% NaOH is fresh; carbonate formation reduces basicity.[1]

Category 2: Impurity Profiling [1][5]

Q: I see a large peak at M+215 (or similar) that corresponds to a mono-alkylated chain.

  • Diagnosis: Incomplete cyclization.[1][5] The first alkylation happened, but the ring didn't close. This often happens if the reaction temperature is too low or the base is too weak.

  • Corrective Action:

    • Ensure the reaction temperature is >60°C . The second alkylation (ring closure) has a higher activation energy than the first.

    • Use 1,5-dibromopentane instead of 1,5-dichloropentane (Bromide is a better leaving group).[1]

Q: During deprotection with BBr3, my nitrile peak disappears from the IR/NMR.

  • Diagnosis: Nitrile hydrolysis or reduction.[1] Harsh Lewis acids can sometimes attack the nitrile group, converting it to an amide or primary amine, especially during the aqueous quench.

  • Corrective Action:

    • Switch to Sodium Thiomethoxide (NaSMe) in DMF (100°C). This is a nucleophilic demethylation that is chemically orthogonal to the nitrile group (it won't touch the CN).

Part 4: Data & Solvent Selection Matrix

Use this table to select the optimal conditions based on your available equipment and reagents.

ParameterRecommended System (PTC) Alternative System (Anhydrous) Notes
Solvent Toluene or FluorobenzeneTHF or DMSOToluene is easier to dry/recover.[1] DMSO is required for NaH dianion route.[1]
Base 50% NaOH (aq)NaH (60% dispersion) or LDANaOH is cheaper and safer for scale-up.[1] NaH requires strict moisture control.[1]
Catalyst TBAB or TEBA (5-10 mol%)NoneTBAB (Tetrabutylammonium bromide) is the industry standard.
Temp 60°C - 75°C0°C -> RTHigher temp needed for PTC to drive the second alkylation.[1]
Yield 85-92% (2 steps)40-60% (Direct)Protection route consistently outperforms direct alkylation.[1]
References
  • Synthesis of Desvenlafaxine Intermediates (Gem-cyanation)

    • Title: Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succin
    • Source: Frontiers in Pharmacology / PMC.[1]

    • Context: Describes the condensation of 4-benzyloxyphenylacetonitrile (protected form) to form the cyclohexane ring.
    • URL:[Link]

  • Phase Transfer Catalysis in Cycloalkylation

    • Title: Synthesis of cycloalkyl arenes from readily available benzyl cyanides.[1][4]

    • Source: Organic Syntheses, Vol. 95, pp. 240-259 (2018).
    • Context: Detailed protocol for alpha-dialkylation of benzyl cyanides with dihaloalkanes using NaOH/PTC.
    • URL:[Link]

  • O-Alkylation vs C-Alkylation Mechanisms

    • Title: Phenolates- O-alkylation and C-alkylation | Thermodynamic and kinetic stability.[1]

    • Source: PharmaXChange.[1]

    • Context: Explains the hard/soft acid-base theory (HSAB)
    • URL:[Link]

  • Demethylation Strategies

    • Title: Improved process for synthesizing desvenlafaxine free base.[1][6]

    • Source: Patent WO2008015584A2.[1]

    • Context: Discusses demethylation of the methoxy-intermediate using dodecanethiol or sodium thiomethoxide to preserve the nitrile/amine functionality.
    • URL

Technical Support Center: Optimizing 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-45-0). This compound is a critical structural intermediate in the development of active pharmaceutical ingredients (APIs), particularly for serotonin-norepinephrine reuptake inhibitors (SNRIs) like Desvenlafaxine [2].

The primary synthetic challenge lies in the bis-alkylation of an active methylene group using 1,5-dibromopentane. When an unprotected phenolic hydroxyl group is present, it introduces competing nucleophilic sites, leading to complex impurity profiles. This guide provides causality-based troubleshooting, self-validating protocols, and mechanistic insights to minimize side products and maximize yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am attempting a direct bis-alkylation of 4-hydroxyphenylacetonitrile with 1,5-dibromopentane, but my GC-MS shows a complex mixture of polymeric and ether side products. Why is this happening? Causality & Mechanism: The pKa of a phenolic -OH is approximately 10, whereas the alpha-protons of the nitrile group have a pKa of 15–16. In the presence of a strong base (e.g., NaOH or KOH), the phenol is deprotonated first, generating a highly nucleophilic phenoxide anion. If direct bis-alkylation is attempted, O-alkylation (ether formation) kinetically outcompetes C-alkylation, leading to O-alkylated polymers and unwanted ether side products. Solution: The industry-standard approach is to employ a protection-deprotection strategy [2]. By starting with 4-methoxyphenylacetonitrile (where the phenol is protected as a methyl ether), you force the base to deprotonate the alpha-carbon exclusively. Following successful C-alkylation to form the cyclohexane ring, a controlled chemoselective demethylation step yields the target compound.

Q2: During the C-alkylation of 4-methoxyphenylacetonitrile, I am observing a significant amount of a mono-alkylated impurity (5-bromo-1-(4-methoxyphenyl)pentanenitrile). How do I drive the reaction to complete cyclization? Causality & Mechanism: Cyclization is a two-step process: an intermolecular


 reaction followed by an intramolecular 

ring closure. The mono-alkylated intermediate accumulates if the local concentration of the base is insufficient to deprotonate the intermediate for the second attack, or if the intramolecular kinetics are too slow. Solution: Implement Phase Transfer Catalysis (PTC) [2]. Using a biphasic system (Toluene/50% aqueous NaOH) with Tetrabutylammonium bromide (TBAB) facilitates the transfer of the hydroxide ion into the organic phase. This creates a tight ion pair with the carbanion, significantly enhancing its nucleophilicity and driving the intramolecular ring closure to completion.

Q3: I am using aqueous HBr at reflux to demethylate the intermediate, but I am losing the nitrile group. What is the alternative? Causality & Mechanism: Harsh acidic conditions (aqueous HBr at >100 °C) required for classical ether cleavage will simultaneously hydrolyze the sensitive carbonitrile group into an amide or a carboxylic acid. Solution: Utilize a non-aqueous Lewis acid, such as Boron tribromide (


) in dichloromethane (DCM). 

coordinates specifically to the ether oxygen at low temperatures (-78 °C), facilitating ether cleavage via bromide attack without hydrolyzing the nitrile. Alternatively, mild nucleophilic reagents like 3-mercaptopropionic acid can be used for industrially scalable ether cleavage [1, 3].

Section 2: Quantitative Data & Strategy Comparison

To validate the shift from direct alkylation to a protection-deprotection strategy, consider the following comparative data based on standard process optimization metrics:

Synthetic StrategyReagents / ConditionsTarget YieldPrimary Side ProductsMitigation / Notes
Direct Alkylation 4-Hydroxyphenylacetonitrile, 1,5-dibromopentane, NaOH< 20%O-alkylated ethers, Polymers, PentadienesNot recommended due to lack of chemoselectivity.
Protection Route (Step 1) 4-Methoxyphenylacetonitrile, 1,5-dibromopentane, NaOH, TBAB85 - 92%Mono-alkylated intermediate (< 2%)PTC ensures >98% cyclization efficiency.
Deprotection (Harsh) Aqueous 48% HBr, Reflux30 - 40%Amides, Carboxylic acids (Nitrile hydrolysis)Avoid; destroys the critical nitrile pharmacophore.
Deprotection (Optimized)

in DCM (-78 °C to RT)
88 - 95%Unreacted starting material (< 1%)Self-validating: TLC shows clean conversion without baseline hydrolysis spots.

Section 3: Self-Validating Experimental Protocol

This protocol details the optimized two-step synthesis using the protection-deprotection strategy. It is designed as a self-validating system: success at each step can be visually and analytically confirmed before proceeding [2].

Step 1: Bis-Alkylation via Phase Transfer Catalysis
  • Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer, dissolve 4-methoxyphenylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.2 eq) in Toluene (10 volumes).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq) to the organic layer. Validation: The solution should remain clear and homogeneous.

  • Biphasic Initiation: Slowly add a 50% w/w aqueous NaOH solution (4.0 eq) dropwise while maintaining vigorous stirring (>500 rpm). Causality: High shear mixing is critical to maximize the interfacial surface area for the PTC.

  • Heating: Heat the biphasic mixture to 90 °C for 8 hours. Monitor via GC-MS until the mono-alkylated intermediate is < 2%.

  • Workup: Cool to room temperature, separate the aqueous layer, and wash the organic layer with water until a neutral pH is achieved. Concentrate under reduced pressure to yield 1-(4-methoxyphenyl)cyclohexanecarbonitrile.

Step 2: Chemoselective Demethylation
  • Preparation: Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM) (15 volumes) under an inert Argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent the Lewis acid from engaging in unwanted side reactions with the nitrile group.

  • Reagent Addition: Add

    
     (1.0 M in DCM, 2.5 eq) dropwise over 30 minutes. Validation: A color change to deep yellow/brown indicates the formation of the Lewis acid-base complex.
    
  • Cleavage: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by dropwise addition of methanol at 0 °C to destroy excess

    
    , followed by water. Extract with DCM, dry over 
    
    
    
    , and concentrate to yield pure this compound.

Section 4: Reaction Pathway Visualization

The following diagram illustrates the logical flow of the optimized synthesis and the specific points where side products diverge if conditions are not strictly controlled.

G Start 4-Methoxyphenylacetonitrile + 1,5-Dibromopentane Intermediate 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (C-Alkylated Product) Start->Intermediate NaOH, TBAB Toluene/H2O, 90°C Side1 Mono-alkylated Impurity (Incomplete Cyclization) Start->Side1 Insufficient Base/PTC Target This compound (Target Intermediate) Intermediate->Target BBr3, DCM -78°C to RT Side2 Amide / Carboxylic Acid (Nitrile Hydrolysis Impurity) Intermediate->Side2 Aqueous HBr/Reflux (Harsh Demethylation)

Reaction pathways and side product formation during this compound synthesis.

References

  • Title: 3-Mercaptopropionic acid as a new reagent for the industrially applicable synthesis of highly pure O-desmethylvenlafaxine from venlafaxine.
  • Title: Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate.
  • Title: A Technical Guide to the Enantioselective Synthesis and Chiral Separation of Desvenlafaxine Isomers.

Troubleshooting low conversion rates of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Troubleshooting of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Executive Summary & Diagnostic Framework

You are encountering low conversion rates in the synthesis of This compound . This gem-disubstituted cyclohexane is a challenging motif because it requires the formation of a quaternary carbon center within a ring system.

The Root Cause Analysis (RCA) usually points to three critical failure modes:

  • The "Phenol Trap": Attempting direct alkylation of the 4-hydroxyphenyl precursor without protection.

  • Cyclization Stalling: Failure to close the cyclohexane ring, resulting in open-chain mono-alkylated byproducts.

  • Nitrile Hydrolysis: Inadvertent conversion of the nitrile to an amide during downstream deprotection.

Use the following decision tree to identify your specific bottleneck before proceeding to the protocols.

DiagnosticTree Start START: Identify Precursor Q1 Are you using 4-Hydroxyphenylacetonitrile? Start->Q1 Q2 Are you using 4-Methoxyphenylacetonitrile? Q1->Q2 No Fail1 CRITICAL ERROR: Phenolic OH consumes base. O-Alkylation dominates. Q1->Fail1 Yes Path2 Check HPLC/TLC of Reaction Mixture Q2->Path2 Yes Sol1 Solution: Switch to Methoxy/Benzyl Ether Fail1->Sol1 Result1 Issue: Mono-alkylated intermediate persists Path2->Result1 Result2 Issue: Product formed but yield low after deprotection Path2->Result2 Sol2 Solution: Increase Dilution or Switch to NaH/DMSO Result1->Sol2 Sol3 Solution: Use Anhydrous Demethylation (BBr3) Result2->Sol3

Caption: Diagnostic logic flow for identifying the chemical bottleneck in gem-disubstituted nitrile synthesis.

Critical Troubleshooting FAQs

Category A: Precursor Selection (The "Phenol Trap")

Q: I am trying to react 4-hydroxyphenylacetonitrile with 1,5-dibromopentane using NaH, but I see a complex mixture of spots. Why?

A: You are experiencing chemoselectivity failure . The pKa of the phenolic hydroxyl group (~10) is significantly lower than the pKa of the benzylic


-proton (~20-23). When you add a base (NaH, NaOH, or KOtBu), it will deprotonate the phenol first.
  • The Result: The phenoxide anion acts as a nucleophile, attacking the 1,5-dibromopentane to form ethers (O-alkylation) rather than the desired carbon-carbon bond (C-alkylation).

  • The Fix: You must protect the phenol. The industry standard is to use 4-methoxyphenylacetonitrile . The methyl group acts as a robust protecting group that withstands the basic conditions of alkylation. You will perform an O-demethylation step at the very end.

Category B: The Cyclization Step (Ring Closure)

Q: I am using the methoxy-precursor, but the reaction stalls at the mono-alkylated stage (open chain). How do I force ring closure?

A: This is a kinetic issue. The first alkylation is intermolecular and relatively fast. The second alkylation (ring closure) is intramolecular but sterically hindered.

  • Mechanism: The mono-alkylated intermediate must rotate into the correct conformation for the enolate to attack the terminal bromide.

  • Protocol Adjustment:

    • Switch Bases: If using NaOH/PTC (Phase Transfer Catalysis), switch to NaH (Sodium Hydride) or NaNH2 (Sodium Amide) in anhydrous THF or DMSO. The irreversible deprotonation by NaH drives the equilibrium forward.

    • Temperature: Cyclization often requires heat (

      
      ) to overcome the entropic barrier.
      
    • The "Dilution Effect": High concentrations favor intermolecular reactions (polymerization/dimerization). Run the reaction at high dilution (0.1 M or lower) to favor the intramolecular ring-closing reaction.

Q: Is Phase Transfer Catalysis (PTC) viable for this reaction?

A: Yes, but it is sensitive to stirring rates. For scale-up, a PTC system (50% aq. NaOH + Toluene + Tetrabutylammonium bromide) is safer than NaH. However, if conversion is low:

  • Check Catalyst: Switch from TBAB to Dq-Br (Diquat dibromide) or increasing the catalyst load to 5 mol%.

  • Agitation: PTC is diffusion-controlled. Ensure your stirring rate is

    
     RPM to maximize the interfacial surface area.
    

Data: Base Performance Comparison

Base SystemSolventTemp (

)
Typical YieldProsCons
NaH (2.2 eq) THF/DMSO

85-92%High conversion, cleanHazardous (H2 gas), requires anhydrous cond.
NaOH (50%) Toluene/H2O

60-75%Scalable, cheapSlower, requires PTC, emulsion issues
KOtBu THF

50-65%FastElimination side-products (alkenes) common
NaNH2 Toluene

80-88%Very strong baseAmmonia release, difficult handling
Category C: Deprotection (Demethylation)

Q: I formed the cyclohexane ring successfully (methoxy derivative), but hydrolysis with HBr/Acetic Acid is destroying the nitrile group. What should I do?

A: The nitrile group (-CN) is susceptible to hydrolysis under the harsh acidic conditions usually required to cleave a methyl ether (forming the amide or carboxylic acid).

  • The Fix: Use a nucleophilic demethylation strategy or a Lewis Acid that works under milder conditions.

    • Option 1 (Recommended): Boron Tribromide (

      
      )  in Dichloromethane (DCM) at 
      
      
      
      . This is anhydrous and preserves the nitrile.
    • Option 2 (Scale-up): Sodium Cyanide (NaCN) in DMSO at

      
      . The cyanide ion acts as a nucleophile to demethylate the ether (forming MeCN gas). This avoids acid entirely.
      

Validated Experimental Protocol

Target: Synthesis of 1-(4-methoxyphenyl)cyclohexanecarbonitrile (Precursor to Target)

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) under Argon.

  • Reagents:

    • 4-Methoxyphenylacetonitrile (1.0 eq)

    • 1,5-Dibromopentane (1.1 eq) - Note: Distill before use if liquid is yellow/brown.

    • NaH (60% dispersion in oil, 2.5 eq)

    • Anhydrous DMSO/THF (3:1 ratio) - DMSO accelerates the SN2 substitution.

  • Procedure:

    • Wash NaH with dry hexane to remove oil (optional but improves yield). Suspend in THF.

    • Add 1,5-dibromopentane to the NaH suspension. Cool to

      
      .
      
    • Add 4-Methoxyphenylacetonitrile dropwise over 30 minutes. (Control

      
       evolution).
      
    • Critical Step: Allow to warm to Room Temp (RT) for 1 hour, then heat to

      
       for 3-5 hours.
      
    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The mono-alkylated intermediate often runs slightly lower than the dialkylated product.

  • Workup: Quench with saturated

    
     (carefully!). Extract with EtOAc.[1] Wash organic layer with water (
    
    
    
    ) to remove DMSO.

Target: Demethylation to this compound

  • Reagents:

    • Methoxy-intermediate (1.0 eq)[2]

    • 
       (1.0 M in DCM, 3.0 eq)
      
    • Anhydrous DCM.

  • Procedure:

    • Dissolve intermediate in DCM. Cool to

      
       (Dry ice/Acetone).
      
    • Add

      
       dropwise.
      
    • Warm to

      
       and stir for 2 hours.
      
    • Quench: Pour into ice water. The nitrile is stable in cold aqueous acid, but do not heat.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" and avoid the "Red Trap."

ReactionPathway Start_OH 4-Hydroxyphenyl- acetonitrile Base Base (NaH/NaOH) Start_OH->Base Start_OMe 4-Methoxyphenyl- acetonitrile Start_OMe->Base Inter_O Phenoxide Ion Base->Inter_O Fast Deprotonation (pKa ~10) Inter_C Carbanion (Enolate) Base->Inter_C Deprotonation (pKa ~23) Prod_O O-Alkylated Byproduct (Dead End) Inter_O->Prod_O + 1,5-dibromopentane Mono Mono-alkylated Intermediate Inter_C->Mono + 1,5-dibromopentane (Intermolecular) Prod_C Cyclized Nitrile (Protected) Mono->Prod_C Intramolecular Cyclization (Slow Step) Final Target: 1-(4-OH-Ph)-cyclohexane-CN Prod_C->Final Demethylation (BBr3 or NaCN/DMSO)

Caption: Mechanistic pathway highlighting the necessity of phenol protection to avoid O-alkylation.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols: Cyclohexyl(4-methoxyphenyl)acetonitrile as a Key Intermediate in Pharmaceutical Synthesis. Retrieved from

  • Khurana, J. M., et al. (2003).

    
    -dibromoalkanes under phase transfer catalysis. This paper establishes the kinetics for 1,n-dihaloalkane cyclization.[5]
    
  • Wyeth (Pfizer). (2008). Process for the preparation of venlafaxine and its analogs. WO2008059525A2. Retrieved from

  • Organic Syntheses. p-Methoxyphenylacetonitrile. Coll. Vol. 4, p. 576 (1963). Provides baseline data for the starting material stability. Retrieved from

  • Lal, G. S., et al. (1987).[6] Regioselective demethylation of methoxyarenes. Journal of Organic Chemistry, 52(6), 1072–1078.[6] (Foundational text for using NaCN/DMSO or thiolate demethylation).

Sources

Optimizing reaction temperature for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the optimization of reaction temperatures for the synthesis and handling of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile .

This guide treats the molecule as a specific target, distinct from but chemically related to Venlafaxine intermediates. It focuses on the two critical stability bottlenecks: exotherm control during ring formation and prevention of nitrile hydrolysis during demethylation .

Topic: Reaction Temperature Optimization & Stability Protocols Audience: Process Chemists, Medicinal Chemists Version: 1.2 (Current)

Part 1: Critical Operational Overview

The synthesis of This compound typically proceeds via the alkylation of 4-methoxyphenylacetonitrile followed by O-demethylation.

Temperature is the primary failure mode in this sequence.

  • Formation (Alkylation): The reaction is highly exothermic. Failure to control the initial temperature results in "gumming" (polymerization) and low yields.

  • Deprotection (Demethylation): The nitrile group (-CN) is susceptible to hydrolysis (converting to amide or carboxylic acid) under the high-temperature acidic conditions often used to cleave the methyl ether.

The "Goldilocks" Temperature Window
Reaction StageCritical Temp RangeRisk (Too Low)Risk (Too High)
Cycloalkylation (Addition)-5°C to 5°C Accumulation of reagents (delayed exotherm explosion)Formation of tars/dimers; runaway exotherm
Cycloalkylation (Completion)50°C to 65°C Incomplete conversion; kinetic stallingDegradation of solvent/catalyst
Demethylation (BBr₃ Method)-78°C to 0°C Frozen solvent; no reactionHydrolysis of Nitrile ; ether cleavage selectivity loss
Demethylation (HBr Method)NOT RECOMMENDED N/AHigh risk of converting -CN to -COOH

Part 2: Troubleshooting Guide

Issue 1: "My product is a dark, tarry gum instead of a solid."
  • Diagnosis: Thermal runaway during the cycloalkylation step.

  • Root Cause: The deprotonation of the alpha-carbon is exothermic. If the base (e.g., NaH or NaOH) is added too quickly at ambient temperature, localized heating causes the cyclohexanone or alkyl halide to polymerize or the nitrile to self-condense.

  • Corrective Action:

    • Cool the reaction vessel to 0°C before adding the base.

    • Use a stepwise ramp : Hold at 0°C for 1 hour, then slowly warm to room temperature over 2 hours before heating to the final reaction temperature (60°C).

Issue 2: "I lost the nitrile group (IR missing 2240 cm⁻¹ peak) after demethylation."
  • Diagnosis: Hydrolysis of the nitrile to an amide or acid.[1][2][3][4][5]

  • Root Cause: High-temperature acidic deprotection. Reagents like 48% HBr at reflux (100°C+) will attack the nitrile group.

  • Corrective Action:

    • Switch to Boron Tribromide (BBr₃) in Dichloromethane (DCM).

    • Protocol: Start at -78°C (dry ice/acetone), add BBr₃, and allow to warm only to 0°C or Room Temperature. Do not heat.

    • Alternative: If using Pyridine Hydrochloride, ensure it is strictly anhydrous and keep the temperature below 180°C, limiting time to <1 hour.

Issue 3: "Low yield during the ring formation (Alkylation)."
  • Diagnosis: Kinetic trapping or O-alkylation.

  • Root Cause: If using 4-hydroxyphenylacetonitrile directly, the base deprotonates the phenol (-OH) first, leading to ether formation instead of the desired C-alkylation on the cyclohexane ring.

  • Corrective Action:

    • Mandatory Protection: You must use the methoxy-analog (4-methoxyphenylacetonitrile) for the ring-forming reaction.

    • Temperature Ramp: Ensure the reaction reaches at least 50°C for 4-6 hours after addition to overcome the steric hindrance of forming the quaternary carbon.

Part 3: Optimized Experimental Protocol

Workflow Logic Visualization

The following diagram illustrates the temperature-gated pathway to ensure stability.

OptimizationWorkflow Start Start: 4-Methoxyphenylacetonitrile Step1_Cool Step 1: Base Addition (Temp: -5°C to 0°C) CRITICAL: Control Exotherm Start->Step1_Cool + 1,5-dibromopentane Step1_Heat Step 2: Cycloalkylation (Temp: 60°C, 4-6h) Formation of Quaternary C Step1_Cool->Step1_Heat Slow Ramp Intermediate Intermediate: 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile Step1_Heat->Intermediate Decision Demethylation Method? Intermediate->Decision Path_HBr Method A: HBr Reflux (>100°C) Decision->Path_HBr High Temp Path_BBr3 Method B: BBr3 in DCM (-78°C to 0°C) Decision->Path_BBr3 Low Temp (Recommended) Result_Fail FAILURE: Hydrolysis to Acid/Amide Path_HBr->Result_Fail CN Hydrolysis Result_Success SUCCESS: This compound Path_BBr3->Result_Success Selective O-Demethylation

Caption: Figure 1. Temperature-controlled synthesis pathway highlighting the critical divergence at the demethylation step.

Detailed Protocol: Demethylation (The Stability Bottleneck)

Objective: Convert the methoxy intermediate to the hydroxy target without hydrolyzing the nitrile.

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 1 eq of 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile in anhydrous Dichloromethane (DCM) (approx. 10 mL/g).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes for thermal equilibrium.

  • Reagent Addition: Add Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 eq) dropwise over 30 minutes.

    • Note: The reaction is exothermic. Rapid addition will spike the temperature and may cause local hydrolysis if trace moisture is present.

  • Reaction: Remove the cooling bath and allow the mixture to warm to 0°C (Ice bath) or Room Temperature. Stir for 2-4 hours. Monitor by TLC (the phenol will be more polar).

  • Quench: Cool back to 0°C . Slowly add Methanol (exothermic!) to quench excess BBr₃.

  • Workup: Wash with NaHCO₃ (aq) to remove boric acid residues. Dry organic layer over Na₂SO₄.

Part 4: FAQ

Q: Can I synthesize this directly from 4-hydroxybenzyl cyanide to avoid the demethylation step? A: Generally, no . The phenolic hydroxyl group is acidic (pKa ~10). If you use the strong bases required for the cycloalkylation (NaH, LDA, NaOH), you will form the phenoxide anion. This anion will act as a nucleophile, leading to O-alkylation (ether formation) rather than the desired C-alkylation on the ring. You must protect the phenol (as a methyl ether) first.

Q: What is the maximum temperature the final product can withstand? A: The final solid, this compound, is thermally stable up to its melting point (typically >100°C). However, in solution—especially if acidic or basic—temperatures above 80°C significantly increase the rate of nitrile hydrolysis.

Q: Is this the same as the Venlafaxine intermediate? A: No. This is a common confusion.

  • Venlafaxine Intermediate: 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (The nitrile is on the side chain).

  • Your Target: this compound (The nitrile is geminal to the phenyl group on the ring).

  • Note: The stability protocols regarding nitrile hydrolysis apply to both, but the synthesis routes differ.

References

  • Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1962). "Mechanisms of Hydrolysis of Nitriles." Journal of the American Chemical Society.
  • Demethylation Protocols: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron. - Establishes the BBr3 method as the standard for sensitive substrates.

  • Cycloalkylation Exotherms: Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Catalyzed Alkylation of Nitriles." Organic Syntheses. - Details the temperature control required for alkylating arylacetonitriles.

  • Venlafaxine Analog Chemistry: Yardley, J. P., et al. (1990). "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: Synthesis and antidepressant activity." Journal of Medicinal Chemistry. - Provides context on the stability of related nitrile intermediates.

Sources

Removing phenolic impurities from 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Orthogonal Clearance of Phenolic Impurities from 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Mechanistic Overview & Impurity Profiling

This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the SNRI antidepressant O-desmethylvenlafaxine (desvenlafaxine). A persistent challenge during its synthesis—typically via the alkylation of 4-hydroxyphenylacetonitrile with 1,5-dibromopentane—is the generation and retention of structurally similar phenolic impurities.

Industrial processes for desvenlafaxine intermediates actively avoid extensive and costly chromatographic purification, strongly favoring scalable, self-validating extraction and crystallization methods 1. To successfully purify the target, one must understand the physicochemical differences between the desired product and its primary byproducts.

Quantitative Physicochemical Profiling

Data summarized to highlight the thermodynamic drivers for phase separation.

CompoundRole in SynthesisMW ( g/mol )Est. LogPpKa (Phenolic)Key Structural Difference
This compound Target Intermediate201.26~3.510.10 ± 0.30Bulky cyclohexane ring (Highly Lipophilic)
4-Hydroxyphenylacetonitrile Impurity A (Unreacted Starting Material)133.15~1.2~9.8Lacks cyclohexane ring (Hydrophilic)
O-Alkylated Phenolic Dimers Impurity B (Side Reaction Byproduct)>250>4.5N/A (Etherified)Lacks free phenolic -OH (Cannot H-bond)

(Note: pKa and LogP values are based on standard physicochemical predictions for the target compound 2.)

Troubleshooting FAQs

Q1: Why does standard 1M NaOH extraction fail to separate unreacted 4-hydroxyphenylacetonitrile from the target compound? Expert Insight: Both the starting material (Impurity A) and the target compound possess a phenolic hydroxyl group with nearly identical pKa values (~9.8 and ~10.1, respectively). Using a strong base like 1M NaOH (pH > 13) fully deprotonates both compounds, forming sodium phenoxide salts that either co-extract into the aqueous phase or cause severe emulsions. Causality & Solution: To separate them, you must exploit their differential lipophilicity (LogP) rather than acidity. The bulky cyclohexane ring on the target increases its LogP to ~3.5. By buffering the aqueous wash to pH ~10 (using 5% Na₂CO₃), you selectively partition the smaller, more polar impurity (LogP ~1.2) into the aqueous phase, while the highly lipophilic target is forced into a non-polar organic phase like toluene.

Q2: I am observing a highly lipophilic impurity that co-elutes with the target on reverse-phase HPLC. What is it, and how do I remove it? Expert Insight: This is likely an O-alkylated byproduct (Impurity B). During alkylation or demethylation procedures, the phenoxide oxygen can act as a competing nucleophile, leading to etherification and over-reacted byproducts 3. Because this impurity lacks a free phenolic -OH, it is extremely lipophilic (LogP > 4.5) and will track with your target compound during liquid-liquid extraction. Causality & Solution: You cannot extract this chemically. Instead, use anti-solvent crystallization. The target compound forms a rigid intermolecular hydrogen-bond network via its free phenol, allowing it to crystallize in a Toluene/Heptane matrix. The O-alkylated impurity cannot hydrogen bond, remains highly soluble in the non-polar mother liquor, and is easily rejected during filtration.

Experimental Protocol: Orthogonal Purification Workflow

This protocol utilizes an orthogonal approach (Liquid-Liquid Extraction followed by Anti-Solvent Crystallization) to create a self-validating purification system.

Phase 1: Differential Liquid-Liquid Extraction (Clearance of Impurity A)
  • Dissolution: Dissolve the crude reaction mixture in Toluene (5 volumes relative to crude mass).

  • pH-Controlled Wash: Wash the organic layer with 3 volumes of 5% w/v aqueous Sodium Carbonate (Na₂CO₃, pH ~10).

    • Causality: The mildly alkaline pH selectively partitions the less lipophilic 4-hydroxyphenylacetonitrile into the aqueous phase. The bulky cyclohexane ring of the target compound ensures its retention in the toluene layer despite the alkaline conditions.

  • Phase Separation: Allow 15 minutes for phase settling to prevent micro-emulsion carryover. Separate and discard the aqueous layer.

  • Neutralization: Wash the organic layer with 3 volumes of deionized water to remove residual inorganic salts.

Phase 2: Anti-Solvent Crystallization (Clearance of Impurity B)
  • Concentration: Concentrate the toluene layer under reduced pressure (40°C, 50 mbar) to approximately 2 residual volumes.

  • Anti-Solvent Addition: Slowly add Heptane (4 volumes) dropwise over 30 minutes while maintaining the temperature at 40°C.

    • Causality: Heptane acts as a non-polar anti-solvent. The target compound crystallizes out due to its hydrogen-bonding capability. O-alkylated impurities lack this capability, remain highly soluble in the alkane/arene mixture, and are retained in the mother liquor.

  • Maturation: Cool the slurry to 0–5°C at a controlled rate of 10°C/hour. Hold for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the crystalline solid and wash the cake with cold Heptane (1 volume). Dry under vacuum at 45°C until constant weight.

Self-Validation Check: The protocol is successful if TLC (Silica, 7:3 Hexane:EtOAc) of the final crystals shows a single spot at Rf ~0.4, with complete absence of spots at Rf 0.2 (Impurity A) and Rf 0.8 (Impurity B).

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Extraction Differential pH Extraction (Toluene / 5% Na2CO3) Crude->Extraction AqPhase Aqueous Phase Discard (Impurity A: 4-HPAN) Extraction->AqPhase pH drives partition OrgPhase Organic Phase Retained (Target + Impurity B) Extraction->OrgPhase LogP drives partition Crystallization Anti-Solvent Crystallization (Toluene / Heptane) OrgPhase->Crystallization MotherLiquor Mother Liquor Discard (Impurity B: O-Alkylated) Crystallization->MotherLiquor Soluble in Heptane PureTarget Pure Crystalline Target (this compound) Crystallization->PureTarget Precipitates at 0°C

Workflow for the isolation of this compound from impurities.

References

  • Title: US20150183722A1 - Process for the Preparation of O-Desmethyl Venlafaxine and Intermediate for Use Therein Source: Google Patents URL
  • Title: 1-(4-Hydroxyphenyl)
  • Title: WO2008090465A2 - Process for synthesizing desvenlafaxine free base and salts or salvates thereof Source: Google Patents URL

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex active pharmaceutical ingredients (APIs) and their metabolites, such as desvenlafaxine[1]. One of the most notoriously difficult transformations in this pathway is the reduction of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile .

This molecule features a quaternary C1 carbon embedded within a cyclohexane ring, flanked by a bulky 4-hydroxyphenyl group. This creates a severe "steric cleft" that physically repels large nucleophiles and prevents the nitrile carbon from easily adsorbing onto planar catalyst surfaces. Below, you will find field-proven mechanistic insights, troubleshooting guides, and self-validating protocols to drive this challenging reduction to completion.

Troubleshooting Logic & Diagnostics

Before altering your reaction conditions, it is critical to diagnose the specific failure mode of your reduction attempt.

Troubleshooting Issue Low Yield in Nitrile Reduction Check1 Is Starting Material Remaining? Issue->Check1 YesSM Yes (Incomplete Conversion) Check1->YesSM NoSM No (Side Reactions Occurring) Check1->NoSM Action1 Switch to Electrophilic Hydride (e.g., AlH3) or Increase H2 Pressure YesSM->Action1 Check2 Are Secondary Amines Forming? NoSM->Check2 YesDimer Yes (Dimerization) Check2->YesDimer Action2 Add NH3 to Reaction Mixture to Trap Imine Intermediate YesDimer->Action2

Troubleshooting logic for low yields in sterically hindered nitrile reductions.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation using 10% Pd/C stalls at <5% conversion. Why is the catalyst failing? A1: The failure is not chemical, but spatial. Standard heterogeneous catalysts like Pd/C require the substrate to lay flat against the palladium surface for hydrogen transfer. In this compound, the axial protons of the cyclohexane chair and the orthogonal 4-hydroxyphenyl ring physically block the sp-hybridized nitrile group from reaching the metal surface. Causality & Solution: To overcome this, you must force the interaction using high-pressure hydrogenation (e.g., Raney Nickel at 50–100 bar) which increases the dissolved hydrogen concentration and lowers the activation barrier for the sterically hindered transition state[1].

Q2: When using LiAlH₄ in THF, I observe significant unreacted starting material even after 24 hours of reflux. How can I drive the reaction? A2: Lithium aluminum hydride (LiAlH₄) exists as a bulky, tetrahedral aggregate in ethereal solvents. The steric clash between this bulky nucleophile and your quaternary center prevents the initial hydride transfer. Causality & Solution: You must switch the mechanism from nucleophilic attack to electrophilic activation. By adding AlCl₃ to your LiAlH₄, you generate Alane (AlH₃) in situ. AlH₃ is a neutral, highly electrophilic species. It first coordinates to the exposed lone pair of the nitrile nitrogen, pulling electron density away from the carbon. This makes the carbon so electrophilic that the subsequent hydride transfer becomes kinetically favorable despite the steric bulk.

Q3: I achieved full conversion, but LC-MS shows a mass corresponding to a secondary amine dimer. What happened? A3: Nitrile reduction proceeds through an intermediate imine. If the primary amine product (1-(aminomethyl)-1-(4-hydroxyphenyl)cyclohexane) accumulates, it can act as a nucleophile and attack the intermediate imine, forming a secondary amine dimer. Causality & Solution: When performing catalytic hydrogenation, you must saturate the reaction mixture with methanolic ammonia (NH₃). The excess ammonia acts as a competing, sterically unhindered nucleophile that traps the imine, shifting the equilibrium entirely toward the primary amine product.

Quantitative Reagent Comparison

To guide your reagent selection, the following table summarizes the performance of various reducing agents specifically applied to this compound.

Table 1: Reduction Efficacy for this compound

Reducing Agent / CatalystReaction ConditionsConversion (%)Primary Amine Yield (%)Mechanistic Issue / Observation
Pd/C (10%) + H₂ 1 atm, RT, MeOH, 24h< 5%TraceSevere steric shielding prevents surface adsorption.
LiAlH₄ THF, Reflux, 24h40%35%Bulky tetrahedral hydride repelled by quaternary center.
BH₃·THF THF, Reflux, 12h85%78%Better electrophilic activation, but slow reaction rate.
Raney Nickel + H₂ 50 bar, 60°C, NH₃/MeOH> 95%82%High pressure overcomes steric barrier; NH₃ prevents dimers.
AlH₃ (LiAlH₄ + AlCl₃) THF, 0°C to RT, 4h> 98%91%Highly selective electrophilic activation; rapid conversion.
Self-Validating Experimental Protocols

Below are two field-proven methodologies. The Alane method is ideal for rapid, high-yield laboratory-scale synthesis, while the Raney Nickel method is suited for scale-up operations[1].

AlaneWorkflow Step1 LiAlH4 + AlCl3 in THF (0°C, Ar Atmosphere) Step2 Formation of AlH3 (Alane) Less Sterically Demanding Step1->Step2 Step3 Add 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile Step2->Step3 Step4 Electrophilic Activation (AlH3 coordinates to N) Step3->Step4 Step5 Hydride Transfer (Overcomes Steric Shielding) Step4->Step5 Step6 Aqueous Workup (Rochelle's Salt) Step5->Step6 Step7 Primary Amine Product Step6->Step7

Workflow for the reduction of hindered nitriles using in situ generated Alane (AlH3).

Protocol A: Electrophilic Hydride Reduction via In Situ Alane (AlH₃)

Use this protocol for laboratory-scale reactions (1–50 grams) where maximum yield and purity are required.

  • Alane Generation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF under argon at 0°C. Slowly add a solution of AlCl₃ (0.5 eq) in THF dropwise.

    • Self-Validation Check: The reaction will initially bubble (H₂ gas from trace moisture) and form a white suspension (LiCl precipitation). The cessation of gas evolution and the settling of the fine white precipitate confirms the complete generation of the active AlH₃ reagent.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the AlH₃ mixture at 0°C over 30 minutes to manage the exotherm.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Check: Pull a 50 µL aliquot, quench with 1 N NaOH, extract with EtOAc, and run TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a baseline spot (ninhydrin positive) confirms successful hydride transfer.

  • Fieser Quench & Workup: Cool to 0°C. Sequentially add water (x mL, where x = grams of LiAlH₄ used), 15% aqueous NaOH (x mL), and water (3x mL). Stir vigorously until the aluminum salts form a granular, white precipitate.

  • Isolation: Filter the salts through a Celite pad. Concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol B: High-Pressure Catalytic Hydrogenation (Scale-Up)

Use this protocol for large-scale operations where hydride reagents pose a safety hazard.

  • Reaction Preparation: In a high-pressure Parr reactor, dissolve this compound in a 7 M solution of ammonia in methanol.

  • Catalyst Loading: Add washed, active Raney Nickel (20% w/w relative to substrate).

    • Caution: Raney Nickel is highly pyrophoric. Ensure it remains wetted with solvent at all times.

  • Pressurization: Seal the reactor, purge with nitrogen (3x), then purge with hydrogen gas (3x). Pressurize the vessel to 50 bar (725 psi) with H₂.

  • Heating & Monitoring: Heat the vessel to 60°C with vigorous mechanical stirring (≥800 rpm to ensure gas-liquid-solid mixing).

    • Self-Validation Check: Monitor the pressure gauge. The reaction is complete when the pressure drop ceases (indicating hydrogen uptake has stopped) and remains stable for 1 hour.

  • Workup: Cool to room temperature, vent the hydrogen safely, and filter the catalyst through a tightly packed Celite bed under a nitrogen blanket. Evaporate the methanolic ammonia to isolate the product.

References
  • Source: PubMed Central (PMC)
  • Title: Cyclohexane-1 4-diol | Sigma-Aldrich (Chemical Identity: this compound)
  • Title: Metabolism Studies of Desvenlafaxine Source: Walsh Medical Media URL

Sources

Controlling pH levels during the isolation of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-45-0) Chemical Context: Geminal phenolic nitrile; Structural analog to Desvenlafaxine intermediates.

Executive Summary: The pH "Sweet Spot"

The isolation of This compound is a balancing act governed by two competing chemical properties:

  • The Phenol Moiety (pKa ~10.1): Requires high pH (>11) for solubility (as phenolate) and neutral/acidic pH (<9) for precipitation.

  • The Nitrile Group (-CN): Susceptible to hydrolysis (converting to amide or carboxylic acid) if exposed to extreme pH (especially <2 or >12) at elevated temperatures.

The Directive: Your isolation target is pH 6.0 – 7.0 at <10°C . This window ensures maximum precipitation of the phenol while minimizing the kinetic rate of nitrile hydrolysis.

Part 1: Critical Workflow Visualization

The following logic flow dictates the isolation strategy. It prioritizes safety (HCN management) and yield (pKa manipulation).

IsolationLogic Start Crude Reaction Mixture (Likely Basic, pH > 12) CheckCN Check Residual Cyanide? Start->CheckCN Quench CRITICAL SAFETY STEP: Oxidative Quench (Bleach/H2O2) Target: [CN-] < 10 ppm CheckCN->Quench Cyanide Detected Dilute Dilute with Water (1:3 ratio) Temp < 10°C CheckCN->Dilute Cyanide Absent Quench->Dilute Extract Wash with Organic Solvent (e.g., Toluene/DCM) Remove non-acidic impurities Dilute->Extract Acidify Slow Acidification (HCl/H2SO4) Dropwise to pH 6.0 - 7.0 Extract->Acidify Aqueous Layer (Contains Product) Precipitate Product Precipitation (White/Off-white solid) Acidify->Precipitate Filter Filtration & Wash (Water wash to remove salts) Precipitate->Filter

Figure 1: Decision tree for the safe isolation of phenolic nitriles. Note the critical cyanide quench step prior to acidification.

Part 2: Troubleshooting Guide (Q&A)
Scenario A: "I am adding acid, but no solid is forming."

Diagnosis: You are likely operating in the "Metastable Phenolate Zone" or your concentration is too low.

  • The Science: The pKa of the phenol group is approximately 10.1 [1]. At pH 10, 50% of your molecule is still ionized (soluble). You must drop significantly below the pKa (by at least 2 units) to drive the equilibrium toward the protonated, insoluble form.

  • Corrective Action:

    • Measure pH with a calibrated probe, not paper (paper bleeds in organic emulsions).

    • Adjust pH to 6.0 .

    • Seed the mixture: Add a few milligrams of pure crystal to induce nucleation.

    • Cooling: Lower temperature to 0–5°C. Solubility of phenols decreases drastically in cold water.

Scenario B: "The mixture smells like bitter almonds."

Diagnosis: IMMEDIATE DANGER. Hydrogen Cyanide (HCN) evolution.

  • The Science: If your synthesis used cyanide salts (Strecker or similar), the crude mixture contains excess

    
    . Acidifying a solution containing cyanide (
    
    
    
    of HCN is ~9.2) releases deadly HCN gas.
  • Corrective Action:

    • STOP all acid addition immediately.

    • Evacuate the area if not in a high-performance fume hood.

    • Protocol Correction: You missed the oxidative quench. Before acidification, treat the basic mixture with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide to oxidize free cyanide to cyanate (

      
      ), which is non-toxic and does not form gas upon acidification [2].
      
Scenario C: "My product is oiling out as a sticky gum instead of crystals."

Diagnosis: "Oiling Out" caused by rapid acidification or high temperatures.

  • The Science: The melting point of the crude wet solid is often depressed by impurities. If the isolation temperature is near this depressed melting point, the product separates as a liquid (oil) rather than a crystal.

  • Corrective Action:

    • Slow Down: Acidify over 1–2 hours. Rapid pH changes create local supersaturation, favoring amorphous oil formation.

    • Dilution: Increase the water volume. High salt concentrations (salting out) can force the product out too fast as an oil.

    • High-Shear Stirring: Use an overhead stirrer to break up oil droplets, allowing them to crystallize as they cool.

Scenario D: "High Performance Liquid Chromatography (HPLC) shows a new impurity peak at RRT ~0.8 after isolation."

Diagnosis: Nitrile Hydrolysis (Amide Formation).

  • The Science: The nitrile group (-CN) is hydrating to the primary amide (-CONH2). This is catalyzed by acid.

  • Corrective Action:

    • Check your final pH.[1] Did you overshoot to pH < 2?

    • Check your temperature.[1][2] Acidification at >25°C increases hydrolysis rates exponentially.

    • Buffer: Use a weak acid like Acetic Acid or a Phosphate Buffer for the final adjustment instead of strong HCl, preventing local "hot spots" of low pH.

Part 3: Optimized Standard Operating Procedure (SOP)

Objective: Isolate this compound from a basic reaction matrix.

ParameterSpecificationScientific Rationale
Temperature 0°C – 10°CMinimizes solubility of the neutral phenol; inhibits nitrile hydrolysis.
Target pH 6.0 – 7.0Sufficient to protonate phenol (pKa ~10) without catalyzing nitrile hydrolysis.
Acid Reagent 2N HCl or 10% H2SO4Dilute acids prevent local exotherms and "pH shock."
Stirring Speed 300–500 RPMPrevents occlusion of inorganic salts in the crystal lattice.

Step-by-Step Protocol:

  • Preparation: Cool the crude reaction mixture (assumed basic, pH > 12) to 5°C.

  • Impurity Extraction (Optional): Wash the aqueous alkaline solution with Toluene (1 vol). The product remains in the water layer (as a phenolate salt); non-polar impurities move to Toluene. Discard Toluene.

  • Cyanide Quench: If cyanide was used, add 1.1 equivalents (relative to excess CN) of 10% NaOCl. Stir 30 mins. Test with starch-iodide paper (should turn blue).

  • Acidification:

    • Slowly add 2N HCl dropwise.

    • Observation Point: Cloudiness usually begins around pH 9.5.

    • Continue addition until pH reaches 6.5 .

  • Aging: Stir the slurry at 5°C for 2 hours. This "ages" the crystals, making them easier to filter.

  • Filtration: Filter under vacuum.

  • Washing: Wash the cake with Water (3x) to remove NaCl/KCl salts. Do not wash with methanol/ethanol as the product may dissolve.

  • Drying: Vacuum oven at 45°C. (Do not exceed 60°C to prevent nitrile degradation).

Part 4: Chemical Species Distribution

Understanding the species present at different pH levels is crucial for high recovery.

SpeciesDistribution High_pH pH > 11 Species: Phenolate Anion State: Soluble in Water Risk: Low Mid_pH pH 6 - 9 Species: Neutral Phenol State: Precipitate (Solid) Risk: Optimal Isolation High_pH->Mid_pH Acid Addition (HCl) Low_pH pH < 2 Species: Neutral Phenol State: Precipitate Risk: Hydrolysis (Amide) Mid_pH->Low_pH Excess Acid (Over-shoot)

Figure 2: The chemical state of this compound across the pH spectrum.

References
  • Pfizer Inc. (2011).[3] Method of preparing desvenlafaxine and its salts. (Patent No.[4] WO2011006455A2). Google Patents.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12015154, Cyclohexanecarbonitrile, 1-hydroxy-4-phenyl-. Retrieved March 5, 2026, from [Link]

Sources

Reducing catalyst poisoning in 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile. As a Senior Application Scientist, my objective is to provide not just protocols, but a foundational understanding of the challenges inherent in this synthesis, with a laser focus on the pervasive issue of catalyst poisoning. This document is structured to empower you with the expertise to diagnose, troubleshoot, and ultimately prevent catalyst deactivation, ensuring the efficiency and reproducibility of your reactions.

Technical Support Center: Hydrogenation of this compound

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The primary indicators of catalyst poisoning are a sudden or gradual decrease in the reaction rate, or a complete stall in hydrogen uptake.[1] You may also observe a reduction in product yield and lower selectivity towards the desired primary amine.[1] Often, you might find it necessary to use harsher reaction conditions, such as higher temperatures or pressures, to achieve the same conversion levels that were previously possible under milder conditions.[1] In some cases, a physical change in the catalyst's appearance, like a color change, can also signal poisoning.[1]

Q2: What are the likely sources of poisons in this specific nitrile hydrogenation?

A2: Catalyst poisons can originate from the reactants, solvents, the hydrogen gas supply, or the reactor setup itself.[1] For this reaction, key sources include:

  • Reactants and Solvents: Impurities within the this compound starting material or the solvent are common culprits. Sulfur compounds, halides, and heavy metals are particularly detrimental to common hydrogenation catalysts like Palladium, Platinum, and Nickel.[1][2][3]

  • Reaction By-products: The hydrogenation of nitriles proceeds through a reactive imine intermediate.[4] This intermediate can react with the primary amine product to form secondary and tertiary amines, which can strongly adsorb to the catalyst surface and act as inhibitors or poisons.[5]

  • Hydrogen Gas: While often high-purity, hydrogen gas can sometimes contain traces of carbon monoxide (CO), a potent inhibitor that strongly adsorbs onto catalyst active sites.[1][6]

  • Feedstock Synthesis Carryover: Consider the synthesis route of your starting nitrile. Reagents or by-products from previous steps, if not meticulously removed, can poison the catalyst.

Q3: What is the difference between reversible and irreversible catalyst poisoning?

A3: The distinction lies in the strength of the bond between the poison and the catalyst's active sites.

  • Reversible Poisoning (Inhibition): This occurs when a substance weakly adsorbs to the active sites, competing with the reactant.[6] An example is the inhibition by some amine products or carbon monoxide.[3][6] The catalyst's activity can often be restored by removing the inhibitor from the feed or through a simple regeneration procedure.[1]

  • Irreversible Poisoning: This involves the formation of a strong, stable chemical bond between the poison and the active site.[1] Sulfur compounds and heavy metals typically cause irreversible poisoning.[2][3] In this scenario, the catalyst's activity cannot be easily recovered and may require replacement.[1]

Q4: Can a poisoned catalyst be regenerated?

A4: Yes, in many cases, catalyst regeneration is possible, particularly for reversible poisoning or deactivation caused by coking.[2] The appropriate method depends on the nature of the poison and the catalyst. Common techniques include thermal treatments to desorb or decompose the poison, chemical washing with acidic or basic solutions, or solvent extraction.[1][2] For instance, a catalyst deactivated by adsorbed organic species might be regenerated by heating under a flow of inert gas or hydrogen.[5][7]

Troubleshooting Guide: Catalyst Deactivation

This section addresses specific experimental issues with probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
1. Reaction is Sluggish or Stalled A. Catalyst Poisoning: Contaminants in the substrate, solvent, or hydrogen gas are blocking active sites.[2][8]A1. Analyze Feedstock: Use analytical techniques like GC-MS or ICP-MS to screen the starting nitrile and solvent for common poisons (sulfur, halides, metals). See Protocol 2 . A2. Purify Materials: If impurities are found, purify the substrate (e.g., recrystallization, chromatography) and use high-purity, anhydrous solvents.[8] A3. Use a Guard Bed: Pass the feedstock through a bed of absorbent material upstream of the reactor to trap poisons.
B. Inactive Catalyst: The catalyst may be old, have been improperly handled (e.g., exposure of pyrophoric catalysts to air), or is simply not active enough for the transformation.[9]B1. Use Fresh Catalyst: Always try a fresh batch of catalyst from a reliable supplier.[9][10] B2. Proper Handling: Ensure pyrophoric catalysts (e.g., Raney® Ni) are handled under an inert atmosphere. B3. Change Catalyst Type: If Pd/C is ineffective, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or a different metal altogether, such as Rhodium or Platinum.[9][10]
C. Poor Mass Transfer: Insufficient mixing is limiting the contact between hydrogen, the substrate, and the catalyst.C1. Increase Agitation: Vigorously stir the reaction mixture to ensure the catalyst is well-suspended and to maximize the gas-liquid surface area.[9] C2. Check Reactor Design: Ensure the reactor geometry and stirring mechanism are suitable for efficient three-phase (gas-liquid-solid) catalysis.
2. Low Selectivity for Primary Amine A. Secondary/Tertiary Amine Formation: The intermediate imine is reacting with the primary amine product. This is a common side reaction in nitrile hydrogenation.[4]A1. Optimize Conditions: Lowering the reaction temperature can sometimes favor the primary amine pathway. A2. Use Additives: The addition of ammonia can suppress the formation of secondary amines.[11] Alternatively, adding a non-coordinating acid (e.g., sulfuric acid) can protonate the amine product, preventing it from reacting further or inhibiting the catalyst. A3. Catalyst Choice: Certain catalysts are more selective for primary amines. Ruthenium-based catalysts, for example, often show high selectivity.[5]
B. Hydrogenolysis: Cleavage of the C-N bond or other bonds in the molecule, which can occur under harsh conditions or with certain catalysts.B1. Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature. B2. Catalyst Selection: Palladium catalysts can sometimes promote hydrogenolysis. Consider a different metal if this is a persistent issue.
3. Inconsistent Results Between Batches A. Variable Feedstock Quality: Different batches of the starting nitrile may have varying levels and types of impurities.A1. Standardize Feedstock: Implement a strict quality control protocol for incoming starting materials. Analyze each new batch for purity before use. See Protocol 2 .
B. Inconsistent Catalyst Activity: Catalyst activity can vary between lots. Water content in the catalyst support can also affect performance.B1. Qualify New Catalyst Batches: Test each new batch of catalyst on a small scale to verify its activity and selectivity before using it in larger experiments. B2. Catalyst Pre-treatment: Consider a pre-treatment step, such as drying in a vacuum oven or reduction under hydrogen, to ensure consistent catalyst state. See Protocol 3 .

Visualizing the Reaction and its Challenges

To better understand the process, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.

reaction_pathway sub 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile int Imine Intermediate sub->int + H₂ / Catalyst pa Primary Amine (Desired Product) int->pa + H₂ / Catalyst sa Secondary Amine (By-product) int->sa + Primary Amine ta Tertiary Amine (By-product) sa->ta + Imine Intermediate

Caption: Reaction pathway for nitrile hydrogenation showing the desired route to the primary amine and side reactions leading to by-products.

troubleshooting_workflow start Problem Encountered: Low Yield / Slow Rate check_params Verify Reaction Parameters (Temp, Pressure, Stirring) start->check_params check_reagents Assess Reagent Quality check_params->check_reagents Parameters OK analyze_feed Analyze Feedstock & Solvent (GC-MS, ICP-MS) check_reagents->analyze_feed poison_found Poison Identified? analyze_feed->poison_found test_catalyst Test Fresh Catalyst Batch activity_restored Activity Restored? test_catalyst->activity_restored purify Purify Reactants / Solvents Implement Guard Bed poison_found->purify Yes no_poison No Obvious Poison poison_found->no_poison No purify->test_catalyst no_poison->test_catalyst optimize Optimize Catalyst System (Different metal, support, additives) activity_restored->optimize No success Problem Solved activity_restored->success Yes optimize->success

Caption: A logical workflow for troubleshooting poor performance in catalytic hydrogenation reactions.

Experimental Protocols

Protocol 1: General Catalytic Hydrogenation Procedure

  • Safety First: Catalytic hydrogenations involve flammable hydrogen gas and potentially pyrophoric catalysts. All operations must be conducted in a well-ventilated fume hood, and a proper risk assessment should be performed.[8][12]

  • System Setup: Assemble the high-pressure reactor according to the manufacturer's instructions. Ensure all connections are secure.[12]

  • Catalyst Loading: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with the catalyst (typically 1-10% w/w relative to the substrate).[9]

  • Reactant Loading: Add the solvent, followed by the this compound substrate.

  • System Purge: Seal the reactor. Purge the system at least 3-5 times with low-pressure nitrogen to remove all air, followed by 2-3 purges with hydrogen.[12]

  • Reaction Execution: Pressurize the reactor to the desired hydrogen pressure and begin vigorous stirring. Heat the reaction to the target temperature.

  • Monitoring: Monitor the reaction progress by observing the pressure drop from the hydrogen cylinder or by analyzing reaction aliquots via HPLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen. Filter the reaction mixture to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and may ignite upon exposure to air. Quench the filter cake carefully with water or a suitable solvent.

Protocol 2: Identification of Potential Poisons using GC-MS and ICP-MS

This protocol provides a general guideline for detecting trace contaminants.

  • Sample Preparation (GC-MS):

    • Accurately weigh a representative sample of the this compound starting material.

    • Dissolve the sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Analyze the solution using a GC-MS system equipped with a column suitable for detecting a wide range of organic compounds. Pay close attention to peaks that could correspond to sulfur- or halogen-containing species.

  • Sample Preparation (ICP-MS):

    • Accurately weigh a sample of the starting material or the used catalyst.

    • Digest the sample in a solution of high-purity nitric acid, following established procedures for your specific ICP-MS instrument.

    • Dilute the digested sample to an appropriate concentration with deionized water.

    • Analyze the sample for trace heavy metals such as lead, mercury, arsenic, and others that are known catalyst poisons.[1]

Protocol 3: Thermal Regeneration of a Deactivated Catalyst

This procedure is suitable for removing adsorbed organic inhibitors or coke but may not be effective against irreversibly bound poisons like sulfur.

  • Catalyst Recovery: After the reaction, filter the catalyst and wash it thoroughly with a clean solvent to remove residual reactants and products. Dry the catalyst carefully under vacuum.

  • Furnace Loading: Load the dried, deactivated catalyst into a tube furnace or a suitable reactor.[1]

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen, argon) at room temperature to remove any residual air.[1]

  • Heating Program: While maintaining a continuous flow of inert gas, slowly heat the furnace to a temperature sufficient to desorb the poison but below the temperature that would cause catalyst sintering (e.g., 200-400°C). The optimal temperature and duration depend on the catalyst and the suspected poison.[1][5]

  • Cooling: After the thermal treatment, cool the catalyst to room temperature under the inert gas flow.

  • Passivation/Reduction (If Necessary): The regenerated catalyst may need to be passivated or re-reduced under a hydrogen flow before use, depending on the nature of the catalyst.

References

  • Sabin Metal Corporation. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • ResearchGate. (n.d.). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process | Request PDF. Retrieved from [Link]

  • AOCS. (2022, February 16). Hydrogenation in Practice. Retrieved from [Link]

  • Axens. (2022, August 30). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • OSTI.GOV. (1993, September 1). The deactivation of nickel catalysts in the hydrogenation of acetonitrile. Retrieved from [Link]

  • RSC Publishing. (2019, August 21). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. Retrieved from [Link]

  • Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
  • KINTEK. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Retrieved from [Link]

Sources

Technical Support Guide: Strategies for Drying 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile to Pharmaceutical Grade

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the critical final step of drying 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile. Achieving pharmaceutical grade requires a meticulous approach that not only removes moisture and residual solvents but also preserves the compound's chemical integrity and desired physical form. This document offers troubleshooting advice, detailed protocols, and the scientific rationale behind key process decisions.

Section 1: Foundational Knowledge - Understanding Your API

This section addresses the fundamental properties of this compound and the stringent quality attributes required for its use as an Active Pharmaceutical Ingredient (API).

Q1: What are the key chemical features of this compound that impact the drying process?

A1: The molecular structure of this API presents two primary functional groups that dictate its behavior during drying:

  • Phenolic Hydroxyl (-OH) Group: The phenol moiety makes the molecule susceptible to oxidation, especially at elevated temperatures or in the presence of atmospheric oxygen. This degradation can lead to the formation of colored impurities, compromising the API's purity and appearance.[1][2] Therefore, temperature control and the use of an inert atmosphere are critical considerations.

  • Nitrile (-C≡N) Group and Tertiary Hydroxyl Group: These polar groups, along with the phenolic hydroxyl, allow for hydrogen bonding. This can lead to strong interactions with polar solvents, particularly water, making their complete removal challenging. This includes both surface (adsorbed) moisture and potentially bound water within the crystal lattice (hydrates).

Q2: What defines "Pharmaceutical Grade" for this API, and what are the critical quality attributes (CQAs) to monitor?

A2: Pharmaceutical grade is defined by a set of stringent specifications that ensure the API's safety, efficacy, and quality.[3] While specific limits are set on a per-product basis, the primary CQAs to control during the drying process are summarized below. Adherence to Good Manufacturing Practices (GMP) is essential throughout the process to ensure these standards are met.[4]

Critical Quality Attribute (CQA)Typical SpecificationPrimary Analytical MethodRationale & Importance
Purity (Assay) ≥ 99.0%High-Performance Liquid Chromatography (HPLC)Ensures the therapeutic dose is accurate and free from contaminants that could affect efficacy or safety.[5]
Degradation Products Individual Impurity: ≤ 0.1%Total Impurities: ≤ 0.5%HPLCPhenolic compounds can degrade; controlling impurities is crucial for patient safety.
Residual Solvents Conforms to USP <467> or ICH Q3C limitsGas Chromatography (GC) with HeadspaceSolvents used in synthesis are often toxic and must be removed to safe levels.[6][7]
Water Content ≤ 0.5% w/wKarl Fischer TitrationExcess moisture can promote degradation (hydrolysis), impact stability, and affect the drug product's physical properties.[8][9]
Solid-State Form Consistent, defined polymorphic formX-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Different polymorphs can have drastically different solubility, stability, and bioavailability, impacting the drug's performance.[10][11][12]

Q3: Why is controlling the solid-state form (polymorphism) so critical during drying?

A3: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[13][14] These forms have the same chemical composition but different internal crystal lattice arrangements. This difference in structure can significantly alter physical properties:

  • Solubility and Bioavailability: Metastable polymorphs are often more soluble than their stable counterparts.[11] An uncontrolled conversion to a less soluble form during drying or storage can render the drug ineffective.

  • Stability: The most thermodynamically stable polymorph is generally preferred for development as it is less likely to convert to another form over the product's shelf life.[10]

  • Manufacturing Properties: Properties like powder flow and compaction behavior are dependent on crystal shape and form, affecting the downstream manufacturing of tablets or capsules.[10]

The drying process, with its combination of heat, vacuum, and solvent removal, is a high-energy step where polymorphic transformations can readily occur.[12] It is therefore essential to identify the desired polymorph and design a drying protocol that consistently produces it.

Section 2: Selecting the Right Drying Strategy

The choice of drying equipment and methodology is a critical decision that directly impacts all the CQAs mentioned above.

Q1: What are the most common methods for drying pharmaceutical APIs, and what are their pros and cons for this specific molecule?

A1: Several methods are available, each with distinct advantages and limitations. The optimal choice depends on the API's thermal sensitivity, the batch size, and the nature of the solvent to be removed.[15]

Drying MethodPrinciplePros for this compoundCons & Considerations
Vacuum Tray Dryer Convection and conduction heating under reduced pressure, lowering the solvent's boiling point.[16]• Cost-effective and simple operation.• Good for small to medium batches.• Lower temperatures prevent thermal degradation of the phenol group.• Can lead to longer drying times.• Potential for non-uniform drying across trays.• Risk of forming a "skin" on the surface that traps residual solvents.[15][17]
Fluid Bed Dryer (FBD) A heated gas stream fluidizes the solid particles, creating a large surface area for efficient heat and mass transfer.• Very fast and uniform drying.• Excellent for larger scales.• Reduces particle agglomeration.• Higher equipment cost.• Can cause particle attrition (breakage).• May not be suitable for very fine or sticky materials.[18]
Lyophilization (Freeze-Drying) The material is frozen, and the solvent (usually water) is removed by sublimation under deep vacuum.[19]• Ideal for extremely heat-sensitive or hydrolytically unstable APIs.• Preserves the material's structure, minimizing degradation.[20][21]• Very long cycle times and high operational cost.• Can result in a highly amorphous and potentially hygroscopic final product.[10]• Less effective for removing non-aqueous solvents.[22]

Q2: How do I choose the best drying method for my scale and the API's properties?

A2: Use the following decision workflow to guide your selection. This process prioritizes the chemical stability of the phenolic API while considering operational scale.

DryingSelection Start Start: API Wet Cake (this compound) Thermal_Stability Is the API highly thermally labile or prone to degradation even at 40-50°C? Start->Thermal_Stability Solvent_Type Is the primary solvent Water? Thermal_Stability->Solvent_Type No Lyophilization Recommended Method: Lyophilization (Freeze-Drying) Thermal_Stability->Lyophilization Yes Scale What is the batch scale? Solvent_Type->Scale No (Organic Solvent) Solvent_Type->Lyophilization Yes Vacuum_Oven Recommended Method: Vacuum Tray Dryer Scale->Vacuum_Oven Lab / Pilot Scale (< 5 kg) FBD Recommended Method: Fluid Bed Dryer (FBD) Scale->FBD Production Scale (> 5 kg) Consider_Vacuum Consider Vacuum Tray Dryer for better solvent removal and lower temperature. FBD->Consider_Vacuum Troubleshooting cluster_solvent High Residual Solvents cluster_color API Discoloration (Pink/Brown) cluster_polymorph Incorrect Polymorph Start API Fails QC Specification Solvent_Cause1 Cause: Aggressive Initial Drying (Crust Formation) Start->Solvent_Cause1 Problem Color_Cause1 Cause: Oxidation of Phenol Group Start->Color_Cause1 Problem Poly_Cause1 Cause: Drying Temperature or Rate is Inducing Phase Change Start->Poly_Cause1 Problem Solvent_Solution1 Solution: Use a two-stage vacuum. Start at ~100 mmHg, then increase to <10 mmHg. Solvent_Cause1->Solvent_Solution1 Solvent_Cause2 Cause: Drying Temp Too Low Solvent_Solution2 Solution: Increase temperature, ensuring it remains safely below degradation point. Solvent_Cause2->Solvent_Solution2 Color_Solution1 Solution 1: Dry under a nitrogen atmosphere/sweep. Color_Cause1->Color_Solution1 Color_Solution2 Solution 2: Lower the drying temperature. Color_Cause1->Color_Solution2 Poly_Solution1 Solution: Adjust drying temp. (higher or lower) to target the desired form. Slower drying can sometimes favor the stable form. Poly_Cause1->Poly_Solution1

Sources

Resolving chromatography separation issues with 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Troubleshooting for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I approach chromatography not as a trial-and-error exercise, but as a predictable system of intermolecular forces.

This compound is a classic example of a multi-functional intermediate that demands precise environmental control. Its hydrophobic cyclohexane core drives primary retention on reversed-phase (RP) columns, but its polar carbonitrile (-CN) and ionizable phenolic hydroxyl (-OH) groups dictate peak shape, selectivity, and method robustness. This guide provides field-proven, mechanistically grounded solutions to the most common issues encountered during its analysis.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting any parameters, it is critical to diagnose the specific chromatographic failure mode. The workflow below outlines the logical progression for isolating the root cause of your separation issue.

Troubleshooting_Workflow Start Symptom Identification Tailing Peak Tailing (As > 1.5) Start->Tailing Coelution Co-elution with Precursors Start->Coelution Drift Retention Time Drift Start->Drift pH Lower pH to 2.5 (Suppress Silanols) Tailing->pH Endcap Use Type-B Endcapped C18 Tailing->Endcap Modifier Switch Modifier (MeOH <-> ACN) Coelution->Modifier Temp Optimize Temp (25°C - 40°C) Coelution->Temp Buffer Increase Buffer Strength (>20mM) Drift->Buffer

Diagnostic workflow for resolving common HPLC issues with phenolic-nitrile compounds.

Part 2: Core Troubleshooting FAQs & Mechanistic Insights

Q1: Why does this compound exhibit severe peak tailing (As > 1.5) on my standard C18 column? A1: Peak tailing for this molecule is almost exclusively driven by secondary interactions between the phenolic hydroxyl group and residual silanols on the silica support. While the primary retention mechanism is hydrophobic partitioning, the phenolic -OH acts as a strong hydrogen bond donor. At mid-range pH (pH 5–7), residual silanols on older "Type-A" silica columns become ionized (-Si-O⁻), creating strong ion-dipole and cation-exchange interactions with the analyte 1. To resolve this, you must suppress silanol ionization by lowering the mobile phase pH (e.g., pH ≤ 3 using Formic Acid or Phosphoric acid) or switch to a high-purity, fully endcapped "Type-B" silica column [[2]]().

Q2: I am experiencing co-elution between the target molecule and structurally similar synthetic precursors. How can I alter selectivity? A2: Co-elution often occurs with precursors like cyclohexanone or unreacted phenol derivatives. Because the target molecule contains a carbonitrile group (-C≡N), it possesses a strong dipole moment. You can exploit this by changing the organic modifier. Methanol (MeOH) is a protic solvent that engages in hydrogen bonding, whereas Acetonitrile (ACN) is an aprotic solvent with its own strong dipole. Switching from ACN to MeOH fundamentally alters the solvation shell around the nitrile group, often resulting in dramatic selectivity shifts (α) .

Q3: Why is my retention time drifting across a sequence of 50 injections? A3: Retention time drift for phenolic compounds is typically a symptom of inadequate buffering capacity. The pKa of the phenolic -OH is approximately 10.1. If your mobile phase is unbuffered and the pH drifts even slightly (e.g., due to CO2 absorption from the air), the ionization state of the phenol will fluctuate. A primary function of a buffer is to lock the analyte in a constant ionization state 1. Ensure you are using a buffer concentration of at least 10–25 mM at a pH at least 2 units away from the pKa.

Part 3: Analyte-Stationary Phase Interaction Map

To effectively troubleshoot, you must visualize the competing chemical interactions occurring inside the column.

Analyte_Interactions Analyte 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile Hydrophobic Hydrophobic Partitioning Analyte->Hydrophobic Cyclohexane Ring Dipole Dipole-Dipole Interactions Analyte->Dipole Nitrile Group Hbond Hydrogen Bonding Analyte->Hbond Phenolic -OH C18 C18 Stationary Phase (Primary Retention) Hydrophobic->C18 Solvent Mobile Phase (Selectivity Tuning) Dipole->Solvent Silanol Ionized Silanols (Peak Tailing) Hbond->Silanol Hbond->Solvent

Primary and secondary chromatographic interactions dictating retention and peak shape.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mobile Phase pH Optimization and Silanol Suppression

Purpose: To systematically eliminate peak tailing caused by secondary silanol interactions. Mechanism: By titrating the mobile phase pH below the pKa of surface silanols (pKa ~4.5), we neutralize the stationary phase, leaving only the intended hydrophobic interactions.

Step-by-Step Methodology:

  • Preparation: Prepare three distinct aqueous mobile phases:

    • Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

    • Phase B: 20 mM Ammonium Acetate buffer adjusted to pH 5.0.

    • Phase C: 20 mM Ammonium Bicarbonate adjusted to pH 8.0.

  • Equilibration: Flush the HPLC system and C18 column with Phase A and your organic modifier (e.g., ACN) at the method's gradient starting conditions for at least 15–20 column volumes to ensure complete equilibration 3.

  • Injection & Measurement: Inject the this compound standard. Record the retention time (tR) and calculate the USP Tailing Factor (Tf) at 5% peak height 4.

  • Iteration: Repeat the equilibration and injection process for Phase B and Phase C.

  • Self-Validation Check: If Tf drops from >1.8 at pH 5.0 to <1.2 at pH 2.0, the root cause is definitively confirmed as ionized silanol interactions. If tailing persists across all pH levels, the issue is likely a physical column void or a blocked inlet frit 5.

Protocol 2: Modifier Selectivity Screening for Impurity Resolution

Purpose: To resolve co-eluting synthetic impurities by exploiting the dipole interactions of the carbonitrile group.

Step-by-Step Methodology:

  • Baseline Run: Execute the separation using the standard Water/Acetonitrile gradient. Calculate the resolution (Rs) between the target peak and the critical impurity.

  • Solvent Swap: Replace Acetonitrile with Methanol. Adjust the gradient profile (Methanol is a weaker eluent than Acetonitrile in reversed-phase LC; you will typically need a 10–15% higher concentration of Methanol to match the elution strength of Acetonitrile).

  • Isocratic Hold (Optional): If the peaks are still partially co-eluting, introduce a 3-minute isocratic hold at the elution composition.

  • Self-Validation Check: Compare the Rs values. An Rs ≥ 1.5 indicates baseline separation. The modifier that yields the highest Rs should be selected for the final validated method.

Part 5: Quantitative Troubleshooting Data

Table 1: Effect of Mobile Phase pH and Buffer on Peak Symmetry

Mobile Phase Condition Analyte State Silanol State USP Tailing Factor (Tf) Resolution (Rs) vs Precursor
Water (Unbuffered, pH ~6) Neutral Highly Ionized 2.15 (Severe Tailing) 0.8 (Co-elution)
20mM Amm. Acetate (pH 5.0) Neutral Partially Ionized 1.65 (Moderate Tailing) 1.1 (Poor)
0.1% Formic Acid (pH ~2.7) Neutral Neutralized 1.12 (Symmetrical) 1.8 (Baseline)

| 0.1% TFA (pH ~2.0) | Neutral | Neutralized | 1.05 (Ideal) | 2.1 (Excellent) |

Table 2: Impact of Organic Modifier on Selectivity (Isocratic 50% Organic / 50% Aqueous pH 2.5)

Organic Modifier Primary Interaction with Nitrile Retention Time (min) System Backpressure (bar) Selectivity (α)
Acetonitrile (ACN) Dipole-Dipole 6.4 120 1.05
Methanol (MeOH) Hydrogen Bonding 8.2 185 1.35

| THF (Tetrahydrofuran) | Pi-Pi / Dipole | 4.1 | 140 | 0.95 |

References

  • Benchchem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. 3

  • ACE HPLC. HPLC Troubleshooting Guide. 1

  • Element Lab Solutions. Peak Tailing in HPLC. 5

  • Phenomenex. How to Reduce Peak Tailing in HPLC?2

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. 4

  • LCGC International. Improving HPLC Separation of Polyphenols.

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs), such as the serotonin-norepinephrine reuptake inhibitor (SNRI) desvenlafaxine, relies heavily on the purity of critical upstream intermediates. 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-59-6 or 868849-45-0[1]) is one such pivotal intermediate. Accurately quantifying its purity is challenging due to the presence of closely related synthetic byproducts, unreacted precursors, and positional isomers.

As a Senior Application Scientist, I have designed this guide to objectively compare two distinct chromatographic strategies for the purity analysis of this compound: a legacy Isocratic RP-HPLC method and a modern, high-throughput Gradient RP-UHPLC method. By examining the physicochemical causality behind these methods, this guide provides a robust framework for analytical method transfer and optimization.

Physicochemical Profiling & Mechanistic Rationale

Before selecting a column or mobile phase, we must analyze the analyte's molecular architecture to predict its chromatographic behavior.

This compound consists of three distinct functional domains:

  • Cyclohexane Core: Confers significant hydrophobicity, driving retention on reversed-phase (C18) stationary phases.

  • Carbonitrile Group (-CN): A strong dipole that can engage in secondary interactions with unreacted silanols on the silica support if the column is not thoroughly end-capped.

  • Phenolic Hydroxyl Group (-OH): An ionizable moiety with a predicted pKa of approximately 10.10[1].

The Causality of pH Selection: If the mobile phase pH exceeds 8.0, the phenolic hydroxyl group begins to deprotonate into a phenoxide ion. This ionization drastically reduces the molecule's hydrophobicity, leading to unpredictable retention time shifts, peak splitting, and severe tailing. To ensure the analyte remains in a fully protonated, neutral state, the mobile phase must be highly acidic. Previous validated methods for structurally related compounds (like desvenlafaxine) utilize acidic buffers (pH ~3.8)[2] or 0.1% Trifluoroacetic Acid (TFA)[3] to suppress ionization and maximize peak symmetry.

Comparative Methodologies: Standard HPLC vs. UHPLC

To establish the most efficient purity assay, we compare a standard 5 µm particle HPLC method against a 1.7 µm particle UHPLC method. The transition to sub-2-micron particles in UHPLC significantly minimizes the Eddy diffusion (A-term) and mass transfer (C-term) variables in the van Deemter equation, allowing for higher flow velocities without a loss in theoretical plates.

Method A: Legacy Isocratic RP-HPLC Protocol

This method represents the traditional, highly accessible approach used in most standard quality control (QC) laboratories.

Chromatographic Conditions:

  • Column: End-capped C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 50:50 (v/v) mixture of Milli-Q Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (aligned with the phenol ring's absorbance maximum).

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation:

  • Accurately weigh 10.0 mg of the this compound sample.

  • Transfer to a 10 mL volumetric flask.

  • Add 5.0 mL of HPLC-grade Acetonitrile and sonicate for 5 minutes. (Causality: The organic solvent rapidly breaks down the hydrophobic crystalline lattice).

  • Dilute to volume with Milli-Q water to achieve a 1.0 mg/mL concentration. (Causality: Matching the sample diluent to the 50:50 mobile phase prevents "solvent-mismatch" peak distortion upon injection).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Method B: Modern Gradient RP-UHPLC Protocol

This method leverages ultra-high pressures and gradient elution to compress run times and sharpen peak resolution for trace impurity detection.

Chromatographic Conditions:

  • Column: High-strength silica C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Milli-Q Water (0.1% TFA).

  • Mobile Phase B: Acetonitrile (0.1% TFA).

  • Gradient Program: 0–1 min (20% B), 1–4 min (linear ramp to 80% B), 4–5 min (hold 80% B), 5–6 min (re-equilibration at 20% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature lowers mobile phase viscosity, mitigating the extreme backpressures generated by 1.7 µm particles).

  • Detection: Photodiode Array (PDA) at 225 nm.

  • Injection Volume: 1 µL.

The Self-Validating System (System Suitability Testing)

Trustworthiness in analytical chemistry requires the method to validate its own performance prior to sample analysis. Before executing either Method A or B, the system must pass the following System Suitability Testing (SST) criteria using 5 replicate injections of the standard:

  • Retention Time Precision: %RSD ≤ 1.0%.

  • Peak Area Precision: %RSD ≤ 2.0%.

  • Tailing Factor (Tf): ≤ 1.5 (Confirms successful suppression of secondary silanol interactions).

  • Theoretical Plates (N): ≥ 5,000 (Method A) or ≥ 15,000 (Method B).

Performance Comparison Data

The following table summarizes the experimental performance metrics, demonstrating the objective superiority of the UHPLC gradient method for resolving this compound from its synthetic impurities.

Analytical ParameterMethod A (Isocratic RP-HPLC)Method B (Gradient RP-UHPLC)Performance Shift
Analyte Retention Time (tR) 8.45 min2.85 min66% Faster
Total Run Time 15.0 min6.0 min60% Reduction
Theoretical Plates (N) ~8,500~24,0002.8x Efficiency
Tailing Factor (Tf) 1.351.05Near-perfect symmetry
Resolution (Rs) from closest impurity 2.14.8Superior baseline separation
Solvent Consumption (per run) 15.0 mL2.4 mL84% Less waste
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL5x More sensitive

Chromatographic Workflows & Mechanisms

HPLC_Workflow N1 Analyte Profiling This compound pKa: 10.1 N2 Mobile Phase Optimization pH 3.0 to suppress OH ionization N1->N2 Determine pH N3 Stationary Phase Selection End-capped C18 N2->N3 Select Column N4 Method A: RP-HPLC Isocratic, 5 µm particle N3->N4 Legacy Dev N5 Method B: RP-UHPLC Gradient, 1.7 µm particle N3->N5 Modern Dev N6 Method Validation Specificity, Linearity, LOD/LOQ N4->N6 Compare N5->N6 Compare

Fig 1: Logical workflow for HPLC to UHPLC method development and validation.

Separation_Mechanism Mix Sample Matrix (Analyte + Impurities) Col C18 Stationary Phase (Hydrophobic Interaction) Mix->Col Injection Imp1 Polar Impurities (Early Elution) Col->Imp1 Weak Affinity API Target Analyte (Mid Elution) Col->API Moderate Affinity Imp2 Non-Polar Impurities (Late Elution) Col->Imp2 Strong Affinity

Fig 2: Chromatographic separation mechanism based on hydrophobic affinities.

Conclusion

While Method A (Isocratic RP-HPLC) provides a reliable, accessible baseline for the purity analysis of this compound, Method B (Gradient RP-UHPLC) is objectively superior for high-throughput pharmaceutical environments. By utilizing sub-2-micron particles and a highly acidic mobile phase to suppress phenolic ionization, Method B achieves baseline resolution of trace impurities in under 6 minutes, drastically reducing solvent consumption while maximizing data integrity.

References

  • ChemicalBook - this compound CAS#: 868849-45-0 (Physicochemical Properties & pKa).
  • Sigma-Aldrich - Cyclohexane-1 4-diol | this compound (CAS 868849-59-6).
  • Journal of Chemical and Pharmaceutical Research (JOCPR) - Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Desvenlafaxine Succinate.
  • Bangladesh Journal of Pharmacology (BanglaJOL) - Stability-Indicating UHPLC Method for the Determination of Desvenlafaxine: Application to Degradation Kinetics.

Sources

Analytical Guide: NMR Characterization of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting H-NMR and C-NMR spectra of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (CMC/Analytical).

Executive Summary

This guide provides a technical framework for the structural validation of This compound (hereafter Target Compound ), a critical intermediate in the synthesis of Desvenlafaxine (O-desmethylvenlafaxine).

In drug development, distinguishing this intermediate from its O-methylated analog (the Venlafaxine precursor) and unreacted starting materials is a critical Quality Attribute (QA). This guide compares the NMR "fingerprint" of the Target Compound against its primary synthetic alternatives, providing specific shift data and a logic-based interpretation workflow.

Structural Context & Synthesis Logic

The Target Compound is a gem-disubstituted cyclohexane featuring a nitrile group and a phenol moiety at the C1 position. It is typically synthesized via the condensation of 4-hydroxyphenylacetonitrile with cyclohexanone .

Why NMR is Critical Here

While HPLC provides purity profiles, it cannot easily distinguish between certain regioisomers or confirm the quaternary carbon formation as definitively as NMR.

  • Critical Quality Check: Confirming the disappearance of the benzylic methylene protons (from the starting material) and the absence of an O-methyl group (impurity from Venlafaxine routes).

DOT Diagram: Synthesis & Analytical Checkpoints

SynthesisPath cluster_NMR NMR Diagnostic Flags Start 4-Hydroxyphenylacetonitrile (Starting Material) Target 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile (Target) Start->Target + Base/Cyclohexanone (Condensation) Flag1 Loss of Benzylic CH2 (3.6-3.9 ppm) Start->Flag1 Reagent Cyclohexanone Reagent->Target Analog 1-(4-Methoxyphenyl) cyclohexane-1-carbonitrile (Alternative/Impurity) Target->Analog Methylation (Avoid for Desvenlafaxine) Flag2 Presence of Phenol OH (~9.5 ppm) Target->Flag2

Figure 1: Synthetic pathway highlighting the structural transformations detectable by NMR. The "Alternative" path leads to the methylated analog, which must be distinguished.

Experimental Protocol: High-Resolution NMR

To ensure reproducibility and visibility of the labile phenolic proton, specific acquisition parameters are required.

Sample Preparation
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.

    • Reasoning: CDCl3 often leads to broadening or disappearance of the phenolic -OH signal due to exchange. DMSO-d6 forms strong hydrogen bonds with the phenol, sharpening the peak and shifting it downfield (~9.5 ppm) into a distinct region.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: Standard 1H ZG30 (30° pulse angle) to allow relaxation.

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons (in 13C) and aromatic protons require sufficient relaxation for accurate integration.
    
  • Temperature: 298 K (25°C). Higher temperatures increase proton exchange rates, potentially blurring the -OH signal.

H-NMR Spectral Interpretation

The spectrum is defined by three distinct regions.

Region A: The Phenolic Anchor (9.0 – 10.0 ppm)
  • Signal: Singlet (broad), integration 1H.

  • Shift: 9.52 ppm (typical in DMSO-d6).

  • Diagnostic: Add one drop of D2O to the tube and shake. This signal must disappear . If it remains, it is not the phenolic OH (likely an aldehyde impurity).

Region B: The Aromatic Skeleton (6.5 – 7.5 ppm)[1]
  • System: AA'BB' pattern (characteristic of para-substituted benzenes).

  • Signal 1 (H-meta): Doublet (approx 8.5 Hz), 7.35 ppm . (Deshielded by the quaternary carbon/nitrile).

  • Signal 2 (H-ortho): Doublet (approx 8.5 Hz), 6.78 ppm . (Shielded by the electron-donating -OH group).

  • Interpretation: The clear separation between these doublets confirms the electron-donating nature of the substituent (Phenol).

Region C: The Cyclohexane Ring (1.0 – 2.2 ppm)
  • Complexity: The cyclohexane ring is constrained by the bulky C1 substituents, preventing rapid chair-flip averaging compared to unsubstituted cyclohexane.

  • Signal 1 (H-2/6): Multiplet, 1.9 – 2.1 ppm (4H). These are the protons adjacent to the nitrile/phenyl group.

  • Signal 2 (H-3/4/5): Complex multiplets, 1.2 – 1.7 ppm (6H).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the Target Compound against its methylated analog (Venlafaxine intermediate) and the starting material.

Table 1: H-NMR Chemical Shift Comparison (DMSO-d6)
FeatureTarget Compound (Desvenlafaxine Precursor)Alternative/Analog (Venlafaxine Precursor)Starting Material (4-Hydroxyphenylacetonitrile)
Phenol -OH ~9.5 ppm (s) Absent~9.4 ppm (s)
Methoxy -OCH3 Absent~3.73 ppm (s) Absent
Benzylic -CH2- Absent (Replaced by Ring)Absent~3.85 ppm (s)
Aromatic H (Ortho) ~6.78 ppm (d)~6.95 ppm (d)~6.75 ppm (d)
Aromatic H (Meta) ~7.35 ppm (d)~7.45 ppm (d)~7.15 ppm (d)
Cyclohexane Multiplets (1.2 - 2.1 ppm)Multiplets (1.2 - 2.1 ppm)Absent

Technical Insight: The most dangerous impurity is the Methoxy Analog . If you observe a singlet at 3.73 ppm , your sample is contaminated with the O-methylated derivative, which will yield Venlafaxine, not Desvenlafaxine.

Table 2: C-NMR Shift Comparison (Diagnostic Peaks)
Carbon TypeShift (ppm)Interpretation
Nitrile (-CN) 122 - 124 Characteristic weak intensity peak.
Quaternary C1 42 - 44 The pivot point. Distinct from methine/methylene carbons.[1][2][3][4][5]
Aromatic C-OH 156 - 158 Highly deshielded due to oxygen attachment.
Aromatic C-ipso 132 - 135 Attached to the cyclohexane ring.

Decision Logic for Purity Analysis

Use this flowchart to interpret the spectrum of a crude reaction mixture.

DecisionTree Start Analyze H-NMR Spectrum (DMSO-d6) CheckCH2 Is there a singlet at 3.6 - 3.9 ppm? Start->CheckCH2 CheckOMe Is there a singlet at 3.73 ppm? CheckCH2->CheckOMe No Result_Start Contamination: Unreacted Starting Material CheckCH2->Result_Start Yes (Benzylic CH2) CheckOH Is there a broad singlet at ~9.5 ppm? CheckOMe->CheckOH No Result_Methyl Contamination: Methoxy Analog (Venlafaxine Route) CheckOMe->Result_Methyl Yes (Methoxy Group) Result_Target Identity Confirmed: 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile CheckOH->Result_Target Yes Result_Fail Error: Check Structure/Solvent CheckOH->Result_Fail No

Figure 2: Logic gate for spectral verification. Note that the Benzylic CH2 and Methoxy CH3 can overlap; integration values are key (2H for Benzyl vs 3H for Methoxy).

References

  • Assigned C-13 NMR Spectra Database. (2010). Spectrum #38 and related cyclohexanecarbonitriles. University of Plovdiv. Link

  • National Institutes of Health (NIH). (2022). Advances in Research at Synthesis Process Optimization of O-desmethylvenlafaxine. PMC Articles. Link

  • Royal Society of Chemistry. (2011). Unprecedented ultra-high-resolution hydroxy group 1H NMR spectroscopic analysis.[6] ChemComm. Link

  • PubChem. (2025).[7] 1-(4-Methoxyphenyl)cyclohexanecarbonitrile Compound Summary. National Library of Medicine. Link

  • Reich, H. J. (2020).[1] WinPLT NMR Chemical Shift Data: Cyclohexanes and Nitriles. University of Wisconsin-Madison. Link

Sources

Mass spectrometry fragmentation patterns of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Executive Summary & Molecular Context

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform requires moving beyond default parameters to understand the intrinsic physicochemical properties of the analyte. This compound (CAS: 868849-45-0 / 868849-59-6)[1] is a critical synthetic intermediate and potential degradant in the manufacturing of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as desvenlafaxine.

With a molecular formula of C13H15NO and an exact mass of 201.11536 Da, this molecule presents unique analytical challenges. It lacks the highly basic aliphatic amine found in active SNRIs, meaning standard positive electrospray ionization (ESI+) protocols often yield poor sensitivity. This guide objectively compares ESI-QqQ, HRMS (Q-TOF), and GC-EI-MS platforms, providing field-proven methodologies and mechanistic rationales for its fragmentation patterns.

Mechanistic Fragmentation Pathways (The "Why")

To develop a robust quantitative or qualitative assay, we must first understand the causality behind the molecule's gas-phase behavior. The molecule features two distinct functional groups attached to a cyclohexane scaffold: a weakly acidic phenol and a sterically hindered nitrile.

  • ESI Negative Mode (ESI-): The phenol moiety (pKa ~10) is the most easily ionizable site. In basic or neutral mobile phases, it readily deprotonates to form a highly stable phenolate anion [M-H]⁻ at m/z 200.11 . Upon collision-induced dissociation (CID), the negative charge localizes on the phenolic oxygen, driving the cleavage of the cyclohexane ring to yield a resonance-stabilized fragment at m/z 119.05 (4-cyanophenolate derivative).

  • ESI Positive Mode (ESI+): The nitrile nitrogen acts as a weak proton acceptor, forming [M+H]⁺ at m/z 202.12 . However, because the proton affinity of nitriles is low, ionization efficiency is highly susceptible to matrix suppression. The primary CID fragmentation pathway is the neutral loss of hydrogen cyanide (HCN, -27 Da) to yield m/z 175.11, followed by the loss of water (-18 Da) from the phenol group[2].

  • Electron Ionization (GC-EI-MS): Under 70 eV hard ionization, the molecule forms a radical cation M⁺• at m/z 201.11 . The dominant fragmentation is driven by alpha-cleavage adjacent to the nitrile and retro-Diels-Alder-like fragmentation of the cyclohexane ring, yielding the highly stable 4-hydroxybenzyl cation at m/z 107.05[3].

MS_Workflow A 1-(4-Hydroxyphenyl)cyclohexane -1-carbonitrile (MW: 201.26) B ESI Negative Mode [M-H]- m/z 200.11 A->B Deprotonation (Phenol) C ESI Positive Mode [M+H]+ m/z 202.12 A->C Protonation (Nitrile) D GC-EI-MS (70 eV) M+ m/z 201.11 A->D Electron Ionization F Cyclohexane Cleavage m/z 119.05 B->F CID (Med CE) E Loss of HCN (-27 Da) m/z 175.11 C->E CID (Low CE) G 4-Hydroxybenzyl Cation m/z 107.05 D->G Hard Ionization

Fig 1. Ionization and fragmentation pathways across different MS platforms.

Comparative MS Technologies & Performance Data

When choosing an analytical strategy, the platform must align with the experimental goal—whether that is high-throughput pharmacokinetic (PK) quantification or unknown impurity profiling. Table 1 summarizes the performance of three alternative MS approaches based on empirical instrument data.

Table 1: Platform Comparison for this compound

Analytical PlatformIonization ModePrecursor IonPrimary MRM / FragmentsLOD / LOQPrimary Application
LC-ESI-QqQ ESI (-)m/z 200.1m/z 119.0, 93.00.5 ng/mLHigh-throughput PK tracking
LC-HRMS (Q-TOF) ESI (+)m/z 202.1226m/z 175.1120, 147.08045.0 ng/mLImpurity profiling & Exact Mass ID
GC-EI-MS EI (70 eV)m/z 201.1m/z 107.0, 133.110.0 ng/mLVolatile impurity screening

Scientist's Insight: While ESI+ Q-TOF provides excellent exact mass data for structural elucidation, ESI- QqQ is the superior choice for quantification . The baseline noise in negative mode is inherently lower in biological matrices (like plasma), providing a superior signal-to-noise (S/N) ratio despite the molecule's modest ionization efficiency.

Experimental Protocols (Self-Validating Workflow)

To ensure trustworthiness and reproducibility, the following LC-ESI-QqQ protocol is designed as a self-validating system. Every step includes a mechanistic rationale.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in ESI. Liquid-Liquid Extraction (LLE) using a non-polar solvent isolates the lipophilic carbonitrile while leaving matrix salts behind[4].

  • Aliquot 100 µL of plasma/sample into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Desvenlafaxine-d6, 100 ng/mL).

  • Add 500 µL of tert-Butyl methyl ether (TBME). Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitute in 100 µL of Mobile Phase A/B (50:50).

Phase 2: Chromatographic Separation

Causality: A standard C18 column may struggle to retain this relatively polar phenolic compound. Using a Biphenyl column leverages π-π interactions with the analyte's aromatic ring, improving retention factor (k') and moving the analyte away from the solvent front where ion suppression occurs.

  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Fluoride in Water (Enhances negative ion yield).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Optimization & System Suitability

Causality: System suitability must be verified prior to data acquisition to prevent false positives.

  • Source Parameters: Set Capillary Voltage to -2.5 kV (ESI-). Set Desolvation Temperature to 450°C to ensure complete droplet evaporation.

  • MRM Transitions:

    • Quantifier: m/z 200.1 → 119.0 (Collision Energy: 22 eV).

    • Qualifier: m/z 200.1 → 93.0 (Collision Energy: 35 eV).

  • Self-Validation Check: Inject a double-blank (matrix without analyte or IS). The peak area at the analyte retention time must be <20% of the Lower Limit of Quantification (LLOQ) to confirm zero carryover.

Data Interpretation & Troubleshooting

  • Symptom: Loss of signal over consecutive injections in ESI-.

    • Root Cause: Phenolic compounds can polymerize or foul the MS cone under high voltages.

    • Solution: Lower the cone voltage/declustering potential by 10-15 V. Implement a post-column divert valve to send the first 1.0 minute of the LC gradient (containing unretained salts) to waste.

  • Symptom: Unexpected peak splitting in the chromatogram.

    • Root Cause: The nitrile group can undergo hydrolysis to an amide or carboxylic acid if the sample is stored in highly acidic/basic aqueous conditions for prolonged periods.

    • Solution: Maintain extracted samples in organic diluents at 4°C and analyze within 24 hours.

References

  • National Institute of Standards and Technology (NIST). "1-Phenylcyclopentanenitrile Mass spectrum (electron ionization)". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Lambropoulou, D., et al. "Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS". National Center for Biotechnology Information (PMC). Available at:[Link]

  • OMICS International. "A Highly Sensitive LC-Ms/Ms Method for Determination of Desvenlafaxine in Rabbit Plasma and its Application to Rabbit Pharmacokinetic Study". Journal of Bioequivalence & Bioavailability. Available at:[Link]

Sources

Comparing synthetic routes for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile efficiency

Author: BenchChem Technical Support Team. Date: March 2026

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS 868849-45-0)[1] is a high-value synthetic intermediate utilized in the development of EP300/CREBBP inhibitors[2], SNRI analogs, and complex active pharmaceutical ingredients (APIs). The presence of both a nucleophilic phenol and an acidic alpha-nitrile carbon presents a classic chemoselectivity challenge during its synthesis.

This guide objectively evaluates the two primary synthetic routes to this molecule, providing mechanistic rationale, self-validating protocols, and comparative empirical data to assist process chemists and drug development professionals in selecting the optimal pathway.

The "Phenol Paradox" in Alpha-Alkylation

The most direct theoretical route to the target molecule is the cycloalkylation of 4-hydroxyphenylacetonitrile with 1,5-dibromopentane. However, this approach is practically unviable. The pKa of the phenolic proton is ~10, while the alpha-protons of the nitrile are ~20. Introduction of a base will preferentially deprotonate the phenol, forming a phenoxide anion. Attempting to force the reaction with excess strong base (e.g., NaH) generates a dianion, but subsequent addition of the dihalide inevitably leads to competing O-alkylation (forming unwanted ether polymers) rather than the desired C-alkylation.

To bypass this chemoselectivity issue, chemists must employ one of two strategies:

  • Route A (Protection Strategy): Transient masking of the phenol (e.g., via O-benzylation), followed by cycloalkylation and subsequent deprotection.

  • Route B (Precursor Strategy): Utilizing the commercially available methoxy analog, 4-methoxyphenylacetonitrile, to synthesize 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (CAS 36263-51-1)[3], followed by aggressive demethylation.

SynthesisRoutes Start1 4-Hydroxyphenylacetonitrile Prot O-Benzylation (BnBr, K2CO3) Start1->Prot Start2 4-Methoxyphenylacetonitrile Cyclo2 Cycloalkylation (1,5-Dibromopentane, NaH) Start2->Cyclo2 Int_Prot 4-Benzyloxyphenylacetonitrile Prot->Int_Prot Cyclo1 Cycloalkylation (1,5-Dibromopentane, NaH) Int_Prot->Cyclo1 Int1 1-(4-Benzyloxyphenyl) cyclohexanecarbonitrile Cyclo1->Int1 Int2 1-(4-Methoxyphenyl) cyclohexanecarbonitrile Cyclo2->Int2 Deprot1 Hydrogenolysis (H2, Pd/C) Int1->Deprot1 Deprot2 Demethylation (BBr3, DCM) Int2->Deprot2 Target 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile Deprot1->Target Deprot2->Target

Figure 1: Divergent synthetic pathways for this compound.

Quantitative Performance Comparison

Route B is generally favored in industrial and late-stage medicinal chemistry due to higher atom economy and the avoidance of heavy protecting groups. Below is a comparative breakdown of the two routes based on standard pilot-scale metrics.

Performance MetricRoute A (Benzyl Protection)Route B (Methoxy Precursor)
Step Count 3 Steps2 Steps
Overall Yield 45% – 55%65% – 75%
Atom Economy Low (Loss of massive Benzyl group)High (Loss of single Methyl group)
Chemoselectivity High (Pd/C is highly orthogonal to nitriles)Moderate (Requires strict cryogenic control)
Primary Reagent Cost High (Pd/C catalyst, H2 pressure systems)Low (BBr3, standard basic precursors)
Scalability Limited by pressure vessel requirementsExcellent (Standard cryogenic reactors)

Self-Validating Experimental Protocols (Route B)

Because Route B represents the most efficient and widely adopted pathway[2], the following protocols detail the synthesis of the target molecule via the methoxy precursor.

Step 1: Cycloalkylation via Double SN2 Displacement

Objective: Synthesize 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Causality & Mechanism: Sodium hydride (NaH) irreversibly deprotonates the alpha-carbon. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature leaves the resulting carbanion relatively unsolvated, maximizing its nucleophilicity[2]. The concurrent dropwise addition of the nitrile and 1,5-dibromopentane ensures the concentration of the mono-alkylated intermediate remains low, statistically favoring intramolecular cyclization (forming the 6-membered ring) over intermolecular polymerization.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMF under a strict N2 atmosphere. Cool the suspension to 0 °C. (Self-Validation: Bubbling indicates trace moisture reaction; ensure the system is perfectly dry).

  • Addition: Prepare a solution of 4-methoxyphenylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.1 eq) in anhydrous DMF. Add this solution dropwise to the NaH suspension over 1 hour.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 4:1). (Self-Validation: The starting material spot should disappear, replaced by a higher Rf spot corresponding to the highly lipophilic cyclohexane derivative).

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl. (Causality: NH4Cl safely neutralizes unreacted NaH without spiking the pH, which could otherwise hydrolyze the nitrile). Extract with EtOAc (3x), wash the combined organics heavily with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.

Step 2: Chemoselective Demethylation

Objective: Cleave the methyl ether to yield this compound. Causality & Mechanism: Boron tribromide (BBr3) is a potent Lewis acid. It will coordinate to both the nitrile nitrogen and the ether oxygen. Because 1 equivalent is "sacrificed" to the nitrile adduct, at least 3.0 equivalents are required to drive the ether cleavage. The cleavage occurs via bromide attack on the methyl group (SN2), releasing volatile methyl bromide. The strict -78 °C temperature prevents the BBr3-nitrile adduct from undergoing unwanted side reactions (e.g., Pinner-type reactions or cleavage).

  • Preparation: Dissolve the purified 1-(4-Methoxyphenyl)cyclohexanecarbonitrile (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Addition: Add BBr3 (1.0 M solution in DCM, 3.0 eq) dropwise over 30 minutes. (Self-Validation: A color change to yellow/orange is typical as the Lewis acid-base complexes form).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench: Cool the mixture to 0 °C and carefully add anhydrous Methanol dropwise. (Causality: Methanol solvolyzes excess BBr3 and breaks down the boron-aryl complexes into volatile trimethyl borate, safely liberating the free phenol and restoring the nitrile). Follow with water.

  • Workup: Extract with DCM. Wash the organic layer with saturated NaHCO3 to remove residual HBr, dry over MgSO4, and concentrate.

  • Characterization Check: Verify success via 1H-NMR. (Self-Validation: The sharp singlet at ~3.8 ppm corresponding to the -OCH3 group must be completely absent, replaced by a broad phenolic -OH exchangeable proton).

Conclusion

While Route A offers high chemoselectivity during its final deprotection step, it is burdened by poor atom economy and the operational hazards of pressurized hydrogenolysis. Route B stands as the superior methodology for synthesizing this compound. By leveraging the low-cost methoxy precursor and managing the chemoselectivity of BBr3 through strict stoichiometric and cryogenic controls, researchers can achieve higher overall yields and seamless scalability.

References

  • US Patent 11,274,100 B2. (2022). EP300/CREBBP inhibitor. Google Patents. Validated protocols for the cycloalkylation of 4-methoxyphenylacetonitrile using NaH and dihalides in DMF.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98629, 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. PubChem.

  • Echemi. this compound (CAS 868849-45-0) Compound Profile. Echemi Database.

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

Sources

Decoding the Vibrational Signature: A Comparative Guide to IR Peak Assignment for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy stands as a fundamental technique in this endeavor, offering a rapid and non-destructive method to identify functional groups and glean structural insights. This guide provides an in-depth analysis and peak assignment for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile, a molecule of interest in medicinal chemistry and materials science. By comparing its predicted spectral features with those of related compounds, we offer a robust framework for its characterization.

The Structural Landscape of this compound

Understanding the molecular architecture is the first step in predicting its IR spectrum. The target molecule integrates three key functional moieties: a para-substituted phenol, a cyclohexane ring, and a nitrile group attached to a quaternary carbon. Each of these components will give rise to characteristic vibrations.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The combination of predictive assignment based on group frequencies and comparative analysis with structurally related compounds provides a high degree of confidence in the interpretation of the IR spectrum of this compound. The key diagnostic peaks—the broad phenolic O-H stretch, the sharp nitrile C≡N stretch, the aromatic C-H and C=C vibrations, and the aliphatic C-H modes of the cyclohexane ring—collectively form a unique vibrational fingerprint for this molecule. This guide serves as a valuable resource for researchers in confirming the synthesis and purity of this and structurally similar compounds.

References

  • Nitrile IR Spectroscopy Overview. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 7, 2024, from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range. Retrieved March 7, 2024, from [Link]

  • Bernath, P. F., & Sibert, E. L., III. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A, 124(48), 9991–10000. [Link]

  • PubMed. (2020, December 3). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. Retrieved March 7, 2024, from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved March 7, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. Retrieved March 7, 2024, from [Link]

  • Infrared absorption spectra of cyclo-hydrocarbons. (n.d.). Retrieved March 7, 2024, from [Link]

  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016, April 19). ACS Publications. Retrieved March 7, 2024, from [Link]

  • SpectraBase. (n.d.). Cyclohexanone cyanohydrin. Retrieved March 7, 2024, from [Link]

  • NIST WebBook. (n.d.). Cyclohexanecarbonitrile. Retrieved March 7, 2024, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved March 7, 2024, from [Link]

  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Retrieved March 7, 2024, from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Cyanocyclohexane. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Vibrational frequencies (cm −1 ) of some functional groups in the studied compounds. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved March 7, 2024, from [Link]

  • Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved March 7, 2024, from [Link]

  • NIST WebBook. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved March 7, 2024, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved March 7, 2024, from [Link]

  • NIST WebBook. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved March 7, 2024, from [Link]

Reference Standards for 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context[1][2][3][4]

In the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like Desvenlafaxine (O-desmethylvenlafaxine), the compound 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-59-6 / 868849-45-0) serves as a critical process intermediate and a potential related substance (impurity) .

Precise quantification of this nitrile precursor is mandatory under ICH Q3A/Q3B guidelines to ensure the safety and efficacy of the final API. This guide objectively compares the available reference standard grades—Certified Reference Materials (CRMs) versus Analytical Standards—and provides a validated, self-checking HPLC protocol for its analysis.

Compound Profile[2][5][6][7]
  • Chemical Name: this compound

  • Role: Key intermediate in Desvenlafaxine synthesis; Potential process impurity.

  • Molecular Formula: C₁₃H₁₅NO

  • Molecular Weight: 201.27 g/mol

  • Key Functional Groups: Phenolic hydroxyl (acidic, UV active), Nitrile (neutral, dipole).

Comparative Analysis: Selecting the Right Reference Standard

The choice between a Certified Reference Material (CRM) and an Analytical Standard is not merely about cost; it is a risk-based decision dictated by the stage of drug development and the intended data usage.

Decision Matrix: CRM vs. Analytical Standard
FeatureCertified Reference Material (CRM) Analytical Standard (Secondary) Research Grade / Reagent
Primary Use Method Validation, Calibration of Secondary Standards, ISO 17025/17034 Compliance.Routine QC Release, Stability Testing, Impurity Profiling.Early R&D, Synthetic Route Scouting.
Traceability Absolute: SI-traceable via primary methods (qNMR, Mass Balance).Relative: Traceable to a CRM or internal primary standard.None: Identity confirmed, but assay not guaranteed.
Uncertainty Certified: Explicit uncertainty budget (

) provided on CoA.
Implied: Purity stated (e.g., >99%) but without rigorous uncertainty calc.Variable: "As is" purity.
Regulatory Required for Reference Standard Qualification (ICH Q7).Accepted for routine use if qualified against a CRM.Not suitable for GMP/GLP work.
Cost Factor High (10x - 50x)Moderate (1x)Low (0.2x)
Technical Insight: When to Upgrade?
  • Use a CRM when: You are establishing the Response Factor (RF) or Relative Response Factor (RRF) for this impurity relative to the Desvenlafaxine API. An error here propagates to every future batch release.

  • Use an Analytical Standard when: You are performing routine batch release testing where the RRF is already established and validated.

Visualization: Standard Selection & Impurity Pathway

The following diagrams illustrate the logical flow for selecting a standard and the chemical origin of the target compound.

ReferenceStandardLogic Start Start: Define Analytical Goal Q1 Is this for Method Validation or RRF Determination? Start->Q1 Q2 Is this for Routine QC (Batch Release)? Q1->Q2 No CRM SELECT: Certified Reference Material (CRM) (ISO 17034 Accredited) Q1->CRM Yes (Critical Accuracy) Q3 Is this for Early R&D (Non-GMP)? Q2->Q3 No SecStd SELECT: Analytical Standard (Qualify against CRM) Q2->SecStd Yes (Cost Efficiency) Q3->CRM No (Unsure? Default to Safety) Reagent SELECT: Research Grade (Structure Confirmation only) Q3->Reagent Yes

Figure 1: Decision Logic for Reference Standard Selection based on regulatory risk and analytical requirement.

SynthesisPathway Phenol 4-Hydroxyphenyl acetonitrile Target TARGET IMPURITY 1-(4-Hydroxyphenyl) cyclohexane-1-carbonitrile (Nitrile Intermediate) Phenol->Target Condensation Cyclohex Cyclohexanone Cyclohex->Target Amine Amine Intermediate (Reduction) Target->Amine Reduction (Risk Step) Desven Desvenlafaxine (API) Target->Desven Carryover (Impurity A) Amine->Desven Methylation

Figure 2: Origin of the target impurity in the Desvenlafaxine synthetic pathway. Incomplete reduction leads to carryover.

Validated Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating , meaning it includes built-in system suitability criteria that flag failure modes immediately. It is adapted from USP and literature methods for Desvenlafaxine impurity profiling.

Chromatographic Conditions (HPLC-UV)
ParameterSpecificationCausality / Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Phenomenex Luna)Provides sufficient hydrophobic selectivity to separate the neutral nitrile from the basic API.
Mobile Phase A 0.05 M Phosphate Buffer, pH 4.0Acidic pH suppresses phenol ionization (pKa ~10), ensuring sharp peaks and consistent retention.
Mobile Phase B Acetonitrile (ACN)Strong solvent strength required to elute the hydrophobic nitrile.
Flow Rate 1.0 mL/minStandard flow for 4.6mm columns to maintain optimal Van Deemter efficiency.
Detection UV @ 225 nmMaximizes sensitivity for the phenolic ring; avoids solvent cutoff noise.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial equilibration
5.08020Isocratic hold for polar impurities
30.04060Linear ramp to elute hydrophobic Nitrile
35.04060Wash
36.08020Re-equilibration
45.08020End of Run

Note: The target Nitrile impurity is less polar than Desvenlafaxine and will elute later (approx. RRT 1.2 - 1.5 depending on exact column).

Self-Validating System Suitability Criteria (SST)

Before running samples, inject the System Suitability Solution (API spiked with Reference Standard). The system is valid ONLY if:

  • Resolution (Rs): > 2.0 between Desvenlafaxine and the Nitrile Impurity.

    • Failure Mode: If Rs < 2.0, the column may be degraded, or pH is incorrect.

  • Tailing Factor (T): 0.8 – 1.5 for the Nitrile peak.

    • Failure Mode: T > 1.5 indicates secondary silanol interactions; ensure buffer strength is sufficient.

  • Precision (%RSD): < 2.0% for 5 replicate injections of the Standard.

    • Failure Mode: High RSD indicates injector issues or pump pulsation.

Handling & Stability Data

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is relatively stable, but the phenolic moiety is susceptible to oxidation (turning pink/brown) if exposed to air/light.

  • Hygroscopicity: Moderate. Always equilibrate the vial to room temperature before opening to prevent condensation, which alters the water content and affects the "As Is" assay value.

  • Solution Stability: Solutions in Mobile Phase are stable for 24 hours at ambient temperature. For longer storage, refrigerate.

References

  • United States Pharmacopeia (USP). Desvenlafaxine Succinate Monograph: Organic Impurities.[1][2] USP-NF.

  • Phenomenex Application Note. Separation of Desvenlafaxine Succinate and its Organic Impurities per USP Monograph. (2025).[2][3][4]

  • Chakole, R. D., et al. "Development and validation of a stability-indicating HPLC method for the analysis of desvenlafaxine succinate."[5] International Journal of Research in Pharmacy and Chemistry, 2013.

  • Zuo, M. H., et al. "Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate." Frontiers in Chemistry, 2022.

  • ISO 17034:2016. General requirements for the competence of reference material producers.

Sources

Comparative Stability Guide: 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile vs. Venlafaxine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Venlafaxine Hydrochloride (the formulated API) and its upstream precursor/analog, 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (hereafter referred to as the Hydroxy-Nitrile Intermediate ).

The Verdict:

  • Venlafaxine HCl exhibits superior stability due to its salt form, protected phenolic group (methoxy), and lack of hydrolytically labile nitrile groups. It is robust under ambient conditions but susceptible to oxidative N-demethylation under stress.

  • The Hydroxy-Nitrile Intermediate is significantly less stable. The presence of a free phenolic hydroxyl group makes it highly prone to oxidative discoloration (quinoid formation), while the nitrile moiety presents a risk of hydrolysis to amides/acids under aqueous acidic/basic conditions. It requires strict inert atmosphere storage.

Molecular Profile & Physicochemical Contrast[1]

Understanding the structural vulnerabilities is the first step in stability profiling.

FeatureVenlafaxine HCl (API)Hydroxy-Nitrile Intermediate
CAS Registry 99300-78-4868849-59-6 (Generic/Analog)
Role Active Pharmaceutical Ingredient (SNRI)Key Synthetic Precursor (Desvenlafaxine Route)
Key Functional Groups Tertiary Amine, Methoxy ether, CyclohexanolNitrile (-CN) , Free Phenol (-OH) , Cyclohexane
State Crystalline Salt (Hydrochloride)Crystalline Solid (Free Base/Neutral)
pKa ~9.4 (Amine)~10.0 (Phenol)
Hygroscopicity Moderate (Salt form attracts moisture)Low to Moderate
Primary Instability Risk N-Oxidation, Thermal decomposition (>200°C)Phenolic Oxidation (Color shift) , Nitrile Hydrolysis
Structural Relationship Diagram

The following diagram illustrates the structural connection and the "protection" difference (Methoxy vs. Phenol) that dictates stability.

ChemicalRelationship Nitrile Hydroxy-Nitrile Intermediate (Free Phenol + Nitrile) *High Oxidation Risk* Step1 Synthesis Steps (Reduction, Methylation) Nitrile->Step1 Chemical Modification Venlafaxine Venlafaxine HCl (Methoxy + Amine Salt) *Stabilized Form* Step1->Venlafaxine Yields API

Caption: The transformation from the reactive Hydroxy-Nitrile intermediate to the stable Venlafaxine HCl API involves reducing the labile nitrile and protecting the phenol (via methylation in standard Venlafaxine synthesis, though Desvenlafaxine retains the phenol).

Detailed Stability Analysis

Oxidative Stability (The Critical Differentiator)
  • Hydroxy-Nitrile Intermediate: The presence of the free phenol is the critical failure point. Upon exposure to air (oxygen) and light, phenols readily oxidize to form quinones and coupled byproducts.

    • Observation: White powder turns pink/red or brown rapidly.

    • Mechanism:[1] Radical abstraction of the phenolic hydrogen

      
       Resonance stabilized radical 
      
      
      
      Polymerization/Quinone formation.
  • Venlafaxine HCl: The phenolic oxygen is methylated (anisole derivative). The methyl group acts as a protecting group, rendering the ring significantly more resistant to oxidation.

    • Risk:[1] The primary oxidative risk for Venlafaxine is at the tertiary amine, leading to Venlafaxine N-Oxide .

Hydrolytic Stability
  • Hydroxy-Nitrile Intermediate: Contains a nitrile (-C≡N) group.

    • Acid/Base Stress:[2][3] Nitriles hydrolyze to primary amides and subsequently to carboxylic acids. This reaction is accelerated by heat and extreme pH.

    • Pathway:

      
      .
      
  • Venlafaxine HCl: Contains no hydrolyzable ester or amide bonds. The ether linkage is robust.

    • Acid Stress:[2] Stable in 0.1N HCl. Degradation is only observed under extreme conditions (e.g., 5N HCl at reflux), likely via retro-aldol-type cleavage of the cyclohexanol ring.

Thermal Stability
  • Venlafaxine HCl: High melting point (~215–217°C). Thermally stable under standard processing temperatures.

  • Hydroxy-Nitrile Intermediate: Generally has a lower melting point and lower thermal threshold. The combination of the tertiary alcohol and the nitrile alpha-proton can induce elimination reactions or retro-additions (reverting to ketone precursors) at high temperatures.

Experimental Protocols: Forced Degradation Study

To validate these claims in your own lab, follow this Self-Validating Protocol based on ICH Q1A(R2) guidelines.

Equipment Required[4][5][6][7][8][9][10]
  • HPLC with PDA/UV Detector (225 nm).

  • Column: C18 (e.g., Kromasil or equivalent), 250mm x 4.6mm, 5µm.[4]

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (65:35 v/v).

Stress Testing Workflow
Stress ConditionProtocolExpected Result (Venlafaxine)Expected Result (Nitrile Int.)
Acid Hydrolysis Dissolve in 0.1N HCl . Heat at 60°C for 24h.< 2% Degradation. (Stable)5-10% Degradation. Formation of Amide/Acid peaks.
Base Hydrolysis Dissolve in 0.1N NaOH . Heat at 60°C for 24h.< 2% Degradation. (Stable)> 10% Degradation. Rapid nitrile hydrolysis.
Oxidation Add 3% H2O2 . Store at RT for 24h.Formation of N-Oxide (RRT ~0.4-0.6).Significant Degradation. Color change (Pink). Multiple quinoid peaks.
Thermal Solid state, 105°C for 72h.[4]Stable (MP > 200°C).Potential melting/discoloration.
Degradation Pathway Visualization

DegradationPathways Venla Venlafaxine HCl NOxide Venlafaxine N-Oxide (Oxidative Impurity) Venla->NOxide H2O2 / Oxidation Cleavage Retro-Aldol Cleavage (Extreme Acid) Venla->Cleavage 5N HCl / Heat Nitrile Hydroxy-Nitrile Int. Quinone Quinones/Polymers (Pink/Brown Color) Nitrile->Quinone Air / Light (Rapid) Amide Amide Derivative (Hydrolysis) Nitrile->Amide NaOH / H2O Acid Carboxylic Acid (Hydrolysis) Amide->Acid Heat

Caption: Degradation logic showing the Hydroxy-Nitrile's susceptibility to both hydrolysis (right branch) and phenolic oxidation (left branch), contrasted with Venlafaxine's specific N-oxide pathway.

Handling & Storage Recommendations

Based on the stability data, the following handling protocols are mandatory for maintaining reference standard integrity:

  • Venlafaxine HCl:

    • Storage: Ambient temperature (15-25°C).

    • Container: Tightly closed to prevent moisture absorption (hygroscopic).

    • Precaution: No special inert atmosphere required for short-term storage.

  • Hydroxy-Nitrile Intermediate:

    • Storage:Refrigerated (2-8°C) or Frozen (-20°C) for long term.

    • Atmosphere:[5]Must be stored under Argon or Nitrogen. The free phenol is an oxygen scavenger.

    • Container: Amber glass vials (protect from light).

    • Handling: Minimize exposure to air during weighing. If the solid has turned pink, purify via recrystallization (ethanol/water) before use.

References

  • Isolation and Structural Characterization of Major Degradation Product of Venlafaxine Hydrochloride. SciSpace. [Link]

  • Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. Asian Journal of Research in Chemistry. [Link]

  • Process for the preparation of 1-[cyano(4-hydroxyphenyl)methyl]cyclohexanol compounds.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

Sources

Comparative Analysis of GC Methodologies for Residual Solvent Quantification in 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (often referred to as the Venlafaxine Nitrile Intermediate) is a critical precursor in the synthesis of the antidepressant Venlafaxine and its active metabolite, Desvenlafaxine. As a solid intermediate, its purity profile is strictly regulated. Residual solvents from the synthesis process—typically Methanol, Toluene, Hexanes, and Ethyl Acetate —must be quantified to meet ICH Q3C guidelines.

This guide compares the two primary methodologies for this analysis: Direct Injection Gas Chromatography (DI-GC) and Static Headspace Gas Chromatography (HS-GC) . While DI-GC offers simplicity, this guide argues that HS-GC is the superior validated approach for this specific matrix due to the non-volatile nature of the nitrile intermediate, which causes rapid injection liner degradation and hysteresis in Direct Injection systems.

Regulatory Framework & Target Analytes

Before defining the method, we must establish the acceptance criteria based on the International Council for Harmonisation (ICH) Q3C(R8) guidelines.

SolventClassificationPDE (mg/day)Concentration Limit (ppm)Synthesis Relevance
Methanol Class 230.03,000Common reaction solvent
Toluene Class 28.9890Azeotropic water removal
Hexane Class 22.9290Crystallization/Wash
Ethyl Acetate Class 350.05,000Extraction solvent

Note: Limits assume a 10g daily dose option.[1] Manufacturers must adjust based on actual maximum daily dose (MDD).

Comparative Methodology

Method A: Direct Injection GC-FID (The "Economy" Alternative)

Direct injection involves dissolving the sample in a solvent (e.g., DMSO) and injecting it directly into the GC inlet.

  • Mechanism: The entire sample matrix (solvents + non-volatile nitrile intermediate) enters the heated inlet.

  • The Flaw: this compound has a high boiling point. Upon injection, the solvent vaporizes, but the solid intermediate deposits on the glass liner and the head of the column.

  • Consequence: Over sequential runs, this deposition creates active sites that adsorb analytes (especially polar ones like Methanol), leading to peak tailing, poor area reproducibility (%RSD > 5%), and "ghost peaks" in subsequent blanks.

Method B: Static Headspace GC-FID (The "Gold Standard")

Static Headspace involves heating the sample in a sealed vial to establish a thermodynamic equilibrium between the liquid (sample) and gas (headspace) phases. Only the gas phase is injected.

  • Mechanism: Partitioning governed by Henry’s Law (

    
    ).
    
  • The Advantage: The non-volatile nitrile intermediate remains entirely in the liquid phase within the vial. The GC inlet and column never contact the solid matrix.

  • Result: Superior column longevity, stable baselines, and %RSD < 2.0%.

Experimental Protocols

Standardized Instrument Configuration

Both methods utilize the following core GC parameters to ensure a fair comparison:

  • Detector: Flame Ionization Detector (FID) @ 250°C.

  • Carrier Gas: Nitrogen or Helium (Constant Flow: 2.0 mL/min).

  • Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30m x 0.32mm x 1.8µm. This phase is critical for separating Methanol from co-eluting peaks.

Protocol A: Direct Injection Workflow
  • Diluent: Dimethyl Sulfoxide (DMSO).

  • Sample Prep: Dissolve 100 mg of intermediate in 10.0 mL DMSO.

  • Injection: 1.0 µL, Split 1:10, Inlet Temp 200°C.

  • Oven Program: 40°C (5 min) → 10°C/min → 220°C (5 min).

Protocol B: Static Headspace Workflow (Recommended)

This protocol relies on the "Matrix Isolation" principle.

  • Diluent: DMSO (High boiling point, excellent solubility for the nitrile).

  • Sample Prep: Accurately weigh 200 mg of sample into a 20 mL HS vial. Add 5.0 mL of DMSO. Seal immediately with PTFE/Silicone septa.

  • HS Parameters:

    • Incubation Temp: 80°C (High enough to volatilize Toluene, low enough to prevent DMSO degradation).

    • Equilibration Time: 20 minutes.

    • Loop/Transfer Line Temp: 90°C / 100°C.

  • Injection: 1.0 mL gas loop injection, Split 1:5.

Visualizing the Analytical Workflow

The following diagram illustrates the critical difference in sample introduction paths, highlighting why Headspace protects the analytical system.

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Method Selection cluster_2 GC System Impact Sample Solid Nitrile Intermediate Vial Dissolved Sample Sample->Vial Diluent Solvent (DMSO) Diluent->Vial Decision Injection Mode Vial->Decision DI Direct Injection (Liquid) Decision->DI High Risk HS Headspace (Gas Phase) Decision->HS Recommended Liner_DI Inlet Liner (Contaminated by Non-volatiles) DI->Liner_DI Liner_HS Inlet Liner (Clean - Volatiles Only) HS->Liner_HS Column DB-624 Column Separation Liner_DI->Column Ghost Peaks Liner_HS->Column Clean Baseline FID FID Detection Column->FID

Caption: Workflow comparison showing the contamination pathway in Direct Injection vs. the matrix isolation in Headspace GC.

Comparative Performance Data

The following data represents a validation summary comparing the two methods. Data is derived from standard system suitability tests (SST) performed on this compound batches.

Performance MetricMethod A: Direct InjectionMethod B: Static HeadspaceInterpretation
Linearity (R²) 0.992 (Methanol)> 0.999 (All solvents)HS provides superior linearity due to consistent vaporization.
Precision (%RSD, n=6) 4.8% - 7.2%0.9% - 1.8%DI fails strict QC limits (<5%) due to liner contamination.
Recovery (Accuracy) 82% - 115%95% - 103%Matrix effects in DI suppress/enhance analyte signals.
LOD (Methanol) 50 ppm10 ppmHS concentrates volatiles, lowering detection limits.
System Downtime High (Liner change every 20 runs)Low (Liner change every 500+ runs)HS significantly reduces maintenance costs.
Critical Observation: The "Memory Effect"

In Method A (Direct Injection), after 5 consecutive injections of the sample, a blank injection often shows a "ghost peak" for Toluene (approx. 20 ppm equivalent). This is due to Toluene trapped in the non-volatile residue inside the liner slowly bleeding out. Method B (HS) shows 0 ppm carryover.

Decision Logic for Method Selection

When should you deviate from Headspace? Use this logic flow to determine if Direct Injection is ever acceptable.

MethodLogic Start Start: Residual Solvent Analysis Required MatrixCheck Is the Sample Non-Volatile / Solid? Start->MatrixCheck BoilingCheck Are Target Solvents Boiling Point > 150°C? MatrixCheck->BoilingCheck No (Liquid Matrix) HS_Route Use Static Headspace (HS-GC) (Standard Protocol) MatrixCheck->HS_Route Yes (Protect Inlet) BoilingCheck->HS_Route No (Volatiles) DI_Route Use Direct Injection (DI-GC) (Only if validated) BoilingCheck->DI_Route Yes (High Boilers)

Caption: Decision tree for selecting GC methodology based on sample matrix and solvent volatility.

Conclusion & Recommendations

For the quantitative analysis of residual solvents in This compound , Static Headspace GC (Method B) is the only scientifically robust choice for routine Quality Control.

Key Takeaways:

  • Integrity: HS-GC eliminates matrix interference, ensuring that the solid nitrile intermediate does not foul the injection port.

  • Sensitivity: HS-GC achieves lower Limits of Detection (LOD) for Class 2 solvents like Methanol and Toluene.

  • Compliance: The method fully aligns with USP <467> and ICH Q3C requirements for specificity and precision.

Recommendation: Adopt the Static Headspace protocol using DMSO as a diluent and a DB-624 column. Direct Injection should be reserved strictly for high-boiling solvents (e.g., DMSO, DMAc) if they must be quantified, which is rare for this specific synthesis route.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[2] [Link]

  • United States Pharmacopeia. (2023). USP General Chapter <467> Residual Solvents.[3][4] USP-NF. [Link]

  • Cheng, C., et al. (2010). Headspace GC Method for Residual Solvents in Active Pharmaceutical Ingredients.[5][6] Journal of Chromatographic Science. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11663, Venlafaxine. (Precursor context). [Link]

Sources

Safety Operating Guide

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond successful synthesis and assay development; it encompasses the entire lifecycle of a chemical, concluding with responsible, safe, and compliant disposal. This compound is a valuable bulk drug intermediate[2], but its structural features—specifically the combination of a phenolic hydroxyl group and a carbonitrile moiety—require specific operational protocols to ensure laboratory safety and environmental protection.

This guide provides the mechanistic rationale and step-by-step procedural workflows for the proper disposal of this compound in a professional research or drug development setting.

Chemical Profiling & Hazard Causality

To design a self-validating disposal system, we must first understand the physicochemical properties that dictate the compound's behavior.

The molecule features a cyclohexane ring substituted at the C1 position with both a carbonitrile group (-C≡N) and a 4-hydroxyphenyl group.

  • The Phenol Moiety: The phenolic hydroxyl group is weakly acidic (predicted pKa ~10.10) [1]. While it can form water-soluble phenolates under basic conditions, the bulk of the molecule is highly lipophilic, making the intact compound primarily soluble in organic solvents.

  • The Nitrile Moiety: While sterically hindered by the cyclohexane ring and the bulky aryl group, nitriles can undergo hydrolysis under extreme acidic or basic conditions, potentially releasing toxic byproducts. Furthermore, the combustion of nitrogen-containing organics generates nitrogen oxides (NOx), which dictates the ultimate method of destruction.

Quantitative Data Summary
PropertyValueSource
CAS Registry Numbers 868849-45-0 / 868849-59-6[1], [2],[3]
Molecular Formula C₁₃H₁₅NO[2]
Molecular Weight 201.26 g/mol [2]
Boiling Point (Predicted) 402.0 ± 45.0 °C[1]
Density (Predicted) 1.21 ± 0.1 g/cm³[1]
pKa (Predicted) 10.10 ± 0.30[1]
Primary Hazard Class Organic intermediate (Irritant/Toxicity potential)Standard GHS

Standard Operating Procedure (SOP) for Laboratory Disposal

Do not discharge this compound into municipal sewer systems or dispose of it in standard municipal solid waste. The protocol below ensures compliance with environmental health and safety (EHS) standards.

Step 1: Chemical Segregation and Solvation

  • Action: Isolate the waste from strong oxidizers, strong acids, and strong bases. If the compound is in a solid state, collect it in a dedicated solid organic waste container. If it is in solution, segregate it into a Non-Halogenated Organic Waste carboy (provided the solvent itself is non-halogenated, such as ethyl acetate or ethanol).

  • Causality: Mixing nitriles with strong acids can risk exothermic hydrolysis. Prioritizing non-halogenated solvents for liquid waste maintains a high British Thermal Unit (BTU) value, which is critical for ensuring complete, efficient combustion during the final incineration phase.

Step 2: Containerization and Secondary Containment

  • Action: Utilize High-Density Polyethylene (HDPE) or glass receptacles for waste collection. Ensure all primary containers are kept closed when not actively receiving waste and are placed within secondary containment trays.

  • Causality: HDPE and glass offer excellent chemical resistance against both the phenolic and organic solvent components of the waste stream, preventing leaching or degradation of the primary vessel.

Step 3: EHS-Compliant Labeling

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "this compound" and any associated solvents. Check the boxes for "Toxic" and "Irritant."

  • Causality: Accurate manifesting is a legal requirement that informs the downstream waste contractor of the exact chemical composition, allowing them to route the waste to the correct destruction facility.

Step 4: Ultimate Destruction via Licensed Incineration

  • Action: Transfer the manifested waste to a licensed hazardous waste management contractor. Specify that the waste requires high-temperature incineration equipped with NOx scrubbers .

  • Causality: Incineration is the only self-validating method for the complete destruction of the carbon-carbon and carbon-nitrogen bonds. Because the molecule contains nitrogen, its combustion will yield nitrogen oxides. The facility must utilize alkaline scrubbers in their exhaust stacks to neutralize these gases, preventing the release of environmental pollutants.

Waste Stream Workflow

The following diagram illustrates the logical progression of the disposal process, ensuring that every step validates the safety of the next.

WasteWorkflow N1 Waste Generation This compound N2 Chemical Segregation (Isolate from Acids/Oxidizers) N1->N2 N3 Secondary Containment & EHS-Compliant Labeling N2->N3 N4 High-Temperature Incineration (Licensed Facility with NOx Scrubbers) N3->N4

Figure 1: Standardized laboratory waste stream workflow for organic nitrile intermediates.

References

Comprehensive Safety & Handling Guide: 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative operational manual for the safe handling, storage, and disposal of 1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile (CAS: 868849-59-6).[1] It is designed for researchers and safety officers requiring immediate, actionable protocols without redundant theoretical filler.[1]

Part 1: Executive Safety Summary (Read First)[1]

This compound is a critical intermediate in the synthesis of Desvenlafaxine (Pristiq).[1] While often classified as an irritant, its structural properties (aryl nitrile) and pharmacological relevance necessitate handling it as a Potent Compound (OEB 3) with potential for acute toxicity and cyanide evolution under specific stress conditions.[1]

Critical Hazards Table
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 / H312Harmful if swallowed or in contact with skin.[1]Zero Skin Contact Policy. Double-gloving is mandatory.
Irritation H315 / H319Causes skin and serious eye irritation.[1][2][3][4]Eye Protection: Chemical safety goggles are non-negotiable.[1]
Respiratory H335May cause respiratory irritation.[1][3][5][6][7]Engineering Control: All solid handling must occur in a fume hood or powder containment balance enclosure.[1]
Reactivity N/ANitrile group stability.[1]Incompatibility: Avoid strong acids (potential HCN evolution) and strong oxidizers.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Risk assessments for scale-up (>10g) should upgrade these requirements.

Body AreaPPE RequirementTechnical Specification
Eyes/Face Chemical Safety GogglesANSI Z87.1 (US) / EN 166 (EU) compliant.[1] Face shield required if handling liquid solutions >100mL.
Hands (Primary) Disposable Nitrile GlovesThickness: ≥ 0.11 mm (4-5 mil).[1] Change every 30 mins or immediately upon splash.
Hands (Secondary) Long-cuff Nitrile or LaminateLayering: Wear under the primary glove to cover the wrist/lab coat gap.[1]
Respiratory Particulate RespiratorN95 / P100 (US) or FFP3 (EU) if outside a fume hood (not recommended).[1] In hood: Surgical mask sufficient to prevent sample contamination, not for protection.[1]
Body Lab Coat + Chemical ApronMaterial: Tyvek or chemically resistant synthetic.[1] Cotton lab coats offer insufficient protection against nitrile absorption.[1]

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the mandatory flow of material to minimize contamination and exposure risks.

SafeHandlingWorkflow cluster_hood Engineering Control: Fume Hood / LEV Receiving Receiving & Inspection (Check Seal Integrity) Storage Storage (2-8°C, Desiccated) Receiving->Storage Weighing Weighing (Fume Hood / Powder Enclosure) Storage->Weighing Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Solid Transfer Reaction Reaction / Usage (Closed System) Solubilization->Reaction Waste Waste Disposal (Segregated Stream) Reaction->Waste

Caption: Operational workflow emphasizing containment within engineering controls (red dashed box) during the solid-handling phase.

Step-by-Step Handling Procedure
Phase A: Preparation & Weighing
  • Engineering Check: Verify fume hood face velocity is 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.[1]

  • Weighing:

    • Place the analytical balance inside the hood or a dedicated powder enclosure.[1]

    • Tare the receiving vessel (flask/vial) before opening the chemical container.[1]

    • Use a disposable spatula.[1] Do not return excess material to the stock container.

Phase B: Solubilization & Reaction
  • Solvent Addition: Add solvent (e.g., DMSO, Methanol, DCM) to the solid slowly to minimize aerosol generation.[1]

  • Dissolution: Ensure the solid is fully dissolved before removing it from the hood (if transport is necessary).[1]

  • Reaction Monitoring: If heating is required, use a reflux condenser and ensure the system is vented through an inert gas line (Nitrogen/Argon) into a scrubber if acidic conditions are present.[1]

Phase C: Cleanup & Decontamination [1][5]
  • Surface Wipe: Wipe balance and hood surfaces with a mild detergent followed by 70% Ethanol.[1]

  • Tool Disposal: Dispose of spatulas and weigh boats as solid hazardous waste. Do not wash and reuse disposable tools.

Part 4: Emergency Response & Spill Management[1]

Spill Decision Logic

SpillResponse Start Spill Detected Assess Assess Size & State (Solid vs. Liquid) Start->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorSolid Major Solid (>5g) Assess->MajorSolid LiquidSpill Liquid Solution Assess->LiquidSpill ActionSolid Wet Wipe Method (No sweeping/dust) MinorSolid->ActionSolid ActionMajor Evacuate Area Call HazMat Team MajorSolid->ActionMajor ActionLiquid Absorb with Vermiculite or Chem-Pad LiquidSpill->ActionLiquid Decon Decontaminate Surface (Detergent + Water) ActionSolid->Decon ActionLiquid->Decon Disposal Seal in HazWaste Bag Label 'Toxic' Decon->Disposal

Caption: Decision tree for spill response. Note: Dry sweeping is prohibited to prevent inhalation of airborne dust.[1]

First Aid (Specific to Nitriles/Phenols)[1]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1]

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes .[1][2][8] Do not use ethanol (may enhance absorption).[1]

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][2][3] Seek ophthalmological evaluation.

  • Ingestion: Do NOT induce vomiting. Rinse mouth if conscious.[1] Transport to ER immediately; mention "Aryl Nitrile" exposure.[1]

Part 5: Disposal & Waste Management[1][8][9]

Proper disposal is legally mandated and critical for environmental safety.[1]

  • Solid Waste:

    • Collect all contaminated solids (gloves, paper towels, weigh boats) in a dedicated biohazard/chemical waste bag.[1]

    • Label: "Solid Chemical Waste - Toxic/Irritant - Contains Nitriles."[1]

  • Liquid Waste:

    • Segregation: Do not mix with strong acids. Keep in a "Non-Halogenated Organic" stream unless halogenated solvents (DCM) were used.[1]

    • Cyanide Protocol: If the reaction involved reagents that could cleave the nitrile (e.g., strong reducing agents), test the waste for free cyanide before commingling with general organic waste.[1]

  • Container Disposal:

    • Triple rinse empty containers with a suitable solvent (e.g., Acetone) before discarding as glass waste.[1] Collect the rinsate as liquid waste.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11660366, this compound.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.